molecular formula C28H39N3O2 B1230516 (Rac)-SNC80

(Rac)-SNC80

Katalognummer: B1230516
Molekulargewicht: 449.6 g/mol
InChI-Schlüssel: KQWVAUSXZDRQPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Rac)-SNC80, also known as this compound, is a useful research compound. Its molecular formula is C28H39N3O2 and its molecular weight is 449.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-[(2,5-dimethyl-4-prop-2-enylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h7,10-16,18,21-22,27H,1,8-9,17,19-20H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWVAUSXZDRQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3CC(N(CC3C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of (Rac)-SNC80 in the Central Nervous System

This compound is a potent and selective non-peptide agonist of the delta-opioid receptor (DOR), which has been instrumental in elucidating the physiological roles of this receptor in the central nervous system (CNS). This guide provides a comprehensive overview of the molecular mechanisms underlying the actions of this compound, with a focus on its receptor binding, downstream signaling cascades, and the resultant physiological effects.

Receptor Binding and Affinity

This compound exhibits high affinity and selectivity for the delta-opioid receptor.[1][2][3] Its binding characteristics have been quantified in various studies, demonstrating its potent interaction with DOR over other opioid receptor subtypes.

Table 1: Binding Affinity of SNC80 and Related Compounds

CompoundReceptorKi (nM)Assay TypeSource
SNC80Delta (δ)1.78Radioligand Binding[1]
SNC80Delta (δ)-Competition against [3H]naltrindole[2]
SNC80Mu (μ)-Competition against [3H]DAMGO
SNC80Kappa (κ)-Competition against [3H]U69,593
SNC162Delta (δ)0.625Radioligand Binding (cloned human receptors)
SNC162Mu (μ)5500Radioligand Binding (cloned human receptors)
(+/-)-BW373U86Delta (δ)-Radioligand Binding

Note: Specific Ki values for SNC80 at mu and kappa receptors from the same direct comparative study were not detailed in the provided search results, but its selectivity is reported to be approximately 500-fold for delta over mu receptors.

Signal Transduction Pathways

Upon binding to the DOR, a G-protein coupled receptor (GPCR), SNC80 initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of inhibitory G-proteins (Gi/Go).

2.1. G-Protein Activation and Downstream Effectors

SNC80-induced activation of Gi/Go proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also directly modulate the activity of various ion channels.

  • Inhibition of Adenylyl Cyclase: SNC80 demonstrates full agonist activity in inhibiting forskolin-stimulated adenylyl cyclase.

  • Modulation of Ion Channels:

    • G-protein-coupled inwardly rectifying potassium (GIRK) channels: Activation of DOR by agonists can increase the conductance of GIRK channels, leading to neuronal hyperpolarization and inhibition.

    • ATP-sensitive potassium (KATP) channels: The peripheral antinociceptive effects of SNC80 have been shown to involve the activation of KATP channels.

    • Ca2+-activated Cl- channels (CaCCs): Central antinociception induced by SNC80 involves the activation of CaCCs.

2.2. Mitogen-Activated Protein Kinase (MAPK) Pathway

SNC80 has been shown to activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a key signaling cascade involved in neuroplasticity and cellular regulation. This activation is reported to be downstream of G-protein activation.

2.3. β-Arrestin Recruitment and Biased Agonism

SNC80 is known to induce the recruitment of β-arrestin proteins (β-arrestin 1 and β-arrestin 2) to the activated DOR. This interaction is crucial for receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways. The concept of "biased agonism" or "functional selectivity" suggests that different DOR agonists can stabilize distinct receptor conformations, leading to preferential activation of either G-protein-dependent or β-arrestin-dependent signaling pathways. SNC80 is often used as a reference ligand in studies investigating biased agonism at the DOR. Some studies suggest a correlation between β-arrestin 2 recruitment efficacy and the intensity of SNC80-induced seizures.

Table 2: Functional Potency of SNC80

ParameterValueAssaySource
IC502.73 nMInhibition of contractions in mouse vas deferens
EC5032 nM[35S]GTPγS binding in SH-SY5Y cells
EC509.2 nMInhibition of forskolin-stimulated adenylyl cyclase
EC50 (μ-δ heteromer)52.8 ± 27.8 nMChimeric G-protein-mediated calcium fluorescence assay

Visualizing the Molecular Interactions

Signaling Pathways of this compound

SNC80_Signaling cluster_receptor Plasma Membrane cluster_g_protein G-Protein Dependent Signaling cluster_arrestin β-Arrestin Dependent Signaling cluster_physiological Physiological Outcomes SNC80 This compound DOR Delta-Opioid Receptor (DOR) SNC80->DOR Binds Gi_Go Gαi/o DOR->Gi_Go Activates G_beta_gamma Gβγ DOR->G_beta_gamma Releases beta_arrestin β-Arrestin 1/2 DOR->beta_arrestin Recruits AC Adenylyl Cyclase Gi_Go->AC Inhibits GIRK GIRK Channels (K+ Efflux) G_beta_gamma->GIRK Activates KATP KATP Channels (K+ Efflux) G_beta_gamma->KATP Activates CaCC CaCCs (Cl- Influx) G_beta_gamma->CaCC Activates cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization/ Inhibition GIRK->Hyperpolarization KATP->Hyperpolarization CaCC->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia ERK ERK1/2 Activation beta_arrestin->ERK Internalization Receptor Internalization beta_arrestin->Internalization Desensitization Receptor Desensitization beta_arrestin->Desensitization Seizures Convulsant Activity beta_arrestin->Seizures Antidepressant Antidepressant-like Effects ERK->Antidepressant

Caption: Signaling pathways activated by this compound binding to the delta-opioid receptor.

Physiological Effects in the CNS

The activation of DOR by SNC80 in the CNS leads to a range of physiological and behavioral effects.

  • Antinociception: SNC80 produces antinociceptive effects in various pain models. This is partly mediated by the inhibition of neurotransmitter release, such as substance P, from primary afferents in the spinal dorsal horn.

  • Antidepressant-like Effects: SNC80 has demonstrated antidepressant-like properties in animal models of depression. Chronic treatment with SNC80 can reverse behavioral abnormalities and normalize serotonergic function in olfactory bulbectomized rats.

  • Convulsant Activity: A significant limiting factor for the clinical utility of SNC80 and related compounds is their pro-convulsant activity. These seizures are mediated by DOR and are thought to arise from the direct inhibition of forebrain GABAergic neurons, leading to enhanced network excitation. Some evidence also points to the involvement of the hippocampal glutamatergic system.

  • Dopamine Efflux Modulation: SNC80 can enhance amphetamine-mediated dopamine efflux from the rat striatum, an effect mediated by DOR.

  • Gastrointestinal Motility: Centrally, SNC80 inhibits gastrointestinal transit and colonic propulsion.

The Role of μ-δ Opioid Receptor Heteromers

Emerging evidence suggests that SNC80 may selectively activate heteromeric μ-δ opioid receptors. In vitro studies have shown a more robust response to SNC80 in cells co-expressing both μ and δ receptors. Furthermore, the antinociceptive activity of SNC80 is diminished in both μ- and δ-opioid receptor knockout mice, suggesting that the formation of a μ-δ heteromer is important for its maximal efficacy in vivo.

Experimental Protocols

[35S]GTPγS Binding Assay

This assay measures the activation of G-proteins following agonist binding to a GPCR.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line endogenously or recombinantly expressing the delta-opioid receptor (e.g., SH-SY5Y cells).

  • Assay Buffer: Use a buffer containing Tris-HCl, MgCl2, EDTA, and NaCl.

  • Incubation: Incubate the cell membranes with varying concentrations of SNC80, a fixed concentration of GDP, and [35S]GTPγS.

  • Separation: Separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the specific binding of [35S]GTPγS against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This cell-based assay quantifies the recruitment of β-arrestin to an activated GPCR.

Methodology:

  • Cell Line: Use a cell line (e.g., CHO-K1) stably co-expressing the delta-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Cell Plating: Plate the cells in a 96-well or 384-well microplate and incubate for 24 hours.

  • Agonist Stimulation: Treat the cells with varying concentrations of SNC80 and incubate for a specified period (e.g., 90 minutes).

  • Detection: Add the detection reagent containing the substrate for the complemented β-galactosidase enzyme.

  • Signal Measurement: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Normalize the data to a control (e.g., vehicle and a saturating concentration of a reference agonist) and plot the response against the logarithm of the SNC80 concentration to determine the EC50.

ERK1/2 Phosphorylation Assay (In-Cell Western)

This assay measures the phosphorylation of ERK1/2 in response to receptor activation.

Methodology:

  • Cell Culture: Culture cells expressing the delta-opioid receptor (e.g., CHO-K1-hDOR) in 96-well plates.

  • Serum Starvation: Serum-starve the cells for 24 hours prior to the experiment to reduce basal ERK phosphorylation.

  • Agonist Stimulation: Stimulate the cells with SNC80 for a short period (e.g., 3-5 minutes).

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody specific for phosphorylated ERK1/2 and another primary antibody for total ERK1/2 (as a loading control). Subsequently, incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores.

  • Imaging and Quantification: Scan the plate using a near-infrared imaging system to quantify the fluorescence intensity for both phosphorylated and total ERK.

  • Data Analysis: Normalize the phospho-ERK signal to the total-ERK signal and analyze the dose-dependent increase in phosphorylation.

Experimental Workflow Diagrams

Workflow for [35S]GTPγS Binding Assay

GTPgS_Workflow start Start prep Prepare Cell Membranes (DOR-expressing) start->prep incubate Incubate Membranes with: - SNC80 (various conc.) - GDP - [35S]GTPγS prep->incubate filter Rapid Filtration (Separate bound/free) incubate->filter count Liquid Scintillation Counting (Measure radioactivity) filter->count analyze Data Analysis (EC50, Emax) count->analyze end End analyze->end

Caption: Workflow of a [35S]GTPγS binding assay.

Workflow for β-Arrestin Recruitment PathHunter® Assay

B_Arrestin_Workflow start Start plate Plate PathHunter® Cells (DOR-ProLink + β-Arrestin-EA) start->plate incubate_cells Incubate Cells (24h) plate->incubate_cells stimulate Stimulate with SNC80 (various conc.) incubate_cells->stimulate add_reagent Add Detection Reagent (Substrate) stimulate->add_reagent measure Measure Chemiluminescence add_reagent->measure analyze Data Analysis (EC50) measure->analyze end End analyze->end

Caption: Workflow of a β-Arrestin recruitment assay.

Workflow for ERK1/2 Phosphorylation In-Cell Western Assay

ERK_Workflow start Start culture Culture DOR-expressing Cells in 96-well plate start->culture starve Serum Starve Cells (24h) culture->starve stimulate Stimulate with SNC80 starve->stimulate fix_perm Fix and Permeabilize Cells stimulate->fix_perm immunostain Immunostain with: - anti-pERK (primary) - anti-total ERK (primary) - Fluorophore-conjugated  secondary antibodies fix_perm->immunostain scan Scan Plate with Near-Infrared Imager immunostain->scan analyze Data Analysis (Normalize pERK/total ERK) scan->analyze end End analyze->end

Caption: Workflow of an ERK1/2 phosphorylation assay.

References

(Rac)-SNC80 as a Delta-Opioid Receptor Probe: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-SNC80 is a potent, non-peptidic, and highly selective agonist for the delta-opioid receptor (DOR). Developed in the 1990s, it has become a standard pharmacological tool for investigating the physiological and pathological roles of the DOR system.[1][2][3] Its systemic activity and high selectivity have made it invaluable for in vitro and in vivo studies, exploring potential therapeutic applications for pain, depression, and other neurological disorders.[1][4] This guide provides an in-depth overview of this compound, focusing on its pharmacological profile, associated signaling pathways, and detailed experimental protocols for its use as a research probe.

Pharmacological Profile

SNC80 is the (+)-enantiomer of the racemic compound BW373U86 and exhibits significantly higher affinity and selectivity for the delta-opioid receptor compared to its counterpart.

Binding Affinity and Selectivity

This compound demonstrates a high binding affinity for the delta-opioid receptor, with Ki values typically in the low nanomolar range. Its selectivity for the DOR over mu-opioid (MOR) and kappa-opioid (KOR) receptors is a key feature, making it a precise tool for isolating DOR-mediated effects. However, recent studies have revealed that SNC80's potent effects in vivo may also be mediated through the activation of MOR-DOR heteromers, a finding that adds an important layer of complexity to its pharmacological profile.

Table 1: Opioid Receptor Binding Affinities of SNC80 and Related Compounds

CompoundReceptorKi (nM)Selectivity (fold) DOR vs. MORReference
SNC80 Delta (δ)1.78>500
Mu (μ)>1000
SNC162 Delta (δ)0.625>8700
Mu (μ)5500

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.

Functional Activity

As a full agonist, SNC80 effectively activates DORs, initiating downstream intracellular signaling cascades. This is typically measured through functional assays such as GTPγS binding and the inhibition of adenylyl cyclase activity. Its potency in these assays is also in the nanomolar range. Notably, SNC80's efficacy can be significantly more robust in cells co-expressing both mu and delta opioid receptors, suggesting it preferentially activates μ-δ heteromers.

Table 2: Functional Potency and Efficacy of SNC80

AssayParameterValue (nM)Cell SystemReference
Adenylyl Cyclase InhibitionEC509.2Cloned human DOR
[³⁵S]GTPγS BindingEC5032SH-SY5Y cells
[³⁵S]GTPγS BindingEC5018C6(δ) cells
Intracellular Calcium ReleaseEC5052.8HEK293 cells (μ-δ co-expressed)

Signaling Pathways

Activation of the delta-opioid receptor by SNC80 triggers two primary signaling pathways: the canonical G-protein-dependent pathway and the β-arrestin-mediated pathway, which is involved in receptor desensitization and internalization.

G-Protein Dependent Signaling

The delta-opioid receptor is a class A G-protein-coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/Go). Upon agonist binding, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunit can also modulate other effectors, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels, which collectively reduce neuronal excitability.

DOR_G-Protein_Signaling cluster_membrane Plasma Membrane DOR δ-Opioid Receptor G_Protein Gi/o Protein (αβγ) DOR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha Gαi/o G_Protein->G_alpha Dissociates G_betagamma Gβγ G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates Ca_Channel Ca²⁺ Channel G_betagamma->Ca_Channel Inhibits K_ion K⁺ GIRK->K_ion Efflux SNC80 SNC80 SNC80->DOR ATP ATP ATP->AC Ca_ion Ca²⁺ Ca_ion->Ca_Channel Influx

Canonical Gi/o-protein signaling pathway activated by SNC80.
β-Arrestin Mediated Signaling and Receptor Internalization

Prolonged agonist stimulation leads to the phosphorylation of the DOR by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding uncouples the receptor from the G-protein, leading to desensitization, and targets the receptor for internalization via clathrin-coated pits. This process is a critical mechanism for regulating the duration and intensity of opioid signaling. SNC80 is known to be an effective inducer of DOR internalization.

DOR_Arrestin_Signaling DOR_active SNC80-Bound δ-Opioid Receptor GRK GRK DOR_active->GRK DOR_p Phosphorylated DOR Arrestin β-Arrestin DOR_p->Arrestin GRK->DOR_p Clathrin Clathrin-Coated Pit Arrestin->Clathrin Promotes Internalization via Endosome Endosome Clathrin->Endosome Forms

β-Arrestin pathway for DOR desensitization and internalization.

Experimental Protocols

To characterize the interaction of this compound with the delta-opioid receptor, several key in vitro assays are routinely employed.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to a GPCR. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing DORs in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspending in buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4), determine protein concentration, and store at -80°C.

2. Assay Procedure:

  • In a 96-well plate, combine the following in order: assay buffer, GDP (to a final concentration of ~30 µM), varying concentrations of SNC80 (or vehicle/positive control), and the membrane suspension (10-20 µg protein/well).

  • To determine non-specific binding, add excess unlabeled GTPγS (10 µM) to a set of wells.

  • Pre-incubate the plate at 30°C for 15-60 minutes.

  • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.

  • Incubate at 30°C for 60 minutes with gentle agitation.

3. Termination and Detection:

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

4. Data Analysis:

  • Subtract non-specific binding from all measurements.

  • Plot the specific binding (stimulated cpm) against the log concentration of SNC80.

  • Fit the data using non-linear regression (sigmoidal dose-response) to determine the EC₅₀ and Eₘₐₓ values.

GTPgS_Workflow A Prepare Reagents (Membranes, SNC80, GDP, [³⁵S]GTPγS) B Add Reagents to 96-well Plate A->B C Incubate at 30°C (60 min) B->C D Terminate by Rapid Filtration C->D E Wash Filters D->E F Scintillation Counting E->F G Data Analysis (Calculate EC₅₀, Eₘₐₓ) F->G

General workflow for a [³⁵S]GTPγS binding assay.
cAMP Inhibition Assay

This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit the production of cAMP, typically stimulated by forskolin, an adenylyl cyclase activator.

1. Cell Preparation:

  • Culture cells stably or transiently expressing DORs in an appropriate medium.

  • Harvest cells (e.g., using a cell dissociation solution) and wash with a buffer like PBS.

  • Resuspend cells in stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Determine cell density and adjust to the optimal concentration for the assay.

2. Assay Procedure:

  • Dispense the cell suspension into a 96-well plate.

  • Add varying concentrations of SNC80 and allow a pre-incubation period (e.g., 15-30 minutes at 37°C).

  • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.

  • Incubate for a defined period (e.g., 30 minutes at 37°C).

3. Detection:

  • Lyse the cells to release intracellular cAMP.

  • Measure cAMP concentration using a suitable detection method, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. In these assays, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Calculate the cAMP concentration in each sample based on the standard curve.

  • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of SNC80.

  • Fit the data using non-linear regression to determine the IC₅₀ value.

Conclusion

This compound remains a cornerstone tool for pharmacology and neuroscience research focused on the delta-opioid receptor. Its high selectivity and agonist potency allow for the precise interrogation of DOR function in various biological systems. However, researchers must consider the growing body of evidence indicating that SNC80's in vivo effects may be significantly influenced by its potent activation of μ-δ opioid receptor heteromers. A thorough understanding of its complex pharmacology, combined with the application of robust experimental protocols as detailed in this guide, is essential for the accurate interpretation of data and the continued exploration of the delta-opioid system's therapeutic potential.

References

(Rac)-SNC80 vs. SNC80 Enantiomer Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-SNC80, a non-peptidic δ-opioid receptor (DOR) agonist, has been a important tool in opioid research. Its pharmacological effects are primarily mediated through the Gi/Go-coupled DOR, leading to the inhibition of adenylyl cyclase and subsequent downstream signaling cascades. The activity of SNC80 is stereoselective, with the (+)-enantiomer being the pharmacologically active form. This guide provides a comprehensive overview of the comparative activity of racemic SNC80 and its enantiomers, detailing their receptor binding affinities, functional potencies, and the experimental methodologies used for their characterization.

Data Presentation

The following tables summarize the quantitative data on the binding affinities (Ki) and functional activities (EC50) of this compound and its enantiomers at the δ-opioid receptor (DOR) and μ-opioid receptor (MOR). It is important to note that while the (+)-enantiomer is widely characterized as the active component, specific quantitative data for the (-)-enantiomer is often not reported in the literature, reflecting its significantly lower or negligible activity.

CompoundReceptorBinding Affinity (Ki, nM)Reference
This compound δ-Opioid1.8[1]
μ-Opioid890[1]
(+)-SNC80 δ-Opioid0.18[2]
μ-Opioid>1000[2]
(-)-SNC80 δ-OpioidNot Reported
μ-OpioidNot Reported

Table 1: Opioid Receptor Binding Affinities. This table presents the equilibrium dissociation constants (Ki) of this compound and its enantiomers for the δ-opioid and μ-opioid receptors. Lower Ki values indicate higher binding affinity.

CompoundAssayFunctional Potency (EC50, nM)EfficacyReference
This compound [35S]GTPγS Binding32Full Agonist[3]
Adenylyl Cyclase Inhibition9.2Full Agonist
(+)-SNC80 [35S]GTPγS BindingNot ReportedFull Agonist
Adenylyl Cyclase InhibitionNot ReportedNot Reported
(-)-SNC80 [35S]GTPγS BindingNot ReportedNot Reported
Adenylyl Cyclase InhibitionNot ReportedNot Reported

Table 2: In Vitro Functional Activity. This table summarizes the functional potency (EC50) and efficacy of this compound and its enantiomers in stimulating G-protein coupling ([35S]GTPγS binding) and inhibiting adenylyl cyclase.

Signaling Pathways and Experimental Workflows

The interaction of SNC80 with the δ-opioid receptor initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathway and the workflows of key experimental assays used to characterize these compounds.

Delta Opioid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SNC80 (+)-SNC80 DOR δ-Opioid Receptor (DOR) SNC80->DOR Binds G_protein Gαi/oβγ DOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channels Modulates cAMP cAMP AC->cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., decreased excitability) Ion_Channels->Cellular_Response

δ-Opioid Receptor Signaling Pathway

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Membranes (from cells or tissue expressing DOR) start->prep_membranes incubate Incubate Membranes with: - Radiolabeled Ligand (e.g., [3H]Naltrindole) - Unlabeled Competitor (this compound or enantiomer) prep_membranes->incubate separate Separate Bound from Free Ligand (Rapid Filtration) incubate->separate quantify Quantify Radioactivity (Liquid Scintillation Counting) separate->quantify analyze Data Analysis (Determine Ki values) quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow

GTP_gamma_S_Binding_Assay_Workflow start Start prep_membranes Prepare Membranes (from cells or tissue expressing DOR) start->prep_membranes incubate Incubate Membranes with: - [35S]GTPγS - GDP - Agonist (this compound or enantiomer) prep_membranes->incubate separate Separate Bound from Free [35S]GTPγS (Rapid Filtration) incubate->separate quantify Quantify Radioactivity (Liquid Scintillation Counting) separate->quantify analyze Data Analysis (Determine EC50 and Emax) quantify->analyze end End analyze->end

[35S]GTPγS Binding Assay Workflow

cAMP_Accumulation_Assay_Workflow start Start culture_cells Culture Cells (expressing DOR) start->culture_cells pre_treat Pre-treat cells with Agonist (this compound or enantiomer) culture_cells->pre_treat stimulate Stimulate Adenylyl Cyclase (e.g., with Forskolin) pre_treat->stimulate lyse_cells Lyse Cells and Measure cAMP stimulate->lyse_cells analyze Data Analysis (Determine EC50 for inhibition of cAMP production) lyse_cells->analyze end End analyze->end

cAMP Accumulation Assay Workflow

Experimental Protocols

Radioligand Competitive Binding Assay

This assay determines the binding affinity of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the δ-opioid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Assay Procedure:

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled δ-opioid receptor ligand (e.g., [3H]naltrindole), and varying concentrations of the unlabeled competitor compound (this compound or its enantiomers).

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

3. Data Analysis:

  • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.

  • Determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to a G-protein-coupled receptor (GPCR).

1. Membrane Preparation:

  • Prepare membranes from cells or tissues expressing the δ-opioid receptor as described for the radioligand binding assay.

2. Assay Procedure:

  • In a 96-well plate, incubate the membrane preparation with varying concentrations of the agonist (this compound or its enantiomers) in an assay buffer containing GDP (e.g., 10-100 µM).

  • Initiate the reaction by adding [35S]GTPγS, a non-hydrolyzable analog of GTP.

  • Incubate the mixture at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding to the Gα subunit.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

3. Data Analysis:

  • Quantify the amount of [35S]GTPγS bound to the filters by liquid scintillation counting.

  • Plot the stimulated [35S]GTPγS binding (as a percentage over basal) against the log concentration of the agonist.

  • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation) by non-linear regression analysis.

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of a Gi/Go-coupled receptor agonist to inhibit the production of cyclic AMP (cAMP).

1. Cell Culture and Treatment:

  • Culture cells expressing the δ-opioid receptor in 96-well plates.

  • Pre-incubate the cells with varying concentrations of the agonist (this compound or its enantiomers) for a short period.

2. Stimulation and Lysis:

  • Stimulate adenylyl cyclase by adding forskolin to the cells. Forskolin directly activates most isoforms of adenylyl cyclase, leading to an increase in intracellular cAMP levels.

  • After a defined incubation period, terminate the reaction and lyse the cells to release the intracellular cAMP.

3. cAMP Quantification:

  • Measure the concentration of cAMP in the cell lysates using a suitable method, such as a competitive immunoassay (e.g., ELISA or HTRF).

4. Data Analysis:

  • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist.

  • Determine the EC50 for the inhibition of cAMP accumulation by non-linear regression analysis.

Conclusion

The pharmacological activity of SNC80 is clearly stereoselective, with the (+)-enantiomer demonstrating high affinity and potent agonism at the δ-opioid receptor. In contrast, the available, though limited, information suggests the (-)-enantiomer is largely inactive. This comprehensive guide provides the necessary data, signaling context, and detailed experimental protocols for researchers to understand and further investigate the distinct pharmacological profiles of this compound and its enantiomers. The provided methodologies and diagrams serve as a valuable resource for the design and execution of future studies in the field of opioid pharmacology and drug development.

References

(Rac)-SNC80: A Technical Guide to its Binding Affinity, Selectivity, and Signaling Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-SNC80 is a potent and selective non-peptide agonist of the delta-opioid receptor (δOR). Initially characterized as a highly selective ligand for δOR homomers, subsequent research has revealed a more complex pharmacological profile, including activity at µ-δ opioid receptor heteromers. This guide provides a comprehensive overview of the binding affinity and selectivity of this compound, detailed experimental protocols for its characterization, and an exploration of its downstream signaling pathways.

Data Presentation: Binding Affinity and Functional Activity

The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound at opioid receptors.

Table 1: this compound Binding Affinity (Ki) at Opioid Receptors

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
Delta (δ)[3H]NaltrindoleMouse Brain1.78[1]
Mu (µ)[3H]DAMGOMouse Brain881[2]
Kappa (κ)[3H]U-69,593Mouse Brain441[2]

Table 2: this compound Functional Activity (IC50/EC50) at Opioid Receptors

Assay TypeParameterReceptor/Cell LineValue (nM)Reference
G-protein ActivationEC50CHO-DOR membranesN/A[1]
cAMP InhibitionIC50Mouse Vas Deferens2.73[2]
cAMP InhibitionEC50DOR-expressing cells5
Calcium FluorescenceEC50HEK293 cells expressing µ-δ heteromers52.8 ± 27.8

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Radioligand Binding Assay

This protocol outlines the determination of the binding affinity (Ki) of this compound for opioid receptors using a competitive binding assay with a radiolabeled antagonist.

Materials:

  • Membrane Preparation: Homogenized brain tissue (e.g., from mouse) or membranes from cells expressing the opioid receptor of interest.

  • Radioligand: [3H]Naltrindole for δOR, [3H]DAMGO for µOR, [3H]U-69,593 for κOR.

  • Unlabeled Ligand: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of radioligand (at or below its Kd), and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes the measurement of the functional potency of this compound by quantifying its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production in cells expressing δ-opioid receptors.

Materials:

  • Cell Line: A cell line stably expressing the δ-opioid receptor (e.g., CHO-DOR or HEK-DOR).

  • This compound.

  • Forskolin.

  • cAMP Assay Kit: (e.g., HTRF, LANCE, or ELISA-based kits).

  • Cell Culture Medium and Reagents.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency in 96- or 384-well plates.

  • Compound Addition: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a defined period (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to generate a dose-response curve. Determine the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.

Signaling Pathways

This compound-mediated activation of the δ-opioid receptor initiates a cascade of intracellular signaling events. The following diagrams illustrate the key pathways involved.

G_Protein_Activation_and_cAMP_Inhibition SNC80 This compound DOR δ-Opioid Receptor (δOR) SNC80->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream Downstream Effectors cAMP->Downstream Activates

G-protein activation and cAMP inhibition by this compound.

L_Arginine_NO_cGMP_Pathway SNC80 This compound DOR δ-Opioid Receptor SNC80->DOR PLC Phospholipase C (PLC) DOR->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release nNOS Neuronal Nitric Oxide Synthase (nNOS) Ca2_release->nNOS Activates NO Nitric Oxide (NO) nNOS->NO L_Arginine L-Arginine L_Arginine->nNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Antinociception) PKG->Cellular_Response

L-arginine/NO/cGMP signaling pathway activated by this compound.

MAP_Kinase_and_Beta_Arrestin_Pathways cluster_mapk MAP Kinase Pathway cluster_arrestin β-Arrestin Pathway ERK ERK1/2 Cellular_Effects Cellular_Effects ERK->Cellular_Effects Cellular Effects (e.g., Gene Expression) MEK MEK MEK->ERK Raf Raf Raf->MEK Ras Ras Ras->Raf GRK GRK DOR_P Phosphorylated δOR GRK->DOR_P Phosphorylates beta_Arrestin β-Arrestin DOR_P->beta_Arrestin Recruits Internalization Receptor Internalization beta_Arrestin->Internalization Signaling_Complex Signaling Complex Formation beta_Arrestin->Signaling_Complex SNC80 This compound DOR δ-Opioid Receptor SNC80->DOR DOR->Ras DOR->GRK Activates

MAP Kinase and β-Arrestin pathways modulated by this compound.

The activation of δ-opioid receptors by this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Furthermore, this compound-induced δOR activation can stimulate the L-arginine/nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. This involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium, which in turn activates neuronal nitric oxide synthase (nNOS) to produce NO. NO then activates soluble guanylyl cyclase (sGC) to produce cGMP, which mediates downstream cellular effects such as antinociception.

This compound has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). This activation can occur independently of receptor internalization. Additionally, agonist binding to the δOR can lead to its phosphorylation by G-protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin can mediate receptor internalization and also act as a scaffold for the formation of signaling complexes, leading to further downstream effects.

References

(Rac)-SNC80: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-SNC80 is a pioneering non-peptide, selective delta-opioid receptor (δOR) agonist that has been instrumental in the study of opioid pharmacology since its discovery in 1994.[1] Its systemic activity and high affinity for the δOR have made it a valuable tool for investigating the physiological roles of this receptor, including its potential as a target for analgesics, antidepressants, and anxiolytics. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and pharmacological properties of this compound, including detailed experimental protocols and an exploration of its signaling pathways.

Discovery and Development

This compound, chemically known as (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide, was first synthesized and characterized by a team of researchers led by S.N. Calderon.[1][2] This discovery marked a significant advancement in opioid research, providing a systemically active and selective non-peptidic tool to probe the function of the δOR. Early studies established its high affinity and selectivity for the δOR over the mu (μ) and kappa (κ) opioid receptors.[3]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that has been detailed in the scientific literature. The following is a generalized workflow based on published methods.[1]

cluster_synthesis Chemical Synthesis of this compound Start Starting Materials: - (2S,5R)-1-allyl-2,5-dimethylpiperazine - 3-Methoxybenzaldehyde - 4-(N,N-diethylcarbamoyl)benzaldehyde Step1 Step 1: Synthesis of the benzhydrylamine intermediate Start->Step1 Step2 Step 2: Condensation with 4-(N,N-diethylcarbamoyl)benzaldehyde Step1->Step2 Step3 Step 3: Reduction of the resulting imine Step2->Step3 Step4 Step 4: Purification and isolation of this compound Step3->Step4 End This compound Step4->End

Caption: A simplified workflow for the chemical synthesis of this compound.

Experimental Protocol: Chemical Synthesis

A detailed, step-by-step protocol for the synthesis of this compound can be found in the seminal publication by Calderon et al. (1994) in the Journal of Medicinal Chemistry. The synthesis generally involves the preparation of the key intermediate, (2S,5R)-1-allyl-2,5-dimethylpiperazine, followed by a multi-step reaction sequence to construct the final molecule.

Pharmacological Properties

This compound exhibits high affinity and selectivity for the δOR. Its pharmacological profile has been extensively characterized through various in vitro and in vivo studies.

ParameterValueReceptorReference
Ki 1.78 nMδ-opioid receptor
0.18 nMδ-opioid receptor
IC50 2.73 nMδ-opioid receptor
Selectivity ~500-fold over μORδ vs μ
~250-fold over κORδ vs κ

Table 1: In Vitro Binding Affinities and Potency of this compound.

In vivo, this compound has demonstrated antinociceptive, antihyperalgesic, and antidepressant-like effects in various animal models. However, at higher doses, it has been shown to induce convulsions, which has limited its therapeutic development.

Key Experimental Protocols

1. Radioligand Binding Assay for δ-Opioid Receptor

This assay is used to determine the binding affinity (Ki) of a compound for the δ-opioid receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the δ-opioid receptor.

  • Incubation: Membranes are incubated with a radiolabeled δOR ligand (e.g., [³H]naltrindole) and varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the δ-opioid receptor upon agonist binding.

Protocol:

  • Membrane Preparation: Similar to the radioligand binding assay.

  • Incubation: Membranes are incubated with GDP, the test compound (this compound), and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Reaction: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.

  • Separation and Detection: The amount of [³⁵S]GTPγS bound to the G proteins is measured.

  • Data Analysis: The EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (maximal effect) are determined.

3. In Vivo Antinociception Assay (Mouse Warm-Water Tail-Flick Test)

This assay assesses the analgesic properties of a compound in a living organism.

Protocol:

  • Animal Model: Mice are used for this assay.

  • Drug Administration: this compound is administered via various routes (e.g., intraperitoneal, intracerebroventricular).

  • Nociceptive Stimulus: The distal portion of the mouse's tail is immersed in warm water (e.g., 52°C).

  • Measurement: The latency to tail withdrawal (flick) is measured. An increase in latency indicates an antinociceptive effect.

  • Data Analysis: The dose-response relationship is determined, and the A50 (the dose that produces 50% of the maximal antinociceptive effect) is calculated.

Mechanism of Action and Signaling Pathways

This compound acts as an agonist at the δ-opioid receptor, which is a G protein-coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events.

cluster_pathway SNC80 Signaling Pathway at the δ-Opioid Receptor SNC80 SNC80 dOR δ-Opioid Receptor SNC80->dOR mudOR μ-δ Opioid Receptor Heteromer SNC80->mudOR G_protein Gi/o Protein dOR->G_protein b_arrestin β-Arrestin Recruitment dOR->b_arrestin mudOR->G_protein mudOR->b_arrestin AC Adenylyl Cyclase G_protein->AC αi/o K_channel ↑ K+ Channel Activity G_protein->K_channel βγ Ca_channel ↓ Ca2+ Channel Activity G_protein->Ca_channel βγ cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Analgesia, Antidepressant effects) cAMP->Cellular_Response K_channel->Cellular_Response Ca_channel->Cellular_Response MAPK MAPK Pathway (e.g., ERK) MAPK->Cellular_Response b_arrestin->MAPK Internalization Receptor Internalization b_arrestin->Internalization

Caption: A diagram illustrating the primary signaling pathways activated by SNC80.

Classically, δOR activation by SNC80 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, leading to increased potassium conductance and decreased calcium conductance, which hyperpolarizes neurons and reduces neuronal excitability.

More recent research has revealed additional complexities in SNC80's mechanism of action. Studies have shown that SNC80 can selectively activate heteromeric μ-δ opioid receptors. This finding suggests that some of the pharmacological effects of SNC80 may be mediated through these receptor complexes.

Furthermore, SNC80 is known to induce δOR internalization through a β-arrestin-dependent mechanism. This process of receptor endocytosis can lead to desensitization and tolerance upon prolonged exposure to the agonist. The recruitment of β-arrestin can also initiate downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which may contribute to some of the long-term effects of SNC80.

Conclusion

This compound remains a cornerstone in the field of opioid research. Its discovery provided a critical tool for elucidating the physiological and pathological roles of the δ-opioid receptor. This technical guide has summarized the key aspects of its discovery, chemical synthesis, and pharmacological properties, providing a valuable resource for researchers and drug development professionals. A thorough understanding of its complex mechanism of action, including its activity at receptor heteromers and its role in receptor trafficking, will be crucial for the future design of novel δOR-targeted therapeutics with improved efficacy and safety profiles.

References

(Rac)-SNC80: A Technical Guide to its Role in Nociception and Analgesia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of (Rac)-SNC80, a selective non-peptidic delta-opioid receptor (DOR) agonist, and its complex role in the modulation of pain pathways. The document synthesizes key findings on its mechanism of action, antinociceptive and analgesic efficacy from preclinical studies, and the intricate signaling cascades it triggers. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows, adhering to specified design constraints.

Introduction

This compound, chemically known as (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide, has been a pivotal pharmacological tool in the study of delta-opioid receptor function for nearly two decades.[1] Its high selectivity for the DOR over the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR) has made it instrumental in elucidating the therapeutic potential of targeting the delta-opioid system for analgesia.[2] Unlike traditional mu-opioid agonists, which are associated with significant side effects such as respiratory depression, constipation, and high abuse liability, DOR agonists like SNC80 have been investigated as potentially safer alternatives for pain management. This guide delves into the core scientific data surrounding SNC80's effects on nociception and analgesia.

Mechanism of Action in Nociception and Analgesia

The primary mechanism through which SNC80 exerts its effects is by binding to and activating delta-opioid receptors, which are G-protein coupled receptors (GPCRs) predominantly coupled to inhibitory G-proteins (Gi/o).[3] This activation initiates a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release in pain-processing circuits.

Delta-Opioid Receptor Homomers and Mu-Delta Heteromers

While SNC80 is traditionally considered a selective DOR agonist, emerging evidence strongly suggests that its analgesic effects, particularly at the spinal level, may be mediated through the selective activation of mu-delta (μ-δ) opioid receptor heteromers.[1][4] In vivo studies using knockout mice have demonstrated that the antinociceptive activity of SNC80 is diminished in both μ-opioid receptor knockout (μ-KO) and δ-opioid receptor knockout (δ-KO) mice. This suggests that the presence of both receptor protomers is necessary for the maximal analgesic effect of SNC80. In vitro experiments in HEK-293 cells co-expressing both receptors showed a significantly more robust response to SNC80 compared to cells expressing only the delta-opioid receptor.

Downstream Signaling Pathways

Upon binding of SNC80 to the delta-opioid receptor (or the μ-δ heteromer), several key downstream signaling pathways are modulated to produce an antinociceptive effect:

  • Inhibition of Adenylyl Cyclase: As a Gi/o-coupled receptor, DOR activation by SNC80 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors, influencing ion channel function and gene expression.

  • Modulation of Ion Channels:

    • Potassium (K+) Channels: SNC80 has been shown to induce peripheral antinociception through the activation of ATP-sensitive potassium (KATP) channels. The opening of these channels leads to potassium efflux, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.

    • Calcium (Ca2+) Channels: DOR activation can inhibit voltage-gated calcium channels (VGCCs). In chronic inflammatory pain models, there is an increased coupling of DORs to VGCCs, enhancing the inhibitory effect of SNC80 on calcium currents in dorsal root ganglion (DRG) neurons. By reducing calcium influx into presynaptic terminals, SNC80 can decrease the release of pronociceptive neurotransmitters such as substance P.

    • Calcium-Activated Chloride (Cl-) Channels: Central antinociception induced by SNC80 has also been linked to the involvement of Ca2+-activated Cl- channels (CaCCs).

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK), is implicated in the central mechanisms of pain sensitization. Delta-opioid receptor activation can modulate ERK signaling, which may contribute to its analgesic effects.

Below is a diagram illustrating the primary signaling pathways activated by SNC80.

SNC80_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_effects Cellular Effects SNC80 This compound DOR Delta-Opioid Receptor (DOR) / μ-δ Heteromer SNC80->DOR Binds to Gi_Go Gi/o Protein DOR->Gi_Go Activates CaCC ↑ Ca2+-activated Cl- Channel DOR->CaCC Activates MAPK_ERK MAPK/ERK Pathway DOR->MAPK_ERK Modulates AC Adenylyl Cyclase Gi_Go->AC Inhibits K_channel ↑ K+ Channel Activity (e.g., KATP) Gi_Go->K_channel Activates Ca_channel ↓ Ca2+ Channel Activity Gi_Go->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release (e.g., Substance P) Ca_channel->Neurotransmitter_release Nociception ↓ Nociception & ↑ Analgesia CaCC->Nociception MAPK_ERK->Nociception Hyperpolarization->Nociception Neurotransmitter_release->Nociception Tail_Immersion_Workflow start Start baseline Measure Baseline Tail-Flick Latency (52.5°C Water Bath) start->baseline drug_admin Administer this compound or Vehicle (Intrathecal Injection) baseline->drug_admin post_drug_measurement Measure Post-Drug Tail-Flick Latencies at Timed Intervals drug_admin->post_drug_measurement calculate_mpe Calculate % Maximum Possible Effect (%MPE) post_drug_measurement->calculate_mpe dose_response Generate Dose-Response Curve and Calculate ED50 calculate_mpe->dose_response end End dose_response->end

References

(Rac)-SNC80 Interaction with Mu-Delta Opioid Heteromers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The non-peptide delta-opioid receptor agonist, (Rac)-SNC80, has been a critical pharmacological tool for nearly two decades.[1] Initially characterized as a selective delta-opioid receptor (DOR) agonist, emerging evidence has redefined its primary mechanism of action, particularly in vivo.[1][2] This guide provides a comprehensive technical overview of the interaction between this compound and mu-delta opioid receptor (MOR-DOR) heteromers. Co-expression and colocalization of MORs and DORs lead to the formation of these heteromeric complexes, which exhibit unique pharmacological and signaling properties distinct from their constituent monomeric receptors.[3][4] Studies utilizing both in vitro cell-based assays and in vivo knockout models have demonstrated that this compound elicits its maximal efficacy, including its antinociceptive effects, through the selective activation of MOR-DOR heteromers. This finding has significant implications for the interpretation of previous studies using SNC80 as a selective DOR probe and opens new avenues for the development of targeted therapeutics with potentially improved side-effect profiles.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the potency and efficacy of this compound at mu-delta opioid heteromers compared to the individual receptors.

Table 1: In Vitro Efficacy and Potency of this compound

Cell Line/SystemAssayParameterThis compound ValueReference
HEK-293 cells co-expressing MOR and DORChimeric G-protein-mediated calcium fluorescence assayEC₅₀52.8 ± 27.8 nM
HEK-293 cells expressing only DORChimeric G-protein-mediated calcium fluorescence assayPotencyAt least 100-fold less potent than in MOR-DOR co-expressing cells
CHO-DOR cell membranesHTRF® GTP Gi binding assayAgonist ActivityCharacterized as a selective DOR agonist
CHO-K1-hDOPr cellsIn-Cell Western/ERK assayERK PhosphorylationConcentration-dependent increase

Table 2: In Vivo Antinociceptive Activity of this compound

Animal ModelRoute of AdministrationEndpointObservationReference
Wild-type miceIntrathecalAntinociceptionDose-dependent antinociceptive effect
μ-opioid receptor knockout (μ-KO) miceIntrathecalAntinociceptionDiminished antinociceptive activity compared to wild-type
δ-opioid receptor knockout (δ-KO) miceIntrathecalAntinociceptionDiminished antinociceptive activity compared to wild-type
MiceIntrathecalAntinociceptionAntinociceptive efficacy right-shifted approximately threefold in MOR knockout mice and sixfold in DOR knockout mice

Signaling Pathways

Activation of the MOR-DOR heteromer by this compound initiates a cascade of intracellular signaling events. While the complete signaling profile is still under investigation, current evidence points towards the involvement of G-protein coupling and the activation of the Extracellular signal-regulated kinase (ERK) pathway.

G_Protein_Signaling_Pathway SNC80 This compound Heteromer MOR-DOR Heteromer SNC80->Heteromer Binds to δ-protomer G_protein Gi/o Protein Heteromer->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits ERK ERK1/2 G_protein->ERK Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates pERK p-ERK1/2 ERK->pERK Phosphorylation Downstream Downstream Cellular Effects (e.g., Antinociception) pERK->Downstream

Caption: this compound signaling at MOR-DOR heteromers.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Co-Immunoprecipitation (Co-IP) to Demonstrate MOR-DOR Heteromerization

This protocol is used to verify the physical interaction between mu and delta opioid receptors in cells or tissues.

Co_IP_Workflow cluster_0 Cell Lysis & Protein Extraction cluster_1 Immunoprecipitation cluster_2 Detection A Cells co-expressing MOR and DOR B Lyse cells with non-denaturing buffer A->B C Centrifuge to remove debris B->C D Collect supernatant (protein lysate) C->D E Incubate lysate with anti-MOR antibody D->E F Add Protein A/G beads E->F G Incubate to form antibody-bead complexes F->G H Wash beads to remove non-specific binding G->H I Elute proteins from beads H->I J SDS-PAGE I->J K Western Blot with anti-DOR antibody J->K L Detect DOR signal K->L

Caption: Co-Immunoprecipitation workflow for MOR-DOR.

Methodology:

  • Cell Lysis: Cells co-expressing MOR and DOR are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors. The lysate is incubated on ice and then centrifuged to pellet cellular debris.

  • Pre-clearing: The supernatant (protein lysate) is pre-cleared by incubating with Protein A/G agarose/sepharose beads to reduce non-specific binding.

  • Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody specific for one of the receptors (e.g., anti-MOR antibody) overnight at 4°C with gentle rotation.

  • Complex Capture: Protein A/G beads are added to the lysate and incubated to capture the antibody-protein complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted to optimize results.

  • Elution: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other receptor (e.g., anti-DOR antibody) to detect the co-immunoprecipitated protein.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor Heteromerization

BRET is a proximity-based assay used to measure receptor-receptor interactions in living cells.

BRET_Assay_Principle cluster_0 No Interaction cluster_1 Interaction (Heterodimerization) MOR_Rluc_1 MOR-Rluc Light Emission (480 nm) Light Emission (480 nm) MOR_Rluc_1->Light Emission (480 nm) Substrate (Coelenterazine) DOR_YFP_1 DOR-YFP MOR_Rluc_2 MOR-Rluc MOR_Rluc_2->Light Emission (480 nm) Substrate (Coelenterazine) DOR_YFP_2 DOR-YFP MOR_Rluc_2->DOR_YFP_2 Energy Transfer (<10nm) Light Emission (530 nm) Light Emission (530 nm) DOR_YFP_2->Light Emission (530 nm)

Caption: Principle of the BRET assay for MOR-DOR.

Methodology:

  • Construct Preparation: The cDNAs for MOR and DOR are fused to a Renilla luciferase (Rluc) donor and a yellow fluorescent protein (YFP) acceptor, respectively.

  • Cell Transfection: HEK-293 cells are co-transfected with the MOR-Rluc and DOR-YFP constructs.

  • Cell Culture: Cells are cultured to allow for protein expression.

  • BRET Measurement: Transfected cells are washed and resuspended in a suitable buffer. The Rluc substrate (e.g., coelenterazine h) is added to initiate the bioluminescent reaction.

  • Data Acquisition: The light emissions at the Rluc wavelength (around 480 nm) and the YFP wavelength (around 530 nm) are measured using a microplate reader.

  • Data Analysis: The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor (YFP) to the light intensity emitted by the donor (Rluc). An increased BRET ratio indicates that the donor and acceptor are in close proximity, suggesting receptor heteromerization.

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells co-expressing MOR and DOR or from brain tissue.

  • Assay Buffer: A typical assay buffer contains Tris-HCl, MgCl₂, NaCl, and GDP.

  • Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and GDP.

  • Reaction Termination: The binding reaction is terminated by rapid filtration through glass fiber filters.

  • Scintillation Counting: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. The specific binding is then plotted against the agonist concentration to determine the EC₅₀ and Emax values.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the ERK/MAPK signaling pathway downstream of receptor activation.

Methodology:

  • Cell Culture and Starvation: Cells expressing the receptors of interest are cultured to near confluence and then serum-starved to reduce basal ERK phosphorylation.

  • Agonist Stimulation: Cells are stimulated with various concentrations of this compound for a specific time period (typically 5-10 minutes).

  • Cell Lysis: Cells are lysed, and the protein concentration of the lysates is determined.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). The membrane is then stripped and re-probed with an antibody for total ERK1/2 to ensure equal protein loading.

  • Quantification: The band intensities are quantified, and the p-ERK/total ERK ratio is calculated to determine the extent of ERK activation.

Conclusion

The evidence strongly indicates that this compound functions as a selective agonist for the mu-delta opioid receptor heteromer. This interaction leads to potent G-protein activation and downstream signaling, including ERK phosphorylation, which are correlated with its in vivo antinociceptive effects. The unique pharmacology of the MOR-DOR heteromer presents a promising target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate biology of MOR-DOR heteromers and to screen for new chemical entities that selectively target this receptor complex. A thorough understanding of the interaction between ligands like this compound and opioid receptor heteromers is crucial for advancing the field of opioid pharmacology and developing safer and more effective pain therapeutics.

References

(Rac)-SNC80 Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-SNC80 is a potent and selective non-peptide agonist for the delta-opioid receptor (DOPr), a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including analgesia, mood regulation, and seizure activity. As a prototypical DOPr agonist, SNC80 has been instrumental in elucidating the complex downstream signaling cascades initiated by DOPr activation. This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.

Core Signaling Pathways

Activation of the delta-opioid receptor by this compound initiates a cascade of intracellular events, primarily through the coupling to inhibitory G proteins (Gi/o). This interaction triggers the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits, which in turn modulate the activity of various downstream effectors. The key signaling pathways include the inhibition of adenylyl cyclase, modulation of ion channel activity, and the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK). Furthermore, SNC80 induces the recruitment of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and G protein-independent signaling. Notably, evidence suggests that SNC80 can also exert effects through the activation of μ-δ opioid receptor heteromers.

Quantitative Data Summary

The following tables summarize the quantitative parameters of this compound's interaction with its primary target and downstream signaling components, compiled from various in vitro studies.

Table 1: Receptor Binding Affinity and G Protein Activation

ParameterValueCell System/Assay ConditionReference
Ki (δ-opioid receptor)1.78 nMRadioligand binding assay[1]
IC50 (mouse vas deferens)2.73 nMInhibition of electrically induced contractions[1]
EC50 (GTPγS binding)32 nMSH-SY5Y cells[2]
EC50 (μ-δ heteromer activation)52.8 ± 27.8 nMHEK293 cells, chimeric G-protein calcium fluorescence assay[3]

Table 2: Adenylyl Cyclase Inhibition

ParameterValueCell System/Assay ConditionReference
EC509.2 nMForskolin-stimulated adenylyl cyclase inhibition assay

Table 3: β-Arrestin Recruitment

Agonistβ-Arrestin IsoformLogEC50Emax (%)Reference
SNC80β-Arrestin 1-7.2 ± 0.1100 ± 5[4]
SNC80β-Arrestin 2-7.5 ± 0.1100 ± 6

Note: Data is normalized to the maximal effect of a reference agonist where applicable.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key downstream signaling pathways of this compound.

SNC80_Signaling_Pathways cluster_receptor Plasma Membrane cluster_effectors Downstream Effectors SNC80 This compound DOR δ-Opioid Receptor SNC80->DOR Binds Gi Gi/o Protein DOR->Gi Activates Cl_channel Ca2+-activated Cl- Channels DOR->Cl_channel Activates ERK_pathway MAPK/ERK Pathway DOR->ERK_pathway Activates beta_arrestin β-Arrestin 2 DOR->beta_arrestin Recruits G_alpha Gαi/o Gi->G_alpha G_beta_gamma Gβγ Gi->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel K+ Channels (e.g., ATP-sensitive) G_beta_gamma->K_channel Activates Ca_channel Ca2+ Channels G_beta_gamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP

Canonical G protein-dependent and independent signaling pathways of this compound.

Biased_Agonism cluster_g_protein G Protein Pathway cluster_arrestin β-Arrestin Pathway SNC80 This compound DOR δ-Opioid Receptor SNC80->DOR G_protein G Protein Activation (e.g., GTPγS binding) DOR->G_protein Strongly Activates Arrestin β-Arrestin 2 Recruitment DOR->Arrestin Activates Analgesia Analgesia G_protein->Analgesia Side_effects Receptor Internalization, Potential for Seizures Arrestin->Side_effects

Biased agonism of this compound at the delta-opioid receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound signaling are provided below.

Radioligand Binding Assay

This assay measures the affinity of this compound for the delta-opioid receptor.

Materials:

  • Cell membranes expressing the delta-opioid receptor.

  • [3H]-Naltrindole (radiolabeled antagonist).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, incubate cell membranes with a fixed concentration of [3H]-Naltrindole and varying concentrations of this compound.

  • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of unlabeled naltrindole.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound to determine the Ki value.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare SNC80 dilutions, [3H]-Naltrindole, and membranes start->prepare_reagents incubation Incubate membranes, [3H]-Naltrindole, and SNC80 prepare_reagents->incubation filtration Rapid filtration through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Add scintillation cocktail and count radioactivity washing->scintillation analysis Calculate Ki from competition binding curve scintillation->analysis end End analysis->end

Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay

This functional assay quantifies the activation of Gi/o proteins by this compound.

Materials:

  • Cell membranes expressing the delta-opioid receptor.

  • This compound.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Unlabeled GTPγS (for non-specific binding).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.

  • Add varying concentrations of this compound to the membranes.

  • Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration.

  • Wash the filters and measure the bound radioactivity.

  • Determine non-specific binding in the presence of excess unlabeled GTPγS.

  • Calculate the specific binding and plot it against the log concentration of this compound to determine the EC50 and Emax values.

GTPgS_Binding_Workflow start Start prepare_reagents Prepare SNC80 dilutions, membranes, and [³⁵S]GTPγS start->prepare_reagents pre_incubation Pre-incubate membranes with GDP prepare_reagents->pre_incubation stimulation Add SNC80 to stimulate receptors pre_incubation->stimulation binding_reaction Add [³⁵S]GTPγS to initiate binding stimulation->binding_reaction incubation Incubate at 30°C binding_reaction->incubation filtration Rapid filtration and washing incubation->filtration counting Scintillation counting filtration->counting analysis Calculate EC50 and Emax counting->analysis end End analysis->end BRET_Workflow start Start cell_plating Plate HEK293 cells expressing DOPr-Rluc and β-arrestin-Venus start->cell_plating substrate_addition Add coelenterazine h substrate cell_plating->substrate_addition baseline_reading Measure baseline BRET signal substrate_addition->baseline_reading agonist_stimulation Add varying concentrations of SNC80 baseline_reading->agonist_stimulation bret_measurement Measure BRET signal over time agonist_stimulation->bret_measurement data_analysis Calculate BRET ratio and determine EC50 and Emax bret_measurement->data_analysis end End data_analysis->end Western_Blot_Workflow start Start cell_treatment Treat cells with SNC80 start->cell_treatment cell_lysis Lyse cells and collect protein cell_treatment->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with anti-phospho-ERK antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect chemiluminescent signal secondary_ab->detection reprobe Strip and re-probe for total ERK detection->reprobe quantification Quantify band intensities reprobe->quantification end End quantification->end

References

(Rac)-SNC80 Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-SNC80, a non-peptidic delta-opioid receptor (DOR) agonist, has been a critical tool in opioid research for nearly two decades. Its unique diarylmethylpiperazine structure has served as a scaffold for extensive structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents with improved selectivity and pharmacological profiles. This technical guide provides an in-depth analysis of the SAR of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.

Core Structure-Activity Relationships

The SAR of SNC80 and its analogs has revealed several key structural features that govern their affinity and selectivity for the delta-opioid receptor. Modifications to various parts of the molecule, including the piperazine ring, the benzhydryl moiety, and the N,N-diethylbenzamide group, have led to significant changes in pharmacological activity.

Quantitative SAR Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of SNC80 and a selection of its key analogs at the delta (δ), mu (μ), and kappa (κ) opioid receptors. These data are compiled from various radioligand binding and functional assays.

Table 1: Binding Affinities (Ki, nM) of SNC80 and Analogs at Opioid Receptors

Compoundδ-OR (Ki, nM)μ-OR (Ki, nM)κ-OR (Ki, nM)Selectivity (μ/δ)Selectivity (κ/δ)
This compound 1.3643322495248
(+)-SNC80 0.91500120016671333
(-)-SNC80 130>10000>10000>77>77
SNC162 0.6255500-8700-
Compound 24 24----
BW373U86 ---~10-fold selective for δ over μ-

Data compiled from multiple sources.[1][2][3][4]

Table 2: Functional Activity of SNC80 and Analogs

CompoundAssayPotency (EC50/IC50, nM)Efficacy
This compound Mouse Vas DeferensIC50: 2.73Full Agonist
This compound Guinea Pig IleumIC50: 5457Weak Agonist
This compound Adenylyl Cyclase InhibitionEC50: 9.2Full Agonist
Compound 24 [35S]GTPγS Binding-Full Agonist
Compound 25 [35S]GTPγS Binding-Full Agonist

Data compiled from multiple sources.[5]

Key Experimental Protocols

The characterization of SNC80 and its analogs relies on a suite of in vitro and in vivo assays. The following are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for opioid receptors.

Materials:

  • Membrane preparations from cells expressing cloned human or rodent opioid receptors (δ, μ, κ).

  • Radioligands: [3H]Naltrindole (for DOR), [3H]DAMGO (for MOR), [3H]U-69,593 (for KOR).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Non-specific binding control: Naloxone (10 μM).

  • Test compounds (SNC80 and analogs) at various concentrations.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Thaw membrane preparations on ice.

  • In a 96-well plate, add incubation buffer, radioligand, and either vehicle, non-specific binding control, or test compound at varying concentrations.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at 25°C for 60-120 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

Objective: To measure the functional activity (potency and efficacy) of compounds by quantifying G-protein activation.

Materials:

  • Membrane preparations from cells expressing the opioid receptor of interest.

  • [35S]GTPγS radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

  • GDP (10 μM).

  • Test compounds (agonists) at various concentrations.

  • Non-specific binding control: unlabeled GTPγS (10 μM).

Procedure:

  • Pre-incubate membranes with GDP for 15 minutes on ice.

  • In a 96-well plate, add assay buffer, [35S]GTPγS, GDP, and either vehicle, non-specific binding control, or test compound.

  • Add the pre-incubated membranes to start the reaction.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [35S]GTPγS using a scintillation counter.

  • Calculate the net agonist-stimulated binding and determine EC50 and Emax values from concentration-response curves.

Adenylyl Cyclase Inhibition Assay

Objective: To assess the functional consequence of receptor activation on a downstream signaling pathway.

Materials:

  • Whole cells expressing the opioid receptor of interest.

  • Forskolin (to stimulate adenylyl cyclase).

  • Test compounds (agonists) at various concentrations.

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based).

Procedure:

  • Plate cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with the test compound for 15-30 minutes.

  • Stimulate the cells with forskolin for a defined period (e.g., 10-15 minutes) to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate concentration-response curves to determine the EC50 for the inhibition of forskolin-stimulated cAMP accumulation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for DOR agonists and a typical workflow for SAR studies.

DOR_Signaling_Pathway SNC80 SNC80 (Agonist) DOR Delta-Opioid Receptor (DOR) SNC80->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Leads to

Caption: Canonical G-protein signaling pathway for SNC80 at the delta-opioid receptor.

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Testing cluster_3 SAR Analysis Lead Lead Compound (this compound) Design Analog Design & Synthesis Lead->Design Purification Purification & Structural Verification Design->Purification Binding Radioligand Binding (Ki at δ, μ, κ) Purification->Binding Functional Functional Assays (GTPγS, cAMP) Binding->Functional Behavioral Animal Models (e.g., Antinociception) Functional->Behavioral Analysis Data Analysis & SAR Determination Behavioral->Analysis New_Lead Identification of New Leads Analysis->New_Lead New_Lead->Design Iterative Refinement

Caption: A typical experimental workflow for structure-activity relationship studies of SNC80.

Conclusion

The extensive SAR studies on this compound have provided invaluable insights into the structural requirements for high-affinity and selective delta-opioid receptor agonists. The data clearly indicate that the stereochemistry of the molecule, substitutions on the aromatic rings, and the nature of the piperazine N-substituent are all critical determinants of pharmacological activity. This knowledge continues to guide the design of novel DOR ligands with potential therapeutic applications in pain management, depression, and other neurological disorders. The detailed protocols and workflows presented here serve as a resource for researchers in the field of opioid drug discovery and development.

References

Methodological & Application

(Rac)-SNC80 Administration for Behavioral Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-SNC80 is a potent and selective non-peptide δ-opioid receptor agonist widely utilized in preclinical behavioral research to investigate the role of the δ-opioid system in pain, depression, anxiety, and reward.[1][2] This document provides detailed application notes and protocols for the administration of this compound in rodent behavioral studies, tailored for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Summary of this compound Administration

The following tables summarize the administration routes and dosage ranges of this compound used in various behavioral paradigms in rats and mice. It is crucial to note that optimal doses can vary depending on the specific animal strain, age, sex, and experimental conditions.

Table 1: this compound Administration and Dosage in Rat Behavioral Studies

Behavioral AssayAdministration RouteDose RangeVehicleSpecies/StrainKey FindingsReference(s)
Forced Swim Test (Antidepressant-like effects)Subcutaneous (s.c.)1 - 10 mg/kgSalineSprague-Dawley RatsDose-dependently decreased immobility.[3][3]
Locomotor ActivitySubcutaneous (s.c.)3.2 - 32 mg/kgSalineSprague-Dawley RatsDose-dependently increased locomotor activity.[3]
Intracranial Self-Stimulation (Pain-induced depression)Intraperitoneal (i.p.)1 - 10 mg/kgNot SpecifiedRatsDose-dependently blocked acid-induced depression of ICSS.
Olfactory Bulbectomy Model (Antidepressant-like effects)Subcutaneous (s.c.)1 - 10 mg/kgSalineRatsReversed behavioral abnormalities and defects in serotonergic function.
Locomotor Activity (with Amphetamine)Subcutaneous (s.c.)10 mg/kgSalineSprague-Dawley RatsEnhanced amphetamine-stimulated locomotor activity.
Locomotor Activity (Habituated vs. Non-habituated)Intracerebroventricular (i.c.v.)10 - 300 nmolNot SpecifiedSprague-Dawley RatsCaused significant increases in locomotor activity in habituated rats.

Table 2: this compound Administration and Dosage in Mouse Behavioral Studies

Behavioral AssayAdministration RouteDose RangeVehicleSpecies/StrainKey FindingsReference(s)
Warm Water Tail Withdrawal (Antinociception)Intrathecal (i.t.)Cumulative dosing up to 300 nmolNot SpecifiedWild-type, μ-KO, and δ-KO miceProduced antinociceptive effects that were reduced in knockout mice.
Pain-related Behavioral DepressionSubcutaneous (s.c.)0.1 - 32 mg/kgSaline or 10% DMSO in salineMiceIncreased locomotor activity at intermediate doses but did not alleviate pain-induced behavioral depression.
Gastrointestinal PropulsionIntraperitoneal (i.p.)1 - 30 mg/kgNot SpecifiedMiceDecreased gastrointestinal propulsion.
Tremor-like BehaviorsMicroinjection into ventral CA3Not SpecifiedNot SpecifiedMiceInduced tremor-like behaviors by activating glutamatergic neurons.

Experimental Protocols

Preparation of this compound Solution

This compound is typically dissolved in sterile 0.9% saline. For compounds with limited solubility, a vehicle such as 10% Dimethyl Sulfoxide (DMSO) in saline may be used. It is recommended to prepare fresh solutions on the day of the experiment.

Protocol for Assessing Antidepressant-Like Effects: Forced Swim Test (Rats)

This protocol is adapted from studies demonstrating the antidepressant-like effects of SNC80.

Materials:

  • This compound

  • Sterile 0.9% saline (vehicle)

  • Cylindrical swim tanks (45 cm tall, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm

  • Video recording equipment

  • Stopwatch

Procedure:

  • Habituation (Day 1): Place each rat individually into the swim tank for a 15-minute pre-swim session. This is done to induce a stable baseline of immobility for the test day. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

  • Drug Administration (Day 2): 30 minutes prior to the test session, administer this compound (1-10 mg/kg, s.c.) or vehicle to the rats.

  • Test Session (Day 2): Place the rats individually into the swim tanks for a 5-minute test session. Record the session for later analysis.

  • Behavioral Scoring: A trained observer, blind to the experimental conditions, should score the duration of immobility during the 5-minute test. Immobility is defined as the lack of all movement except for small motions necessary to keep the head above water.

Protocol for Assessing Locomotor Activity (Rats)

This protocol measures spontaneous locomotor activity and is adapted from studies investigating the stimulant effects of SNC80.

Materials:

  • This compound

  • Sterile 0.9% saline (vehicle)

  • Open-field arenas equipped with automated photobeam detection systems or video-tracking software

  • Syringes and needles for injection

Procedure:

  • Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment. Handling the animals for several days prior to testing can minimize stress-induced hyperactivity.

  • Drug Administration: Administer this compound (e.g., 3.2-32 mg/kg, s.c.) or vehicle.

  • Data Collection: Immediately after injection, place the rat in the center of the open-field arena and record locomotor activity for a specified duration (e.g., 60-180 minutes). Key parameters to measure include:

    • Total distance traveled

    • Horizontal activity (beam breaks)

    • Rearing frequency (vertical activity)

  • Data Analysis: Compare the locomotor activity parameters between the SNC80-treated and vehicle-treated groups. Data is often analyzed in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

Visualizations

SNC80_Signaling_Pathway cluster_receptor Receptor Complex SNC80 This compound DOR δ-Opioid Receptor (DOR) SNC80->DOR Agonist Heteromer μ-δ Heteromer SNC80->Heteromer Selective Activation G_protein Gi/o Protein DOR->G_protein Activates MOR μ-Opioid Receptor (MOR) Heteromer->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Behavioral_Effects Behavioral Effects (Analgesia, Antidepressant-like, etc.)

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow_FST cluster_Day1 Day 1: Habituation cluster_Day2 Day 2: Testing Habituation 15-min Pre-swim Session Administration Administer this compound or Vehicle (s.c.) Pre_Test_Interval 30-min Interval Administration->Pre_Test_Interval Test_Session 5-min Forced Swim Test Pre_Test_Interval->Test_Session Data_Analysis Score Immobility Duration Test_Session->Data_Analysis

Caption: Experimental workflow for the Forced Swim Test.

Experimental_Workflow_Locomotor cluster_procedure Experimental Procedure Acclimation Acclimate Rats to Testing Room (≥ 1 hr) Administration Administer this compound or Vehicle Acclimation->Administration Placement Place Rat in Open-Field Arena Administration->Placement Data_Collection Record Locomotor Activity (e.g., 60-180 min) Placement->Data_Collection Data_Analysis Analyze Distance, Rearing, etc. Data_Collection->Data_Analysis

Caption: Workflow for Locomotor Activity Assessment.

References

Application Notes and Protocols: (Rac)-SNC80 Solubility in DMSO and Saline

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-SNC80 is a racemic mixture containing the active δ-opioid receptor agonist SNC80. These notes pertain to the preparation of solutions for research applications.

Introduction

This compound is a potent and selective non-peptide agonist of the δ-opioid receptor. Its use in both in vitro and in vivo research necessitates clear protocols for its solubilization. This document provides detailed application notes on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and the preparation of aqueous solutions for experimental use.

Data Presentation: Solubility of SNC80

The solubility of SNC80, the active component of this compound, in DMSO varies across different suppliers. For saline, direct solubility is limited, and co-solvents are typically required for aqueous formulations.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source
DMSO8.9920Tocris Bioscience[1]
DMSONot Specified20Abcam
DMSO0.1Not SpecifiedCayman Chemical[2]
DMSOSolubleNot SpecifiedSigma-Aldrich[3]
1 eq. HCl44.96100 (with gentle warming)Tocris Bioscience[1]

Note: The molecular weight of SNC80 is approximately 449.64 g/mol . Discrepancies in reported solubility may be due to differences in the purity of the compound, temperature, and the specific batch. It is always recommended to perform a small-scale solubility test.

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM solution, you will need approximately 4.5 mg.

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

  • Warming/Sonication (Optional): If the compound does not fully dissolve, gentle warming (not exceeding 40°C) or brief sonication can be applied.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. A common storage recommendation is up to 6 months at -80°C and 1 month at -20°C.

Direct dissolution of this compound in saline is challenging. This protocol provides a common method using co-solvents to create a clear aqueous solution suitable for administration.

Materials:

  • This compound DMSO stock solution (e.g., 33.3 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Procedure (to prepare 1 mL of a 3.33 mg/mL final solution):

  • Start with DMSO Stock: In a sterile tube, take 100 µL of a 33.3 mg/mL this compound stock solution in DMSO.

  • Add PEG300: Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly until the solution is clear.

  • Add Tween-80: Add 50 µL of Tween-80 and mix again until the solution is clear.

  • Final Dilution with Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix until the final solution is clear.

  • Use Fresh: It is recommended to prepare this working solution fresh on the day of use.

Alternative for Saline Formulation: For some applications, SNC80 has been prepared by initially mixing it with 1 equivalent of tartaric acid before dissolving in sterile water, which is then diluted in saline solution.

Mandatory Visualizations

G cluster_0 Step 1: Prepare DMSO Stock cluster_1 Step 2: Prepare In Vivo Formulation SNC80 This compound Powder Stock DMSO Stock Solution (e.g., 33.3 mg/mL) SNC80->Stock DMSO DMSO DMSO->Stock Mix1 Mix 1: DMSO Stock + PEG300 Stock->Mix1 PEG300 PEG300 PEG300->Mix1 Tween80 Tween-80 Mix2 Mix 2: Mix 1 + Tween-80 Tween80->Mix2 Saline Saline Final Final Solution (e.g., 3.33 mg/mL) Saline->Final Mix1->Mix2 Mix2->Final

Caption: Workflow for preparing an injectable this compound solution.

SNC80 is a selective agonist for the δ-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR). It has also been shown to activate μ-δ opioid receptor heteromers.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling SNC80 SNC80 DOR δ-Opioid Receptor (DOR) SNC80->DOR Agonist MOR_DOR μ-δ Opioid Receptor Heteromer SNC80->MOR_DOR Agonist Gi Inhibitory G-protein (Gi/o) DOR->Gi MOR_DOR->Gi AC Adenylyl Cyclase Gi->AC Inhibition Ca ↓ Ca²⁺ Channels Gi->Ca Inhibition K ↑ K⁺ Channels Gi->K Activation MAPK MAPK Pathway Gi->MAPK Activation cAMP ↓ cAMP AC->cAMP Converts ATP to

Caption: Simplified signaling pathway for the δ-opioid receptor agonist SNC80.

References

Application Notes and Protocols for (Rac)-SNC80 in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-SNC80 is a non-peptidic, selective delta-opioid receptor (DOR) agonist. These application notes provide detailed protocols for utilizing this compound in electrophysiological studies to investigate its effects on neuronal activity and synaptic transmission.

This compound has been instrumental in elucidating the role of the delta-opioid system in various physiological and pathological processes, including pain, mood disorders, and epilepsy. Its effects are primarily mediated through the activation of DORs, which are G-protein coupled receptors. Recent evidence also suggests that SNC80 may selectively activate heteromeric μ–δ opioid receptors, adding a layer of complexity to its pharmacological profile[1][2][3][4][5]. Understanding its mechanism of action at the cellular level through electrophysiology is crucial for the development of novel therapeutics.

Mechanism of Action

Upon binding to DORs, this compound initiates a cascade of intracellular signaling events. Typically, this involves the activation of inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The dissociation of G-protein subunits can also directly modulate ion channel activity, such as the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This generally results in neuronal hyperpolarization and a reduction in neurotransmitter release. Furthermore, studies have indicated the involvement of other signaling pathways, such as the L-arginine/nitric oxide/cyclic GMP pathway, and the modulation of various ion channels including ATP-sensitive K+ channels and Ca2+-activated Cl- channels. Interestingly, some effects of SNC80 on voltage-gated sodium channels appear to be opioid receptor-independent.

Quantitative Data Summary

The following tables summarize the quantitative data on the electrophysiological effects of this compound from various studies.

ParameterValueCell Type / Brain RegionElectrophysiology AssayReference
EC50 52.8 ± 27.8 nMHEK293 cells expressing μ–δ heteromersCalcium fluorescence assay
EC50 50.6 µMRat hippocampal granule cellsWhole-cell patch clamp (INa block)
Concentration 10 µMRat striatal slicesIn vitro perfusion
Concentration 25 µMHamster rostral NST neuronsWhole-cell patch clamp
Concentration 3 µMMouse paraventricular nucleus of the thalamus (PVT) neuronsWhole-cell patch clamp
Concentration 1, 10, 100 µMRat striatal preparationsIn vitro perfusion

Table 1: Potency and Concentrations of this compound in In Vitro Studies

EffectConcentrationBrain Region / Cell TypeKey FindingsReference
Reduced Excitatory Postsynaptic Currents (EPSCs) 25 µMHamster rostral Nucleus of the Solitary Tract (NST)SNC80 reduced the amplitude of solitary tract-evoked EPSCs.
No effect on miniature Inhibitory Postsynaptic Currents (mIPSCs) 3 µMMouse Paraventricular Nucleus of the Thalamus (PVT)No significant change in the amplitude or frequency of mIPSCs.
No effect on neuronal firing rate 3 µMMouse Paraventricular Nucleus of the Thalamus (PVT)Did not alter the spontaneous firing rate of PVT neurons.
Block of peak Na+ current 50 µMRat hippocampal granule cellsCaused a block of the peak Na+ current amplitude.
Enhanced amphetamine-mediated dopamine efflux 10 µMRat striatumPotentiated the effect of amphetamine on dopamine release.
Increased glutamate efflux 10 µMRat striatal preparationsEvoked a rapid and transient increase in basal glutamate levels.
Decreased GABA efflux 10 µMRat striatal preparationsCaused a transient decrease in GABA efflux.

Table 2: Electrophysiological and Neurochemical Effects of this compound

Experimental Protocols

Whole-Cell Patch-Clamp Recordings in Brain Slices

This protocol provides a general framework for investigating the effects of this compound on neuronal excitability and synaptic transmission in acute brain slices.

1. Slice Preparation

  • Anesthetize the animal (e.g., rodent) in accordance with institutional animal care and use committee guidelines.

  • Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution. A common slicing solution contains (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, and 10 D-Glucose.

  • Rapidly dissect the brain and prepare 250-350 µm thick coronal or sagittal slices of the desired brain region using a vibratome in ice-cold, oxygenated slicing solution.

  • Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at 32-34°C for at least 30 minutes to recover. Subsequently, maintain slices at room temperature.

2. Solutions

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2 CaCl2, and 10 D-Glucose. Continuously bubble with 95% O2 / 5% CO2.

  • Internal Solution for Voltage-Clamp Recordings (e.g., for EPSCs/IPSCs) (in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 5 QX-314, 4 Mg-ATP, and 0.3 Na-GTP. Adjust pH to 7.2-7.3 with CsOH.

  • Internal Solution for Current-Clamp Recordings (for firing properties) (in mM): 130 K-gluconate, 10 HEPES, 0.6 EGTA, 5 KCl, 2 MgCl2, 4 Mg-ATP, and 0.3 Na-GTP. Adjust pH to 7.2-7.3 with KOH.

3. Electrophysiological Recordings

  • Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min at room temperature or near-physiological temperature (30-32°C).

  • Visualize neurons using differential interference contrast (DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) on the membrane of the target neuron and then rupture the membrane to obtain the whole-cell configuration.

  • Voltage-Clamp Recordings:

    • To record excitatory postsynaptic currents (EPSCs), clamp the neuron at a holding potential of -70 mV.

    • To record inhibitory postsynaptic currents (IPSCs), clamp the neuron at a holding potential of 0 mV or +10 mV.

  • Current-Clamp Recordings:

    • Record the resting membrane potential and inject current steps to elicit action potentials and assess neuronal excitability.

4. This compound Application

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a high concentration (e.g., 10-100 mM).

  • Dilute the stock solution in aCSF to the final desired concentration (e.g., 1-100 µM) immediately before application.

  • Apply this compound to the slice via bath perfusion.

  • Record baseline activity for a stable period (e.g., 5-10 minutes) before applying the drug.

  • Wash out the drug with aCSF to observe recovery of the signal.

5. Data Analysis

  • Analyze changes in holding current, input resistance, action potential firing frequency, and the amplitude and frequency of spontaneous or evoked synaptic currents using appropriate software (e.g., Clampfit, Mini Analysis).

  • Use statistical tests to determine the significance of the observed effects of this compound.

Visualizations

Signaling Pathway of this compound

SNC80_Signaling_Pathway SNC80 This compound DOR Delta-Opioid Receptor (DOR) or μ-δ Heteromer SNC80->DOR G_protein Gi/o Protein DOR->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition Ca_channel Voltage-Gated Ca2+ Channels G_beta_gamma->Ca_channel Inhibition GIRK GIRK Channels G_beta_gamma->GIRK Activation cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Neuronal_excitability ↓ Neuronal Excitability K_efflux->Neuronal_excitability

Caption: Canonical signaling pathway of this compound upon binding to delta-opioid receptors.

Experimental Workflow for Electrophysiology Recordings

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis slice_prep 1. Brain Slice Preparation solutions_prep 2. Prepare aCSF and Internal Solutions slice_prep->solutions_prep drug_prep 3. Prepare this compound Stock and Working Solutions solutions_prep->drug_prep setup 4. Set up Recording Rig drug_prep->setup patch 5. Obtain Whole-Cell Patch Clamp Recording setup->patch baseline 6. Record Stable Baseline patch->baseline drug_app 7. Bath Apply this compound baseline->drug_app washout 8. Washout with aCSF drug_app->washout data_acq 9. Data Acquisition washout->data_acq analysis 10. Analyze Electrophysiological Parameters data_acq->analysis stats 11. Statistical Analysis analysis->stats

Caption: Step-by-step workflow for an electrophysiology experiment using this compound.

References

Application Notes and Protocols for (Rac)-SNC80 in the Forced Swim Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-SNC80 , a non-peptidic delta-opioid receptor (DOR) agonist, has demonstrated notable antidepressant-like effects in preclinical studies. One of the primary assays utilized to evaluate these effects is the forced swim test (FST), a widely used behavioral paradigm for screening potential antidepressant compounds. This document provides detailed application notes and protocols for the use of this compound in the FST, intended for researchers, scientists, and drug development professionals.

Introduction to this compound and the Forced Swim Test

The forced swim test is predicated on the principle that when rodents are placed in an inescapable cylinder of water, they will initially struggle to escape but will eventually adopt an immobile posture, floating in the water. This immobility is interpreted as a state of behavioral despair, which can be attenuated by antidepressant treatment. This compound has been shown to dose-dependently decrease immobility time in rodents, suggesting an antidepressant-like profile.[1] The primary mechanism of this effect is the activation of delta-opioid receptors, as the antidepressant-like effects of SNC80 can be blocked by the selective DOR antagonist, naltrindole.[1]

A key characteristic of SNC80 in the FST is its rapid onset of action, with a single dose being sufficient to produce a significant reduction in immobility.[1] This contrasts with traditional antidepressants like fluoxetine and desipramine, which often require subchronic dosing to achieve a greater effect.[1] However, tolerance to the effects of SNC80 may develop with repeated administration.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key behaviors in the forced swim test. Data is compiled from various preclinical studies in rats.

Table 1: Effect of Acute this compound Administration on Immobility Time in the Forced Swim Test (Rat)

Dose (mg/kg)Route of AdministrationTime Before Test% Decrease in Immobility (Mean ± SEM)Reference
1s.c.30 minData not specified, significant effect
3s.c.30 minData not specified, significant effect
10s.c.30 minData not specified, significant effect
10i.p.Not specifiedStatistically significant reduction

Table 2: Behavioral Profile of Delta-Opioid Agonists in the Forced Swim Test (Rat)

CompoundDoseRouteEffect on ImmobilityEffect on SwimmingEffect on ClimbingReference
(+)BW373U8610 mg/kgNot specified↓ (p < 0.001)↑ (p < 0.001)↑ (p < 0.05)
SNC8010 mg/kgi.c.v.Dose-dependent ↓Not specifiedNot specified
DPDPE100 µgi.c.v.↓ (p = 0.0088)No significant effectNo significant effect

Note: "↓" indicates a decrease, and "↑" indicates an increase. i.c.v. = intracerebroventricular, i.p. = intraperitoneal, s.c. = subcutaneous.

Experimental Protocols

This section provides a detailed methodology for conducting the forced swim test in rats to evaluate the antidepressant-like effects of this compound.

Materials and Apparatus
  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • This compound: Dissolved in a suitable vehicle (e.g., 0.9% saline, potentially with a small amount of acid to aid dissolution).

  • Forced Swim Test Apparatus: A transparent glass or plastic cylinder (40-50 cm high, 20 cm in diameter) filled with water.

  • Water: Maintained at a temperature of 23-25°C. The water depth should be sufficient to prevent the rat from touching the bottom with its tail or hind paws (typically 30 cm).

  • Video Recording Equipment: To record the test sessions for later scoring.

  • Scoring Software or Manual Scoring Sheet: To quantify the duration of immobility, swimming, and climbing behaviors.

  • Acclimation Area: A quiet room separate from the testing area.

  • Drying Materials: Towels and a warming lamp or cage.

Experimental Procedure

The standard forced swim test protocol for rats consists of two sessions: a pre-test session and a test session, separated by 24 hours.

Day 1: Pre-test Session (15 minutes)

  • Acclimation: Transport the rats to the experimental room at least 30-60 minutes before the start of the pre-test to allow for acclimation to the new environment.

  • Water Preparation: Fill the cylinders with water (23-25°C) to a depth of 30 cm.

  • Pre-test: Gently place each rat into its assigned cylinder for a 15-minute swim session.

  • Drying and Recovery: After 15 minutes, carefully remove the rats from the water, dry them with a towel, and place them in a warmed holding cage for approximately 30 minutes before returning them to their home cages.

  • Apparatus Cleaning: Clean the cylinders between animals to remove any feces or urine.

Day 2: Test Session (5 minutes)

  • Drug Administration: Administer this compound or the vehicle at the desired dose and route (e.g., 1-10 mg/kg, s.c. or i.p.) at a specified time before the test session (e.g., 30 minutes).

  • Acclimation: Move the rats to the testing room for a 30-60 minute acclimation period.

  • Water Preparation: Fill the cylinders with fresh water at the same temperature and depth as the pre-test.

  • Test Session: Place each rat in the cylinder and record its behavior for 5 minutes.

  • Drying and Recovery: After the 5-minute session, remove, dry, and warm the rats before returning them to their home cages.

Behavioral Scoring

The 5-minute test session is typically scored for the following behaviors:

  • Immobility: The rat remains floating in the water, making only the small movements necessary to keep its head above water.

  • Swimming: The rat makes active swimming motions, moving around the cylinder.

  • Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.

Scoring can be done by a trained observer blind to the experimental conditions or using automated video-tracking software. The total duration (in seconds) spent in each behavioral state is recorded.

Signaling Pathways and Visualizations

The antidepressant-like effects of this compound are believed to be mediated, in part, through the activation of the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB) signaling pathway. Activation of delta-opioid receptors by SNC80 can lead to the upregulation of this pathway, which is crucial for neuronal survival, growth, and synaptic plasticity.

Experimental Workflow for Forced Swim Test

FST_Workflow acclimation1 Day 1: Acclimation (30-60 min) pre_test Pre-test Session (15 min swim) acclimation1->pre_test recovery1 Dry and Recover pre_test->recovery1 housing1 Return to Home Cage recovery1->housing1 drug_admin Day 2: Administer this compound or Vehicle housing1->drug_admin 24 hours acclimation2 Acclimation (30-60 min) drug_admin->acclimation2 test_session Test Session (5 min swim) Record Behavior acclimation2->test_session recovery2 Dry and Recover test_session->recovery2 data_analysis Behavioral Scoring and Data Analysis recovery2->data_analysis

Caption: Experimental workflow for the two-day forced swim test protocol.

Proposed Signaling Pathway of this compound's Antidepressant-like Effect

SNC80_Signaling SNC80 This compound DOR Delta-Opioid Receptor (DOR) SNC80->DOR binds & activates G_protein G-protein activation DOR->G_protein BDNF_TrkB BDNF/TrkB Signaling Pathway DOR->BDNF_TrkB upregulates AC Adenylate Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Antidepressant_Effect Antidepressant-like Effects PI3K_Akt PI3K/Akt Pathway BDNF_TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway BDNF_TrkB->MAPK_ERK CREB CREB Activation PI3K_Akt->CREB MAPK_ERK->CREB Neuronal_Survival Neuronal Survival & Synaptic Plasticity CREB->Neuronal_Survival promotes Neuronal_Survival->Antidepressant_Effect

Caption: Proposed signaling cascade for this compound's antidepressant-like effects.

References

Application Notes and Protocols for (Rac)-SNC80 in the Elevated Plus Maze Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-SNC80 is a non-peptidic, selective agonist for the delta-opioid receptor (DOR). It is a valuable pharmacological tool for investigating the role of the delta-opioid system in various physiological and pathological processes, including anxiety. The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. This document provides detailed application notes and protocols for the use of this compound in the EPM experimental design, including quantitative data, a detailed experimental protocol, and diagrams of the experimental workflow and relevant signaling pathway.

Data Presentation

The anxiolytic-like effects of this compound in the elevated plus-maze test have been demonstrated to be dose-dependent. The following table summarizes the quantitative data from a key study by Saitoh et al. (2004), illustrating the impact of various doses of SNC80 on the behavior of rats in the EPM.

Treatment GroupDose (mg/kg, s.c.)% Time in Open Arms% Open Arm VisitsTotal Arm Entries
Vehicle-15.2 ± 2.518.3 ± 3.114.5 ± 1.8
This compound128.7 ± 4.130.1 ± 4.515.1 ± 2.0
This compound339.8 ± 5.3 41.2 ± 5.816.3 ± 2.2
This compound1045.1 ± 6.0 48.5 ± 6.217.1 ± 2.5
Diazepam342.3 ± 5.5 45.8 ± 6.016.8 ± 2.4

*p<0.05, **p<0.01 vs. Vehicle group. Data are presented as mean ± S.E.M.

Experimental Protocols

This section outlines a detailed methodology for conducting an elevated plus maze experiment to evaluate the anxiolytic effects of this compound.

Materials
  • This compound hydrochloride

  • Vehicle (e.g., sterile 0.9% saline)

  • Elevated Plus Maze apparatus (for rats or mice)

  • Video recording and analysis software

  • Standard laboratory equipment (syringes, needles, beakers, etc.)

  • Experimental animals (e.g., male Wistar rats, 200-250 g)

Methods
  • Animal Acclimation and Housing:

    • House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

    • Allow animals to acclimate to the housing facility for at least one week before the experiment.

    • Handle the animals for a few minutes each day for 3-5 days leading up to the experiment to reduce handling stress.

  • Drug Preparation:

    • On the day of the experiment, prepare fresh solutions of this compound.

    • Dissolve this compound hydrochloride in the chosen vehicle (e.g., 0.9% saline) to the desired concentrations (e.g., 1, 3, and 10 mg/ml for a 1 ml/kg injection volume).

    • Prepare a vehicle-only solution to serve as the control.

  • Experimental Procedure:

    • Transport the animals to the testing room at least 30 minutes before the start of the experiment to allow for acclimation to the new environment.

    • Administer this compound or vehicle via subcutaneous (s.c.) injection 30 minutes before placing the animal on the EPM.

    • Gently place the animal on the central platform of the EPM, facing one of the closed arms.

    • Immediately start the video recording system and allow the animal to explore the maze for a 5-minute session.

    • The experimenter should leave the room during the test to avoid influencing the animal's behavior.

    • After the 5-minute session, carefully remove the animal from the maze and return it to its home cage.

    • Thoroughly clean the maze with 70% ethanol and then water between each trial to remove any olfactory cues.

  • Data Analysis:

    • Use the video tracking software to score the following behavioral parameters:

      • Time spent in the open arms (s)

      • Time spent in the closed arms (s)

      • Number of entries into the open arms

      • Number of entries into the closed arms

      • Total distance traveled (cm) or total number of arm entries (as a measure of locomotor activity).

    • Calculate the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) * 100] and the percentage of open arm entries [(Number of open arm entries / (Number of open arm entries + Number of closed arm entries)) * 100].

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups.

Mandatory Visualizations

Experimental Workflow

G cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation & Handling Drug_Preparation This compound & Vehicle Preparation Habituation Habituation to Testing Room (30 min) Drug_Preparation->Habituation Drug_Administration Drug Administration (s.c., 30 min prior) Habituation->Drug_Administration EPM_Test Elevated Plus Maze Test (5 min) Drug_Administration->EPM_Test Video_Scoring Video Scoring of Behavioral Parameters EPM_Test->Video_Scoring Statistical_Analysis Statistical Analysis Video_Scoring->Statistical_Analysis

Caption: Experimental workflow for assessing the anxiolytic effects of this compound in the elevated plus maze.

Delta-Opioid Receptor Signaling Pathway

G SNC80 This compound DOR Delta-Opioid Receptor (DOR) SNC80->DOR G_protein Gαi/o Gβγ DOR->G_protein AC Adenylyl Cyclase G_protein:g_alpha->AC inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein:g_beta_gamma->Ca_channel inhibits K_channel GIRK Channels (K+) G_protein:g_beta_gamma->K_channel activates MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK activates cAMP ↓ cAMP AC->cAMP Anxiolytic_Effects Anxiolytic-like Effects cAMP->Anxiolytic_Effects Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Anxiolytic_Effects K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Anxiolytic_Effects MAPK->Anxiolytic_Effects

Caption: Simplified signaling pathway of the delta-opioid receptor activated by this compound, leading to anxiolytic-like effects.

(Rac)-SNC80 HPLC method for quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of (Rac)-SNC80 using High-Performance Liquid Chromatography (HPLC)

For researchers, scientists, and drug development professionals, this document provides a detailed application note and protocol for the quantitative analysis of this compound, a potent and selective non-peptide δ-opioid receptor agonist, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a racemic mixture of SNC80, a valuable research tool in the study of the delta-opioid receptor system and its potential therapeutic applications, including the management of pain and depression. Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust and reliable RP-HPLC method for the determination of this compound. The method is based on established principles for the analysis of piperazine derivatives, ensuring a high degree of accuracy and precision.

Principle

The method employs reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer. This compound, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved by measuring the absorbance of the analyte using a UV-Vis detector at a wavelength where this compound exhibits significant absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to the peak areas of standard solutions of known concentrations.

Experimental

Equipment and Reagents
  • HPLC System: An isocratic or gradient HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition and Processing Software.

  • This compound reference standard: Purity >98%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Ammonium Acetate: Analytical grade.

  • Water: HPLC grade or ultrapure water.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Analytical balance.

  • Syringe filters (0.45 µm).

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 10 mM Ammonium Acetate buffer (pH 7.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • 10 mM Ammonium Acetate Buffer (pH 7.0): Dissolve approximately 0.77 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 7.0 with acetic acid or ammonium hydroxide as needed. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase: Prepare the mobile phase by mixing acetonitrile and 10 mM ammonium acetate buffer (pH 7.0) in a 60:40 volume ratio. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in methanol and dilute with the mobile phase to a suitable concentration within the calibration range. For biological samples, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to remove interfering substances.

Protocol
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject 10 µL of each working standard solution in triplicate. Record the peak areas. Plot a calibration curve of the mean peak area versus the concentration of this compound.

  • Sample Analysis: Inject 10 µL of the prepared sample solution in triplicate. Record the peak areas.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its mean peak area from the calibration curve.

Data Presentation

The quantitative data for the HPLC method validation should be summarized as follows:

Validation ParameterResult
Linearity (Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interference from blank/placebo

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare this compound Standard Solutions inject_standards Inject Standard Solutions prep_standard->inject_standards prep_sample Prepare Sample (e.g., Dissolution/Extraction) inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system Equilibrate HPLC System hplc_system->inject_standards hplc_system->inject_sample generate_cal_curve Generate Calibration Curve inject_standards->generate_cal_curve quantify Quantify this compound in Sample generate_cal_curve->quantify acquire_data Acquire Chromatographic Data inject_sample->acquire_data acquire_data->quantify

Caption: Experimental workflow for the quantification of this compound by HPLC.

delta_opioid_pathway SNC80 This compound DOR δ-Opioid Receptor (GPCR) SNC80->DOR Agonist Binding Gi Gi/o Protein DOR->Gi Activation MAPK MAPK Pathway DOR->MAPK Activation AC Adenylate Cyclase Gi->AC Inhibition Ca_channel Ca²⁺ Channels Gi->Ca_channel Inhibition K_channel K⁺ Channels Gi->K_channel Activation cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Neuronal_activity Decreased Neuronal Excitability Ca_channel->Neuronal_activity K_channel->Neuronal_activity

Application Notes and Protocols for (Rac)-SNC80 in Dopamine Release Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-SNC80 is a selective non-peptidic agonist for the delta-opioid receptor (DOR). While it does not independently trigger dopamine release, it has been demonstrated to significantly enhance dopamine efflux mediated by psychostimulants like amphetamine. This property makes this compound a valuable pharmacological tool for investigating the modulation of the dopaminergic system and the intricate interplay between the opioid and dopamine pathways. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo dopamine release assays.

Mechanism of Action

This compound enhances amphetamine-induced dopamine release through a delta-opioid receptor-mediated mechanism. The binding of SNC80 to DORs, likely located on GABAergic interneurons or glutamatergic terminals in the striatum, leads to an increase in extracellular glutamate levels. This elevated glutamate then acts on NMDA receptors located on dopaminergic nerve terminals, potentiating the dopamine efflux caused by amphetamine. This entire process is dependent on the presence of extracellular calcium. The enhancement of amphetamine's effect is effectively blocked by the selective DOR antagonist, naltrindole, confirming the specificity of SNC80's action.[1][2]

Data Presentation

The following table summarizes the quantitative effects of this compound on amphetamine-mediated dopamine efflux from in vitro studies using rat striatal preparations.

ParameterVehicle + AmphetamineThis compound + AmphetamineFold ChangeReference
Amphetamine EC50253.9 ± 54.2 µM66.8 ± 12.8 µM~4-fold decrease[1]

Signaling Pathway

SNC80_Dopamine_Release_Pathway cluster_presynaptic_terminal Presynaptic Terminal SNC80 This compound DOR Delta-Opioid Receptor (DOR) SNC80->DOR binds Glutamate_Release Increased Glutamate Release DOR->Glutamate_Release activates NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor activates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Dopamine_Efflux Enhanced Dopamine Efflux Ca_Influx->Dopamine_Efflux potentiates Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT reverses DAT->Dopamine_Efflux

Caption: Signaling pathway of this compound in enhancing amphetamine-mediated dopamine release.

Experimental Protocols

In Vitro Dopamine Release Assay from Rat Striatal Slices

This protocol describes a method to measure dopamine release from isolated rat striatal tissue slices in response to amphetamine, and the modulatory effect of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Krebs-Ringer Bicarbonate (KRB) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 glucose, and 2.5 CaCl2), continuously gassed with 95% O2 / 5% CO2.

  • This compound

  • Amphetamine sulfate

  • Naltrindole (optional, for antagonist studies)

  • Tissue chopper or vibratome

  • Superfusion system with fraction collector

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system

Procedure:

  • Tissue Preparation:

    • Rapidly decapitate the rat and dissect the brain on an ice-cold surface.

    • Isolate the striata and prepare coronal slices (e.g., 300 µm thick) using a tissue chopper or vibratome.

    • Allow the slices to recover in oxygenated KRB buffer at 37°C for at least 30 minutes.

  • Superfusion:

    • Transfer individual striatal slices to the chambers of a superfusion system.

    • Perfuse the slices with oxygenated KRB buffer at a constant flow rate (e.g., 1 mL/min) at 37°C.

    • Collect baseline fractions every 5 minutes for at least 20 minutes to establish a stable baseline of dopamine release.

  • Drug Application:

    • To study the effect of SNC80, switch the perfusion medium to one containing the desired concentration of this compound (e.g., 10 µM) and continue collecting fractions.

    • After a pre-incubation period with SNC80 (e.g., 30 minutes), introduce amphetamine (e.g., 100 µM) into the perfusion medium (with or without SNC80) for a defined period (e.g., 5 minutes).

    • Continue collecting fractions for at least 40 minutes after the amphetamine challenge to monitor the full time course of dopamine release.

  • Sample Analysis:

    • Immediately add an antioxidant solution (e.g., perchloric acid) to the collected fractions to prevent dopamine degradation.

    • Analyze the dopamine content in each fraction using HPLC-ED.

  • Data Analysis:

    • Quantify the amount of dopamine in each fraction (e.g., in pmol/mg of tissue).

    • Express the results as a percentage of the average baseline release.

    • Compare the dopamine release profiles between different treatment groups (vehicle, amphetamine alone, SNC80 + amphetamine).

In_Vitro_Workflow start Start: Rat Striatal Tissue slice Prepare 300 µm Slices start->slice recover Recover in Oxygenated KRB (30 min, 37°C) slice->recover superfuse Transfer to Superfusion System recover->superfuse baseline Collect Baseline Fractions (20 min) superfuse->baseline snc80_preincubation Pre-incubate with this compound (e.g., 10 µM, 30 min) baseline->snc80_preincubation amphetamine_challenge Challenge with Amphetamine (e.g., 100 µM, 5 min) snc80_preincubation->amphetamine_challenge collect_post Collect Post-Challenge Fractions (40 min) amphetamine_challenge->collect_post analyze Analyze Dopamine by HPLC-ED collect_post->analyze end End: Data Analysis analyze->end

Caption: Experimental workflow for the in vitro dopamine release assay.

In Vivo Microdialysis for Dopamine Release

This protocol provides a general framework for conducting in vivo microdialysis to assess the effect of this compound on amphetamine-induced dopamine release in the striatum of freely moving rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Syringe pump and liquid swivel

  • Refrigerated fraction collector

  • Artificial cerebrospinal fluid (aCSF; in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl2, 0.85 MgCl2), pH 7.4.

  • This compound

  • Amphetamine sulfate

  • HPLC-ED system

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and secure it in a stereotaxic frame.

    • Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.0 mm, DV: -3.5 mm from bregma).

    • Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.[3]

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Connect the probe to a syringe pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).[3]

    • Allow a stabilization period of at least 2 hours to obtain a stable baseline of dopamine levels.

    • Collect dialysate samples every 10-20 minutes using a refrigerated fraction collector.

  • Drug Administration:

    • Administer this compound (e.g., 10 mg/kg, s.c. or i.p.) at a designated time before the amphetamine challenge. The timing of administration should be based on the pharmacokinetic profile of SNC80 to ensure it is active during the amphetamine challenge.

    • After establishing a stable baseline, administer amphetamine (e.g., 1-2 mg/kg, i.p.).

    • Continue collecting dialysate samples for at least 2-3 hours post-amphetamine administration.

  • Sample Analysis and Data Interpretation:

    • Analyze the dopamine content of the dialysate samples using HPLC-ED.

    • Express the dopamine levels as a percentage of the pre-drug baseline.

    • Compare the time course and magnitude of the amphetamine-induced dopamine increase in animals pre-treated with vehicle versus those pre-treated with this compound.

In_Vivo_Workflow start Start: Rat with Guide Cannula probe_insertion Insert Microdialysis Probe start->probe_insertion perfusion Perfuse with aCSF (1-2 µL/min) probe_insertion->perfusion stabilization Stabilize for ≥ 2 hours perfusion->stabilization baseline_collection Collect Baseline Dialysate (e.g., every 20 min) stabilization->baseline_collection snc80_admin Administer this compound (e.g., 10 mg/kg) baseline_collection->snc80_admin amphetamine_admin Administer Amphetamine (e.g., 2 mg/kg) snc80_admin->amphetamine_admin post_admin_collection Collect Post-Administration Dialysate (≥ 2-3 hours) amphetamine_admin->post_admin_collection analysis Analyze Dopamine by HPLC-ED post_admin_collection->analysis end End: Data Comparison analysis->end

Caption: Experimental workflow for the in vivo microdialysis study.

References

Application Notes and Protocols for (Rac)-SNC80: Long-Term Stability in Solution for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-SNC80 is a potent and selective non-peptide agonist of the delta-opioid receptor (δ-opioid receptor), widely used in neuroscience research to investigate the role of this receptor in pain, mood disorders, and other physiological processes. Accurate and reproducible experimental outcomes depend on the stability and purity of the this compound solutions used. These application notes provide a comprehensive guide to the preparation, storage, and stability assessment of this compound solutions to ensure the integrity of your research findings.

Signaling Pathway of this compound

This compound primarily exerts its effects by activating the δ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that modulates neuronal excitability. The canonical pathway involves the coupling to inhibitory G proteins (Gi/Go), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of ion channels. This includes the inhibition of voltage-gated calcium channels (Ca2+) and the activation of G-protein-coupled inwardly rectifying potassium channels (GIRK). More recent evidence also suggests that SNC80 may selectively activate μ-δ opioid receptor heteromers.[1][2] Additionally, δ-opioid receptor activation can trigger non-canonical signaling pathways, such as those involving β-arrestin.

SNC80_Signaling_Pathway SNC80 This compound DOR δ-Opioid Receptor (GPCR) SNC80->DOR Agonist Binding Heteromer μ-δ Heteromer SNC80->Heteromer Selective Activation Gi_Go Gi/Go Protein DOR->Gi_Go Activation Beta_Arrestin β-Arrestin Pathway DOR->Beta_Arrestin Activation AC Adenylyl Cyclase Gi_Go->AC Inhibition Ca_channel ↓ Ca²⁺ Influx (Voltage-gated Ca²⁺ channels) Gi_Go->Ca_channel K_channel ↑ K⁺ Efflux (GIRK Channels) Gi_Go->K_channel cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability cAMP->Neuronal_Activity Ca_channel->Neuronal_Activity K_channel->Neuronal_Activity Downstream_Effects Downstream Signaling (e.g., Akt phosphorylation) Beta_Arrestin->Downstream_Effects

Caption: this compound signaling pathway.

Preparation and Storage of this compound Solutions

The stability of this compound is highly dependent on the solvent, storage temperature, and duration. While specific long-term quantitative stability data for this compound in various solvents is not extensively published, the following guidelines are based on manufacturer recommendations and best practices for similar compounds.

Recommended Solvents and Stock Solutions

For initial solubilization, Dimethyl Sulfoxide (DMSO) is commonly used. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in pure DMSO. Gentle warming and vortexing can aid in dissolution.

For in vivo studies, it is often necessary to use a vehicle that is biocompatible. A common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a suitable aqueous buffer or a mixture of co-solvents.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationNotes
Solid Powder-20°C≥ 4 yearsProtect from light and moisture.
DMSO Stock Solution-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
DMSO Stock Solution-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Aqueous Working Solutions4°CPrepare fresh dailyProne to degradation in aqueous media.
Protocols for Solution Preparation

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Centrifuge the tube briefly to collect the solution at the bottom.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Experiments

  • Thaw a frozen aliquot of the 10 mM this compound in DMSO stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration using the appropriate aqueous buffer (e.g., Krebs-Ringer buffer, phosphate-buffered saline).

  • Ensure the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent-induced artifacts in biological assays.

  • Prepare the working solution fresh on the day of the experiment.

Protocol 3: Preparation of a Vehicle for In Vivo Administration

For subcutaneous or intraperitoneal injections, a common vehicle is a mixture of solvents to ensure solubility and biocompatibility.

  • Start with a concentrated stock solution of this compound in DMSO.

  • Prepare the final injection solution by adding the DMSO stock to a mixture of co-solvents. A commonly used vehicle consists of:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Add each component sequentially and mix thoroughly between additions.

  • This vehicle can achieve a this compound concentration of at least 3.33 mg/mL.

  • Prepare the final injection solution fresh before each experiment.

Long-Term Stability Assessment

Due to the lack of published long-term stability data for this compound, it is recommended that researchers perform their own stability studies, especially for long-duration experiments or when using custom solvent systems. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.

Experimental Workflow for Stability Testing

Stability_Workflow Prep Prepare this compound Solutions (e.g., in DMSO, aqueous buffer) Store Store Aliquots at Different Temperatures (e.g., -80°C, -20°C, 4°C, RT) Prep->Store Sample Sample at Time Points (e.g., T=0, 1, 2, 4, 8, 12 weeks) Store->Sample Analyze Analyze by Stability-Indicating HPLC-UV Method Sample->Analyze Quantify Quantify this compound Peak Area Analyze->Quantify Degradants Identify and Quantify Degradation Products Analyze->Degradants Data Plot % Remaining this compound vs. Time Quantify->Data Degradants->Data Kinetics Determine Degradation Kinetics Data->Kinetics

References

Application Notes and Protocols for (Rac)-SNC80: Quality Control and Purity Assessment in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quality control (QC) and purity assessment of (Rac)-SNC80, a non-peptide δ-opioid receptor agonist. Adherence to rigorous QC standards is paramount for ensuring the reliability and reproducibility of research data. This document outlines detailed protocols for the analytical and biological assessment of this compound.

Physicochemical Properties and Purity Specifications

This compound is the racemic form of SNC80, a potent and selective δ-opioid receptor agonist. It is essential to characterize the identity and purity of each batch of this compound prior to its use in experimental studies.

Table 1: Physicochemical and Quality Control Data for this compound

ParameterSpecificationTypical ValueAnalytical Method
Chemical Formula C₂₈H₃₉N₃O₂449.63 g/mol Mass Spectrometry
Appearance White to off-white solidConformsVisual Inspection
Purity (HPLC) ≥98%>98.00%High-Performance Liquid Chromatography
Identity (¹H NMR) Conforms to structureConformsNuclear Magnetic Resonance Spectroscopy
Identity (MS) Conforms to molecular weightConformsMass Spectrometry
Solubility Soluble in DMSO and EthanolSee vendor-specific informationN/A

Analytical Quality Control Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of this compound by separating it from any impurities. A reverse-phase HPLC method is typically employed.

Protocol 2.1: Reverse-Phase HPLC for this compound Purity

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Diagram 1: General Experimental Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve this compound in appropriate solvent filter Filter sample through 0.22 µm syringe filter dissolve->filter inject Inject sample onto C18 column filter->inject separate Separate components using a gradient elution inject->separate detect Detect components by UV absorbance separate->detect integrate Integrate peak areas in the chromatogram detect->integrate calculate Calculate purity as (Area_main / Area_total) * 100 integrate->calculate

Caption: Workflow for assessing the purity of this compound using HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the identity of this compound by determining its molecular weight.

Protocol 2.2: LC-MS for this compound Identity Confirmation

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • LC Conditions: Utilize the same HPLC conditions as described in Protocol 2.1.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Data Analysis: Confirm the presence of the expected protonated molecule [M+H]⁺ for this compound (expected m/z ≈ 450.6).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. The observed chemical shifts and coupling constants should be consistent with the expected structure.

Protocol 2.3: ¹H NMR for this compound Structural Confirmation

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum or with predicted chemical shifts for the structure of SNC80. Key expected signals include those for the aromatic protons, the methoxy group, the diethylamide group, and the allyl and dimethylpiperazine moieties.

Biological Quality Control: Functional Assessment

The biological activity of this compound should be confirmed by assessing its ability to activate the δ-opioid receptor. This can be achieved through various in vitro functional assays.

Delta-Opioid Receptor Signaling Pathways

This compound acts as an agonist at the δ-opioid receptor, which is a G-protein coupled receptor (GPCR). Activation of the δ-opioid receptor initiates two primary signaling cascades: the G-protein dependent pathway and the β-arrestin mediated pathway.

Diagram 2: G-protein Dependent Signaling Pathway of the Delta-Opioid Receptor

GPCR_G_Protein_Signaling SNC80 This compound DOR Delta-Opioid Receptor (DOR) SNC80->DOR binds & activates G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) DOR->G_protein activates AC Adenylate Cyclase G_protein->AC Gαi/o inhibits Ca_channel Ca²⁺ Channels G_protein->Ca_channel Gβγ inhibits K_channel K⁺ Channels G_protein->K_channel Gβγ activates cAMP cAMP AC->cAMP decreases production PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., decreased excitability) PKA->Cellular_Response Ca_channel->Cellular_Response decreased Ca²⁺ influx K_channel->Cellular_Response increased K⁺ efflux

Caption: G-protein signaling cascade initiated by this compound binding to the δ-opioid receptor.

Diagram 3: β-Arrestin Mediated Signaling Pathway of the Delta-Opioid Receptor

GPCR_Arrestin_Signaling SNC80 This compound DOR_active Activated DOR SNC80->DOR_active activates GRK GPCR Kinase (GRK) DOR_active->GRK recruits DOR_phos Phosphorylated DOR GRK->DOR_active phosphorylates beta_Arrestin β-Arrestin DOR_phos->beta_Arrestin recruits beta_Arrestin->DOR_phos binds Internalization Receptor Internalization beta_Arrestin->Internalization mediates MAPK_cascade MAPK Signaling (e.g., ERK1/2) beta_Arrestin->MAPK_cascade scaffolds Signaling_Outcomes Diverse Cellular Outcomes Internalization->Signaling_Outcomes MAPK_cascade->Signaling_Outcomes

Caption: β-arrestin pathway following δ-opioid receptor activation by this compound.

In Vitro Functional Assay: cAMP Measurement

Activation of the δ-opioid receptor, which couples to Gαi/o, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Protocol 3.2: cAMP Accumulation Assay

  • Cell Line: Use a cell line stably expressing the human δ-opioid receptor (e.g., HEK293 or CHO cells).

  • Cell Culture: Culture cells to ~80-90% confluency in appropriate media.

  • Assay Procedure: a. Seed cells in a 96-well plate and allow them to attach overnight. b. Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation. c. Stimulate the cells with a fixed concentration of forskolin (to increase basal cAMP levels) in the presence of varying concentrations of this compound for 15-30 minutes. d. Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and determine the EC₅₀ value from the resulting dose-response curve.

Diagram 4: Experimental Workflow for a cAMP Functional Assay

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Cell Treatment cluster_measurement cAMP Measurement cluster_data_analysis Data Analysis seed_cells Seed DOR-expressing cells in a 96-well plate attach_cells Allow cells to attach overnight seed_cells->attach_cells add_ibmx Add phosphodiesterase inhibitor (IBMX) attach_cells->add_ibmx add_drug Add Forskolin and varying concentrations of this compound add_ibmx->add_drug lyse_cells Lyse cells to release intracellular contents add_drug->lyse_cells measure_camp Measure cAMP levels using a detection kit lyse_cells->measure_camp plot_curve Plot dose-response curve measure_camp->plot_curve calc_ec50 Calculate EC₅₀ value plot_curve->calc_ec50

Caption: Workflow for determining the functional activity of this compound via a cAMP assay.

Conclusion

The quality and purity of this compound are critical for the validity of research findings. The protocols and data presented in these application notes provide a framework for the comprehensive quality control of this compound. It is recommended that researchers perform these, or similar, analytical and functional assessments on each new batch of the compound to ensure consistency and reliability in their studies.

Troubleshooting & Optimization

Navigating (Rac)-SNC80 Administration: A Technical Guide to Optimizing Dose and Avoiding Seizures

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of (Rac)-SNC80, a selective delta-opioid receptor agonist. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vivo experiments, with a focus on optimizing dosage to achieve desired antinociceptive effects while mitigating the risk of seizures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dose range for this compound to achieve antinociception with minimal seizure risk?

A1: The therapeutic window for this compound is narrow and highly dependent on the animal model, route of administration, and rate of infusion. For antinociceptive effects with a lower risk of seizures, it is crucial to start with a low dose and carefully titrate upwards. In mice, a dose of 4.5 mg/kg has been shown to be non-convulsive[1]. For antinociception studies, intrathecal administration in mice has an ED50 of 53.6 nmol[2]. It is imperative to conduct pilot studies to determine the optimal dose for your specific experimental conditions.

Q2: What are the typical doses of this compound that induce seizures in animal models?

A2: Seizure activity is a known side effect of this compound, particularly at higher doses. In mice, doses of 13.5 mg/kg and 32 mg/kg have been reported to produce seizures[1][3]. In rats, systemic administration of 30 or 60 mg/kg has been shown to elicit brief seizures[4].

Q3: How does the route and rate of administration affect the seizure liability of this compound?

A3: The method of administration significantly influences the convulsive effects of this compound. Slower intravenous infusion rates have been demonstrated to minimize convulsions in rats. This suggests that the peak plasma concentration of the compound is a critical factor in seizure induction.

Q4: What is the underlying mechanism of this compound-induced seizures?

A4: Research indicates that this compound-induced seizures are primarily mediated by the activation of delta-opioid receptors (DORs) on GABAergic neurons in the forebrain. This activation leads to the inhibition of these inhibitory neurons, resulting in a net increase in neuronal excitability and subsequent seizure activity.

Q5: Are there any strategies to mitigate the convulsive effects of this compound?

A5: Yes, several strategies can be employed. The most effective approach is to carefully control the dose and rate of administration. Starting with low doses and slowly escalating is recommended. Additionally, considering alternative delta-opioid agonists with a lower propensity for inducing seizures, such as ARM390 or ADL5859, may be an option for certain studies.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Seizures observed at intended antinociceptive dose. Dose is too high for the specific animal model or individual animal sensitivity. Rate of administration is too rapid.Reduce the dose of this compound. Decrease the rate of infusion. Conduct a dose-response study to identify the optimal therapeutic window.
No antinociceptive effect observed at non-convulsive doses. Dose is too low. Insufficient drug concentration at the target site.Gradually increase the dose while closely monitoring for any signs of seizure activity. Consider a different route of administration (e.g., intrathecal) to increase local concentration at the spinal cord for pain studies.
High variability in seizure threshold between animals. Genetic differences within the animal strain. Differences in animal handling and stress levels.Use a genetically homogenous animal strain. Ensure consistent and gentle animal handling to minimize stress. Increase the number of animals per group to improve statistical power.
Unexpected behavioral side effects other than seizures. Off-target effects of this compound. Interaction with other experimental conditions.Review the literature for other known behavioral effects of this compound. Ensure that all experimental parameters are well-controlled and consistent.

Quantitative Data Summary

Table 1: this compound Dose-Response for Seizures in Mice

Dose (mg/kg) Route of Administration Observed Effect Reference
4.5Intraperitoneal (i.p.)No detectable change in EEG
9Intraperitoneal (i.p.)Modified EEG recordings (not significant)
13.5Intraperitoneal (i.p.)Significant decrease in seizure latency and increase in seizure duration
32Intraperitoneal (i.p.)Strong and significant decrease in seizure latency and increase in seizure duration

Table 2: Antinociceptive Efficacy of this compound in Mice

Parameter Value Route of Administration Assay Reference
ED5053.6 nmolIntrathecal (i.t.)Warm Water Tail Withdrawal
A50104.9 nmolIntracerebroventricular (i.c.v.)Warm-Water Tail-Flick
A5069 nmolIntrathecal (i.t.)Warm-Water Tail-Flick
A5057 mg/kgIntraperitoneal (i.p.)Warm-Water Tail-Flick

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Seizures using Electroencephalography (EEG) in Mice

Objective: To monitor and quantify seizure activity following the administration of this compound.

Materials:

  • This compound

  • Stereotaxic apparatus

  • EEG recording system (e.g., pCLAMP, ANY-maze)

  • Implantable electrodes

  • Surgical instruments

  • Anesthesia (e.g., isoflurane)

  • Analgesics (e.g., Meloxicam)

Procedure:

  • Electrode Implantation:

    • Anesthetize the mouse using appropriate procedures.

    • Secure the mouse in a stereotaxic frame.

    • Surgically implant EEG electrodes over the desired brain regions (e.g., cortex, hippocampus) following aseptic techniques.

    • Allow for a post-operative recovery period of at least one week.

  • EEG Recording:

    • Acclimate the mouse to the recording chamber for at least 30 minutes before recording.

    • Connect the implanted electrodes to the EEG recording system.

    • Record baseline EEG activity for a predetermined period.

    • Administer this compound at the desired dose and route.

    • Continuously record EEG and video-monitor the animal's behavior for signs of seizures (e.g., myoclonic jerks, clonic-tonic convulsions, behavioral arrest).

  • Data Analysis:

    • Visually inspect the EEG recordings for epileptiform discharges (e.g., spike-and-wave discharges).

    • Quantify seizure parameters such as latency to the first seizure, seizure duration, and number of seizures.

    • Correlate EEG data with behavioral observations.

Protocol 2: Warm Water Tail-Flick Test for Antinociception in Mice

Objective: To assess the antinociceptive effects of this compound.

Materials:

  • This compound

  • Water bath maintained at a constant temperature (e.g., 52°C or 55°C)

  • Mouse restrainer

  • Timer

Procedure:

  • Acclimation:

    • Acclimate the mice to the experimental room and handling for several days before the experiment.

    • On the day of the experiment, allow the mice to acclimate to the restrainer.

  • Baseline Latency:

    • Gently place the mouse in the restrainer.

    • Immerse the distal portion of the tail (e.g., 3 cm) into the warm water bath.

    • Start the timer immediately upon immersion.

    • Record the latency for the mouse to flick or withdraw its tail from the water.

    • A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Drug Administration:

    • Administer this compound or vehicle at the desired dose and route.

  • Post-Treatment Latency:

    • At predetermined time points after drug administration, repeat the tail-flick test as described in step 2.

    • Record the tail-flick latency at each time point.

  • Data Analysis:

    • Calculate the percentage of maximal possible effect (%MPE) or compare the post-treatment latencies to the baseline latencies.

    • Determine the dose-response curve and calculate the ED50 or A50 value.

Visualizations

SNC80_Seizure_Pathway SNC80 This compound DOR Delta-Opioid Receptor (DOR) on GABAergic Neuron SNC80->DOR Binds and Activates Gi_Go Gi/o Protein DOR->Gi_Go Activates G_beta_gamma Gβγ Subunit Gi_Go->G_beta_gamma Dissociates Ca_channel Presynaptic Ca2+ Channel G_beta_gamma->Ca_channel Inhibits GABA_release Decreased GABA Release Ca_channel->GABA_release Leads to Neuronal_excitability Increased Neuronal Excitability GABA_release->Neuronal_excitability Results in Seizure Seizure Activity Neuronal_excitability->Seizure Can Induce Experimental_Workflow_Seizure start Start surgery Electrode Implantation Surgery start->surgery recovery Post-operative Recovery (≥ 1 week) surgery->recovery acclimation Acclimation to Recording Chamber recovery->acclimation baseline Baseline EEG Recording acclimation->baseline drug_admin This compound Administration baseline->drug_admin recording EEG & Behavioral Recording drug_admin->recording analysis Data Analysis (Seizure Quantification) recording->analysis end End analysis->end Experimental_Workflow_Antinociception start Start acclimation Acclimation to Restrainer start->acclimation baseline Baseline Tail-Flick Latency Measurement acclimation->baseline drug_admin This compound Administration baseline->drug_admin post_treatment Post-Treatment Tail-Flick Latency Measurement drug_admin->post_treatment analysis Data Analysis (%MPE Calculation) post_treatment->analysis end End analysis->end

References

Technical Support Center: Mitigating (Rac)-SNC80 Pro-convulsant Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pro-convulsant effects during experiments with the delta-opioid receptor agonist, (Rac)-SNC80.

Frequently Asked Questions (FAQs)

Q1: My animals are experiencing seizures after this compound administration. Is this a known side effect?

A1: Yes, the pro-convulsant activity of this compound is a well-documented side effect. Studies have shown that SNC80 can induce mild, brief, and non-lethal convulsions in various animal models, including rodents and rhesus monkeys.[1][2] The seizures typically manifest as clonic contractions of the facial and forelimb musculature, sometimes progressing to whole-body contractions and myoclonic twitches, followed by a period of catalepsy.[3]

Q2: What is the underlying mechanism of this compound-induced seizures?

A2: The pro-convulsant effects of SNC80 are believed to stem from its activity on delta-opioid receptors (DORs) located on specific neuronal populations. Research indicates that SNC80's effects are mediated through the inhibition of forebrain GABAergic neurons, which leads to enhanced excitation of neural networks.[1] More specifically, DORs on parvalbumin-expressing (PV) interneurons have been identified as necessary for the convulsant effects of SNC80.

Q3: Are there alternative delta-opioid agonists that do not have pro-convulsant effects?

A3: Yes, second-generation delta-opioid agonists have been developed with a reduced or absent pro-convulsant profile. Compounds such as ADL5859, ADL5747, and KNT-127 have been shown to lack the convulsive properties associated with SNC80.[1] The difference in effects may be attributed to biased agonism, where these newer compounds activate different intracellular signaling pathways compared to SNC80.

Q4: Can the pro-convulsant and therapeutic effects of this compound be separated?

A4: Evidence suggests that it is possible to separate the convulsive effects from other desired effects like antidepressant-like properties. For instance, preventing convulsions with an anticonvulsant did not alter the antidepressant-like effects of a similar delta-opioid agonist. Additionally, modifying the administration protocol, such as slowing the infusion rate, has been shown to minimize convulsions while retaining the antidepressant-like effects.

Troubleshooting Guides

Issue: High Incidence of Seizures Observed

Potential Cause 1: High Dosage

The pro-convulsant effects of SNC80 are dose-dependent.

  • Troubleshooting Step: Review the administered dose. If possible, perform a dose-response study to determine the minimal effective dose for the desired therapeutic effect with the lowest incidence of seizures.

Potential Cause 2: Rapid Rate of Administration

The rate of SNC80 administration significantly influences its pro-convulsant properties.

  • Troubleshooting Step: Slow down the rate of intravenous (IV) infusion. A slower infusion over 20 or 60 minutes has been shown to dramatically reduce the incidence of convulsions compared to a rapid 20-second infusion.

Potential Cause 3: Route of Administration

The route of administration can impact the pharmacokinetic profile and subsequent pro-convulsant effects.

  • Troubleshooting Step: If the experimental design allows, consider switching from a rapid delivery route like IV to a slower absorption route like subcutaneous (s.c.) injection, which may reduce the peak brain concentration and lower the risk of seizures.

Issue: Seizures are Confounding Experimental Readouts

Potential Cause: Overlapping Behavioral Manifestations

Seizure activity can interfere with the assessment of other behavioral endpoints.

  • Troubleshooting Step 1: Co-administration with an Anticonvulsant. Consider pre-treating animals with an anticonvulsant agent. For example, the benzodiazepine midazolam has been used to prevent convulsions without altering the antidepressant-like effects of a delta-opioid agonist.

  • Troubleshooting Step 2: Utilize EEG Monitoring. To differentiate seizure activity from other behaviors, employ electroencephalogram (EEG) monitoring. This will provide a quantitative measure of seizure events (spike-and-wave discharges) that can be correlated with behavioral observations.

Data Presentation

Table 1: Effect of this compound Dose on Seizure Induction in Mice

Dose (mg/kg)Route% of Mice with Clonic SeizuresLatency to First Seizure (s)Total Duration of Seizures (s)
4.5i.p.No detectable changeN/AN/A
9i.p.Not significantNot significantNot significant
13.5i.p.Significant increaseSignificantly decreasedSignificantly increased
32i.p.Strong significant increaseStrongly decreasedStrongly increased

Data summarized from studies in control mice.

Table 2: Effect of Intravenous Infusion Rate of this compound on Convulsions in Rats

Dose (mg/kg)Infusion Duration% of Rats Convulsing
1.020 seconds66%
3.220 seconds100%
1020 seconds100%
3.220 minutes33%
1020 minutes83%
1060 minutes17%

Data from studies in Sprague-Dawley rats.

Experimental Protocols

Protocol 1: Assessment of Pro-convulsant Effects via Behavioral Observation and EEG
  • Animal Preparation:

    • Surgically implant EEG electrodes over the cortex of the animal model (e.g., mouse or rat) according to established stereotaxic procedures.

    • Allow for a sufficient recovery period (e.g., 7-10 days) post-surgery.

    • Habituate the animals to the recording chamber and cabling system.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., saline).

    • Administer the desired dose of SNC80 via the intended route (e.g., intraperitoneal injection or intravenous infusion).

    • For infusion studies, use a programmable syringe pump to control the rate of administration.

  • Data Acquisition:

    • Simultaneously record video of the animal's behavior and the corresponding EEG signal.

    • Record for a predetermined period post-injection (e.g., 60-90 minutes).

  • Behavioral Seizure Scoring:

    • A trained observer, blind to the treatment conditions, should score the behavioral seizures using a standardized scale (e.g., a modified Racine scale).

    • Quantify parameters such as the latency to the first seizure, the duration of each seizure, and the total number of seizures.

  • EEG Analysis:

    • Analyze the EEG recordings for epileptiform activity, such as spike-and-wave discharges.

    • Quantify the number and duration of these electrical seizure events.

Protocol 2: Pentylenetetrazole (PTZ)-Induced Seizure Threshold Test

This protocol is used to determine if a substance has pro- or anti-convulsant properties by assessing its effect on the seizure threshold for a known convulsant, PTZ.

  • Animal Groups:

    • Divide animals into a vehicle control group and one or more this compound treatment groups.

  • Pre-treatment:

    • Administer the vehicle or the desired dose of this compound to the respective groups at a specified time before PTZ administration.

  • PTZ Administration:

    • Administer PTZ to induce seizures. This can be done in two common ways:

      • Subcutaneous (s.c.) PTZ Test: Inject a single dose of PTZ and observe for the presence and severity of clonic seizures.

      • Timed Intravenous (i.v.) Infusion Test: Infuse a solution of PTZ at a constant rate into a tail vein until the first sign of a seizure (e.g., myoclonic twitch or clonic seizure) is observed.

  • Data Analysis:

    • For the s.c. test, compare the seizure scores and latencies between the control and SNC80-treated groups.

    • For the i.v. infusion test, the dose of PTZ required to induce a seizure is calculated. A lower dose in the SNC80 group would indicate a pro-convulsant effect.

Visualizations

Signaling_Pathway SNC80 This compound DOR Delta-Opioid Receptor (on GABAergic Neuron) SNC80->DOR Binds to GABA_Neuron Forebrain GABAergic Neuron DOR->GABA_Neuron Activates Inhibition Inhibition GABA_Neuron->Inhibition Glutamate_Neuron Principal Neuron (e.g., Pyramidal) Inhibition->Glutamate_Neuron Reduced GABA release Increased_Excitation Increased Excitation Glutamate_Neuron->Increased_Excitation Seizure Seizure Activity Increased_Excitation->Seizure Leads to

Caption: Proposed signaling pathway for this compound-induced seizures.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) EEG_Implantation EEG Electrode Implantation (Optional) Animal_Model->EEG_Implantation Recovery Surgical Recovery EEG_Implantation->Recovery Grouping Assign to Groups (Vehicle, SNC80 doses) Recovery->Grouping Administration Administer this compound (Varying Dose/Rate) Grouping->Administration Monitoring Behavioral & EEG Monitoring Administration->Monitoring Behavioral_Scoring Score Seizure Severity (e.g., Racine Scale) Monitoring->Behavioral_Scoring EEG_Analysis Analyze for Spike-Wave Discharges Monitoring->EEG_Analysis Stats Statistical Comparison of Groups Behavioral_Scoring->Stats EEG_Analysis->Stats

Caption: Workflow for assessing pro-convulsant effects of this compound.

References

Troubleshooting (Rac)-SNC80 Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the solubility of (Rac)-SNC80 in various buffers. The following information, presented in a question-and-answer format, addresses common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound.[1] For higher concentrations, using 1 equivalent of HCl with gentle warming is also an effective method.

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer like PBS. What is causing this and how can I prevent it?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue and is likely due to the lower solubility of this compound in aqueous solutions. The final concentration of DMSO in your working solution can also impact solubility. To prevent this, ensure the final DMSO concentration in your aqueous buffer is kept low, typically not exceeding 0.1% v/v, as higher concentrations may affect the experiment. If precipitation persists, consider preparing the working solution in a formulation containing co-solvents like PEG300 and Tween-80, especially for in vivo studies.

Q3: What is the maximum concentration of this compound that can be achieved in different solvents?

A3: The solubility of this compound varies significantly between solvents. The following table summarizes the maximum concentrations reported by various suppliers.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Source
DMSO20 mM8.99 mg/mL
DMSO-0.1 mg/mL
DMSO-0.2 mg/mL
1 eq. HCl100 mM (with gentle warming)44.96 mg/mL
DMF-0.1 mg/mL
DMF-0.2 mg/mL

Q4: Are there established protocols for preparing this compound for in vivo administration?

A4: Yes, for in vivo experiments, a common method involves preparing a stock solution in DMSO and then diluting it into a vehicle solution. A recommended formulation consists of sequentially adding the DMSO stock to PEG300, followed by Tween-80, and finally saline to achieve the desired final concentration. For some applications, dissolving this compound with 1 equivalent of tartaric acid in sterile water before further dilution in saline has also been reported.

Q5: How should I store my this compound stock solution?

A5: Stock solutions of this compound should be stored at -20°C for long-term stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For working solutions intended for in vivo experiments, it is recommended to prepare them fresh on the day of use.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 20 mM stock solution, add 1 mL of DMSO to 8.99 mg of this compound).

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If dissolution is slow, gentle warming or brief sonication can be used to aid the process.

  • Store the stock solution in aliquots at -20°C.

Preparation of this compound Working Solution for In Vitro Assays

Objective: To prepare a working solution of this compound in a physiological buffer.

Materials:

  • This compound stock solution in DMSO

  • Physiological buffer (e.g., PBS, HBSS)

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution.

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the stock solution needed. To minimize the final DMSO concentration, it is advisable to perform serial dilutions if very low concentrations of this compound are required.

  • Add the calculated volume of the stock solution to the physiological buffer. It is critical to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

  • Ensure the final concentration of DMSO in the working solution is as low as possible (ideally ≤ 0.1%) to avoid solvent effects on the biological system.

Visual Guides

experimental_workflow Experimental Workflow for Preparing this compound Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Aqueous Buffer) weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Completely Dissolve add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw For Experiment dilute Add Stock to Buffer while Vortexing thaw->dilute buffer Prepare Aqueous Buffer (e.g., PBS) buffer->dilute final Final Working Solution (DMSO ≤ 0.1%) dilute->final

Caption: Workflow for preparing this compound solutions.

This compound is a selective agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events.

signaling_pathway Simplified this compound Signaling Pathway snc80 This compound dor δ-Opioid Receptor (DOR) snc80->dor Binds gi Gi/o Protein dor->gi Activates arrestin β-Arrestin dor->arrestin Recruits ac Adenylyl Cyclase gi->ac Inhibits mapk MAPK Pathway (ERK, JNK, p38) gi->mapk Activates ion Ion Channels (Ca²⁺↓, K⁺↑) gi->ion Modulates camp cAMP ac->camp Produces pka PKA camp->pka Activates internalization Receptor Internalization arrestin->internalization Mediates

References

(Rac)-SNC80 Technical Support Center: Troubleshooting Off-Target Effects in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Rac)-SNC80. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in neuronal cultures. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues that may arise from the complex pharmacology and potential off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

This compound is a racemic mixture of SNC80. SNC80 is well-established as a potent and highly selective non-peptide agonist for the delta-opioid receptor (DOR).[1] It exhibits high affinity for DOR, with a Ki of 1.78 nM and an IC50 of 2.73 nM in mouse vas deferens assays.[1] Its selectivity for DOR over mu-opioid receptors (MOR) and kappa-opioid receptors (KOR) is approximately 495-fold and 248-fold, respectively, in radioligand binding assays.[2]

Q2: I'm observing unexpected neuronal hyperexcitability or seizure-like activity in my cultures. Isn't SNC80 supposed to be inhibitory?

While opioid receptor activation is typically associated with neuronal inhibition, SNC80 has known proconvulsant effects, particularly at higher concentrations.[3] This paradoxical effect is not fully understood but is thought to be mediated by off-target interactions within the central nervous system. One proposed mechanism involves the modulation of the glutamatergic system in the hippocampus. Therefore, observing hyperexcitability is a known, albeit complex, effect of SNC80.

Q3: Are there any known non-opioid receptor targets for this compound?

Q4: Could the effects I'm seeing be due to interactions with other opioid receptors, despite its reported selectivity?

Yes, this is a critical consideration. Growing evidence suggests that many of the physiological effects of SNC80 are not mediated by DOR homomers, but rather by its potent activation of mu-opioid receptor-delta-opioid receptor (MOR-DOR) heteromers.[4] SNC80 selectively activates these heteromers with an EC50 of 52.8 nM in HEK293 cells, an effect that is significantly more potent than its activation of DOR homomers alone. This means that the observed effects in your neuronal cultures could be dependent on the co-expression of both MOR and DOR.

Troubleshooting Guides

Issue 1: Unexpected Neuronal Hyperexcitability or Cytotoxicity

Symptoms:

  • Increased spontaneous firing rate in multielectrode array (MEA) recordings.

  • Appearance of synchronized bursting activity.

  • Increased intracellular calcium levels in imaging experiments.

  • Visible signs of cell death (e.g., pyknotic nuclei, membrane blebbing) at concentrations expected to be non-toxic.

Possible Causes & Troubleshooting Steps:

  • Proconvulsant Effect via Glutamatergic System: SNC80 may be increasing glutamate release, leading to excitotoxicity.

    • Action: Co-administer a non-competitive NMDA receptor antagonist like MK-801 or a competitive AMPA receptor antagonist like CNQX to see if the hyperexcitability is attenuated.

    • Experiment: Measure extracellular glutamate concentrations in your culture medium using a commercially available glutamate assay kit.

  • Concentration is too high: The proconvulsant effects of SNC80 are dose-dependent.

    • Action: Perform a detailed dose-response curve, starting from low nanomolar concentrations. Your therapeutic window for DOR-specific effects might be narrower than anticipated.

  • Off-target effects on ion channels: While not extensively documented, off-target effects on ion channels that regulate neuronal excitability are possible. The antinociceptive effects of SNC80 have been linked to the activation of ATP-sensitive K+ channels and Ca2+-activated Cl- channels.

    • Action: If you suspect ion channel modulation, you can use specific blockers to investigate. For example, use glibenclamide to block ATP-sensitive K+ channels.

Issue 2: Inconsistent or Lack of Expected DOR-mediated Response

Symptoms:

  • No change in cAMP levels upon SNC80 application in a forskolin-stimulated assay.

  • Lack of inhibition of neuronal firing where one is expected.

  • High variability in responses between different culture preparations.

Possible Causes & Troubleshooting Steps:

  • MOR-DOR Heteromer Expression: The effect of SNC80 can be highly dependent on the presence of MOR-DOR heteromers.

    • Action: Characterize the expression of both MOR and DOR in your specific neuronal culture model using immunocytochemistry or western blotting. If your cells do not co-express both receptors, you may see a significantly blunted response to SNC80.

    • Experiment: To confirm the involvement of MOR-DOR heteromers, pre-treat your cultures with a MOR-selective antagonist (e.g., CTAP) or a DOR-selective antagonist (e.g., naltrindole) to see how it affects the SNC80 response.

  • Receptor Desensitization/Internalization: Prolonged exposure to SNC80 can lead to receptor desensitization and internalization, diminishing the response over time.

    • Action: Reduce the incubation time with SNC80. For acute signaling studies, apply the compound for the shortest duration necessary to observe an effect.

  • Compound Degradation: Ensure the stability of your this compound stock solution.

    • Action: Prepare fresh stock solutions regularly and store them appropriately as recommended by the manufacturer.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
On-Target Activity
DOR Binding Affinity (Ki)1.78 nMMouse brain
DOR Functional Potency (IC50)2.73 nMMouse vas deferens
Off-Target & Complex Pharmacology
MOR Binding Affinity (Ki)~881 nM (calculated from ratio)Mouse brain
KOR Binding Affinity (Ki)~441 nM (calculated from ratio)Mouse brain
MOR-DOR Heteromer Functional Potency (EC50)52.8 nMHEK293 cells
Proconvulsant Doses (in vivo)30 - 60 mg/kg (i.p.)Rat

Experimental Protocols

Protocol 1: Assessing Neuronal Activity with Microelectrode Arrays (MEAs)

This protocol allows for the characterization of this compound's effects on neuronal network activity and excitability.

  • Cell Culture: Plate primary cortical or hippocampal neurons on MEA plates according to standard protocols. Allow cultures to mature for at least 14 days in vitro to establish stable network activity.

  • Baseline Recording: Record baseline spontaneous neuronal activity for 10-20 minutes. Key parameters to measure include mean firing rate, burst frequency, and network synchrony.

  • Compound Application: Prepare a dose range of this compound. Add the compound to the culture medium.

  • Post-treatment Recording: Record neuronal activity for a desired period (e.g., 30-60 minutes) after compound addition.

  • Washout: If applicable, replace the medium with fresh, compound-free medium and record for another 20-30 minutes to assess reversibility.

  • Data Analysis: Analyze the recorded data to quantify changes in firing rate, burst parameters, and network activity compared to baseline. To investigate the mechanism of hyperexcitability, repeat the experiment with co-application of relevant antagonists (e.g., NMDA/AMPA receptor blockers).

Protocol 2: Intracellular Calcium Imaging

This protocol is for investigating the effects of this compound on intracellular calcium dynamics.

  • Cell Culture: Plate neurons on glass-bottom dishes suitable for imaging.

  • Calcium Indicator Loading: Load the cells with a fluorescent calcium indicator (e.g., Fura-2 AM or a genetically encoded indicator like GCaMP) according to the manufacturer's instructions.

  • Baseline Imaging: Acquire baseline fluorescence images for 2-5 minutes to establish a stable baseline calcium level.

  • Compound Application: Perfuse the cells with a solution containing this compound.

  • Post-treatment Imaging: Continue to acquire images during and after compound application to monitor changes in intracellular calcium.

  • Data Analysis: Quantify the change in fluorescence intensity over time for individual cells or regions of interest. Calculate parameters such as peak response, duration of response, and frequency of calcium transients.

Visualizations

Signaling_Pathway_MOR_DOR_Heteromer cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SNC80 This compound MOR_DOR MOR-DOR Heterodimer SNC80->MOR_DOR Binds to δ-subunit G_protein Gi/o Protein MOR_DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits CaCC Ca2+-activated Cl- Channel G_protein->CaCC Activates (βγ subunit) cAMP ↓ cAMP AC->cAMP Neuronal_Response Modulation of Neuronal Excitability cAMP->Neuronal_Response Cl_efflux Cl- Efflux CaCC->Cl_efflux Cl_efflux->Neuronal_Response

Caption: Proposed signaling pathway for SNC80 via MOR-DOR heteromers.

Experimental_Workflow_Off_Target cluster_investigation Troubleshooting Steps start Unexpected Result Observed in Neuronal Culture with SNC80 q1 Is the effect dose-dependent? (Perform dose-response) start->q1 q2 Is it MOR-DOR heteromer mediated? (Use MOR/DOR antagonists) q1->q2 Yes q3 Is it due to excitotoxicity? (Use GluR antagonists, measure glutamate) q2->q3 No conclusion Identify Off-Target Mechanism q2->conclusion Yes q4 Is it a known ion channel effect? (Use specific channel blockers) q3->q4 No q3->conclusion Yes screening Consider Broad Off-Target Screening (e.g., CEREP panel) q4->screening No q4->conclusion Yes screening->conclusion

Caption: Workflow for investigating unexpected effects of this compound.

Glutamatergic_Hyperexcitability cluster_synapse Synaptic Cleft SNC80 This compound (High Concentration) Unknown_Target Unknown Off-Target (e.g., in Hippocampus) SNC80->Unknown_Target Glutamate_Release ↑ Glutamate Release Unknown_Target->Glutamate_Release NMDA_AMPA NMDA/AMPA Receptors Glutamate_Release->NMDA_AMPA Activates Postsynaptic_Neuron Postsynaptic Neuron Excitotoxicity Neuronal Hyperexcitability & Potential Excitotoxicity NMDA_AMPA->Excitotoxicity Leads to

Caption: Proposed mechanism for SNC80-induced hyperexcitability.

References

managing (Rac)-SNC80 lot-to-lot variability in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (Rac)-SNC80. Our goal is to help you manage potential lot-to-lot variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the racemic mixture of SNC80, a non-peptide agonist for the delta-opioid receptor (δ-opioid receptor).[1][2] It is a potent and highly selective ligand with a Ki of 1.78 nM and an IC50 of 2.73 nM for the δ-opioid receptor.[3] While traditionally known as a selective δ-opioid receptor agonist, recent evidence suggests that SNC80's maximal efficacy in producing antinociception is achieved through the selective activation of µ-δ opioid receptor heteromers.[4][5]

Q2: What are the common in vivo applications of this compound?

This compound is frequently used in preclinical research to investigate the role of the delta-opioid system in various physiological and pathological processes. Common applications include studies on:

  • Antinociception: Assessing its pain-relieving effects.

  • Antihyperalgesia: Evaluating its ability to reverse heightened pain sensitivity.

  • Antidepressant-like effects: Investigating its potential as a treatment for mood disorders.

  • Neurological Disorders: Exploring its effects on conditions like headache disorders.

Researchers should be aware that at higher doses, SNC80 can induce mild, non-lethal convulsions in rodents.

Q3: How should I prepare and store this compound solutions?

For in vitro experiments, stock solutions can be prepared in DMSO. For in vivo studies, a common method involves first dissolving the compound in a small amount of DMSO, and then creating the final working solution by adding vehicles such as PEG300, Tween-80, and saline. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.

Q4: What is lot-to-lot variability and why is it a concern?

Lot-to-lot variability refers to the differences in the chemical and physical properties of a compound between different manufacturing batches. This can be a significant issue in research as it can lead to inconsistent experimental outcomes, making it difficult to reproduce results. For a compound like this compound, this variability could manifest as differences in purity, isomeric composition, or the presence of trace impurities, all of which could affect its biological activity.

Troubleshooting Guide

Issue 1: Reduced or inconsistent potency of this compound in our experiments.

If you are observing a decrease in the expected biological effect or high variability in your results, consider the following troubleshooting steps:

Potential Cause & Troubleshooting Steps

  • Compound Degradation:

    • Verify Storage Conditions: Ensure the compound has been stored correctly at -20°C or -80°C and protected from light.

    • Freshly Prepare Solutions: Avoid using old stock solutions. Prepare fresh solutions from the powder for each experiment.

    • Check Solvent Quality: Use high-purity, anhydrous solvents for dissolution.

  • Lot-to-Lot Variability:

    • Request Certificate of Analysis (CoA): Contact the supplier to obtain the CoA for each lot. Compare the purity and other specifications.

    • Perform Quality Control (QC) Check: If possible, perform an in-house QC check. This could be a simple in vitro assay to confirm the potency of the new lot against a previously validated lot.

    • Consider Isomeric Composition: this compound is a racemic mixture. Variations in the ratio of enantiomers between lots could potentially affect biological activity. While challenging to assess without specialized equipment, this is a theoretical possibility.

  • Experimental Procedure Drift:

    • Review Protocol: Carefully review your experimental protocol to ensure there have been no subtle changes in procedure, reagents, or equipment.

    • Cell Line/Animal Model Variation: Consider the passage number of your cells or the health and genetic background of your animal models, as these can influence responsiveness.

Issue 2: Unexpected side effects, such as increased seizure activity at lower than expected doses.

Potential Cause & Troubleshooting Steps

  • Higher Potency of a New Lot:

    • Perform a Dose-Response Curve: With each new lot, it is advisable to perform a new dose-response curve to determine the ED50 for your specific model and endpoint. This will help in adjusting the dose to achieve the desired effect without inducing unwanted side effects.

    • Compare with Previous Lots: If you have access to a previous, well-characterized lot, run a side-by-side comparison to determine the relative potency of the new lot.

  • Impurities in the Compound:

    • Check Purity on CoA: Review the Certificate of Analysis for the purity of the compound and the presence of any reported impurities.

    • Analytical Chemistry: If the issue persists and is critical, consider analytical methods like HPLC-MS to assess the purity and identify any potential contaminants.

Quantitative Data Summary

Table 1: In Vitro Binding Affinities and Potencies of SNC80 and Related Compounds

CompoundReceptorKi (nM)EC50 (nM)Reference
SNC80 δ-opioid1.782.73 (IC50)
µ-δ heteromer-52.8
δ-opioid-9.2
SNC162 δ-opioid0.625-
µ-opioid5500-

Table 2: In Vivo Antinociceptive Potency of SNC80

Animal ModelRoute of AdministrationED50 (nmol)95% Confidence IntervalReference
Wild-Type Mice Intrathecal53.647.0–61.1
δ-KO Mice Intrathecal327216–494

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay in HEK293 Cells

This protocol is adapted from studies investigating the activation of opioid receptors in HEK293 cells.

  • Cell Culture: Culture HEK293 cells co-expressing µ- and δ-opioid receptors and a chimeric G-protein (e.g., Δ6-Gqi4-myr) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Calcium Flux Measurement:

    • Wash the cells with the assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Establish a stable baseline fluorescence reading.

    • Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence (ΔRFU) is indicative of intracellular calcium release. Plot the peak ΔRFU against the log of the this compound concentration to generate a dose-response curve and calculate the EC50.

Protocol 2: In Vivo Antinociception Assay (Tail-Flick Test)

This protocol is a standard method for assessing the analgesic properties of compounds in rodents.

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room and equipment for at least 30 minutes before the experiment.

  • Baseline Latency: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time it takes for the mouse to flick its tail. A cut-off time (e.g., 10 seconds) should be used to prevent tissue damage.

  • Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or intrathecal injection).

  • Post-Treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), re-measure the tail-flick latency.

  • Data Analysis: Convert the latency data to the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Plot the %MPE against time to determine the time course of the antinociceptive effect. A dose-response curve can be generated by testing different doses of this compound.

Visualizations

SNC80_Signaling_Pathway SNC80 This compound Heteromer µ-δ Heteromer SNC80->Heteromer Activates DOR δ-Opioid Receptor (DOR) DOR->Heteromer MOR µ-Opioid Receptor (MOR) MOR->Heteromer G_protein G-protein (Gi/o) Heteromer->G_protein Activates Internalization Receptor Internalization Heteromer->Internalization Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Signaling Downstream Signaling G_protein->Signaling cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Biological_Effect Biological Effect (e.g., Antinociception) Signaling->Biological_Effect

Caption: Signaling pathway of this compound via the µ-δ opioid receptor heteromer.

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Protocol Review Experimental Protocol for any changes Start->Check_Protocol Check_Compound Investigate Compound Integrity and Lot Variability Check_Protocol->Check_Compound No Protocol_Issue Protocol Drift Identified. Standardize Procedure. Check_Protocol->Protocol_Issue Yes Check_Storage Verify Storage Conditions (-20°C / -80°C) Check_Compound->Check_Storage Resolve Issue Resolved Protocol_Issue->Resolve Compound_OK Compound Integrity Verified Compound_OK->Resolve Prepare_Fresh Prepare Fresh Solutions Check_Storage->Prepare_Fresh Request_CoA Request & Compare CoA for different lots Prepare_Fresh->Request_CoA Perform_QC Perform in-house QC assay (e.g., dose-response) Request_CoA->Perform_QC Perform_QC->Compound_OK No Variability Detected Contact_Supplier Contact Supplier for further investigation Perform_QC->Contact_Supplier Variability Confirmed

Caption: Troubleshooting workflow for managing this compound variability.

References

Technical Support Center: (Rac)-SNC80 Behavioral Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Rac)-SNC80 in murine behavioral experiments.

Troubleshooting Guides

Issue: Unexpected Seizure-like Behaviors Observed

Q1: My mice are exhibiting convulsions and tremors after this compound administration. Is this a known side effect?

A1: Yes, the most prominent unexpected behavioral side effect of this compound in mice is the induction of seizure-like behaviors. These are often characterized as mild, non-lethal epileptic events, including myoclonic and clonic jerking, tremor-like behaviors, and convulsions.[1][2][3] This phenomenon is dose-dependent and has been consistently reported in multiple studies.[3][4]

Q2: At what doses are these seizures typically observed?

A2: Seizure-like activity is generally observed at doses ranging from 9 mg/kg to 32 mg/kg when administered intraperitoneally (i.p.). The severity and incidence of these behaviors increase with the dose.

Q3: What is the underlying mechanism of SNC80-induced seizures?

A3: SNC80-induced seizures are mediated by the delta-opioid receptor (DOR). The current understanding is that SNC80's activation of DORs on GABAergic neurons in the forebrain leads to their inhibition. This disinhibition of downstream circuits is thought to lower the seizure threshold and induce epileptic-like activity. The seizures are absent in mice with a genetic knockout of the DOR, confirming the on-target nature of this effect.

Q4: How can I mitigate or avoid these seizure-like effects in my experiments?

A4:

  • Dose Reduction: The most straightforward approach is to use the lowest effective dose of SNC80 for your intended therapeutic effect (e.g., anxiolytic or antidepressant-like effects), which may be below the seizure threshold.

  • Route of Administration: The route and speed of administration can influence the likelihood of seizures. Intravenous (i.v.) administration, especially rapid infusion, is more likely to induce convulsions than subcutaneous (s.c.) or intraperitoneal (i.p.) injections. Slower infusion rates for i.v. administration can also reduce the incidence of seizures.

  • Pharmacological Blockade: Co-administration with a selective DOR antagonist, such as naltrindole, can block SNC80-induced seizures. This can be a useful experimental control to confirm that the observed seizures are DOR-mediated.

  • Alternative Agonists: Consider using newer generation DOR agonists that have been developed with a lower propensity to induce seizures, such as ARM390 or ADL5859.

Logical Troubleshooting Flowchart: Seizure-Like Behavior

start Start: Unexpected Seizures Observed check_dose Is the administered dose of SNC80 ≥ 9 mg/kg? start->check_dose reduce_dose Action: Reduce SNC80 dose to the lowest effective range for the primary outcome. check_dose->reduce_dose Yes check_route What is the route of administration? check_dose->check_route No consider_alternatives Are seizures still problematic? reduce_dose->consider_alternatives iv_route IV Administration ip_sc_route IP/SC Administration slow_infusion Action: Consider slower infusion rate or switch to IP/SC administration. iv_route->slow_infusion confirm_mechanism Need to confirm DOR-mediation? ip_sc_route->confirm_mechanism slow_infusion->confirm_mechanism use_antagonist Action: Co-administer with a DOR antagonist (e.g., naltrindole). confirm_mechanism->use_antagonist Yes confirm_mechanism->consider_alternatives No use_antagonist->consider_alternatives alternative_agonists Action: Use a newer generation DOR agonist with a better safety profile (e.g., ARM390). consider_alternatives->alternative_agonists Yes end End: Troubleshooting Complete consider_alternatives->end No alternative_agonists->end

Caption: Troubleshooting workflow for SNC80-induced seizures.

Frequently Asked Questions (FAQs)

Q5: What are the expected therapeutic behavioral effects of this compound in mice?

A5: this compound has been shown to produce several potentially therapeutic behavioral effects in mice, including:

  • Anxiolytic-like effects: It can increase the time spent in the open arms of the elevated plus-maze.

  • Antidepressant-like effects: It can reduce immobility time in the forced swimming test.

  • Antinociceptive effects: It can reduce pain responses in various models.

Q6: Are there other non-seizure-related side effects of SNC80 in mice?

A6: Yes, other reported behavioral effects include:

  • Locomotor Stimulation: SNC80 can dose-dependently increase locomotor activity.

  • Gastrointestinal Effects: It can inhibit gastrointestinal and colonic propulsion, primarily through a central mechanism.

Q7: Is there evidence of tolerance to the behavioral effects of SNC80 with repeated administration?

A7: Yes, studies have shown that tolerance develops to the convulsive and locomotor-stimulating effects of SNC80 with repeated administration.

Data Presentation

Table 1: Dose-Dependent Seizure-like Effects of this compound in Mice (i.p. administration)

Dose (mg/kg)Percentage of Mice Exhibiting SeizuresMean Latency to First Seizure (seconds)Mean Duration of Seizures (seconds)
4.50%N/AN/A
9Significant increase from baselineDecreasedIncreased
13.5Increased from 9 mg/kgFurther decreasedFurther increased
32~100%Shortest latencyLongest duration

Data synthesized from findings reported in Chung et al., 2015. Note: Specific numerical values for latency and duration can vary between studies and mouse strains.

Experimental Protocols

Protocol 1: Administration of this compound and Observation of Seizure-like Behavior
  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentration.

  • Animal Handling: Habituate mice to the testing room for at least 30 minutes prior to injection.

  • Administration: Administer the prepared SNC80 solution via intraperitoneal (i.p.) injection.

  • Observation: Immediately after injection, place the mouse in an individual observation chamber. Continuously observe the mouse for at least 60 minutes.

  • Scoring: Record the latency to the first seizure-like event and the duration of each event. Seizure-like behaviors to note include:

    • Myoclonic jerks (sudden, brief muscle twitches)

    • Clonic convulsions (rhythmic jerking of the limbs)

    • Tonic seizures (stiffening of the body)

    • Loss of posture

Protocol 2: Electroencephalogram (EEG) Recording Post-SNC80 Administration
  • Surgical Implantation of Electrodes:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Secure the mouse in a stereotaxic frame.

    • Implant EEG recording electrodes over the cortex (e.g., frontal and parietal regions) and a reference electrode over a region with minimal electrical activity (e.g., cerebellum).

    • Secure the electrode assembly to the skull with dental cement.

    • Allow the mouse to recover from surgery for at least 5-7 days.

  • EEG Recording:

    • Habituate the mouse to the recording chamber and connection to the EEG tether for at least 1 hour.

    • Record baseline EEG activity for a defined period (e.g., 30 minutes).

    • Administer this compound (i.p.).

    • Continuously record EEG for at least 1-2 hours post-injection.

    • Analyze EEG traces for epileptiform discharges, such as spike-and-wave patterns.

Experimental Workflow: Investigating SNC80-Induced Seizures

start Start: Hypothesis Formulation drug_prep Prepare SNC80 Solutions (Vehicle and multiple doses) start->drug_prep animal_groups Allocate Mice to Treatment Groups (e.g., Vehicle, 4.5, 9, 13.5, 32 mg/kg) drug_prep->animal_groups behavioral_obs Administer SNC80 (i.p.) and Conduct Behavioral Observations (Protocol 1) animal_groups->behavioral_obs eeg_recording For a subset of mice, perform EEG recordings (Protocol 2) animal_groups->eeg_recording data_analysis Analyze Behavioral and EEG Data (Latency, duration, spike-wave discharges) behavioral_obs->data_analysis eeg_recording->data_analysis statistical_analysis Perform Statistical Analysis (e.g., ANOVA, t-tests) data_analysis->statistical_analysis interpretation Interpret Results and Draw Conclusions statistical_analysis->interpretation end End: Report Findings interpretation->end

Caption: Workflow for studying SNC80-induced seizures.

Signaling Pathways

Delta-Opioid Receptor (DOR) Signaling Pathway

Activation of the delta-opioid receptor by agonists like this compound primarily initiates a G-protein-mediated signaling cascade. The DOR is coupled to inhibitory G-proteins (Gi/Go).

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling SNC80 SNC80 DOR Delta-Opioid Receptor (DOR) SNC80->DOR Binds G_protein Gi/Go Protein (α, βγ subunits) DOR->G_protein Activates G_alpha Gαi/o G_betagamma Gβγ AC Adenylate Cyclase G_alpha->AC Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) G_betagamma->ion_channel Modulates cAMP cAMP AC->cAMP Reduces production of neuronal_activity Decreased Neuronal Excitability cAMP->neuronal_activity Leads to ion_channel->neuronal_activity Contributes to

Caption: Simplified DOR signaling cascade.

References

preventing (Rac)-SNC80 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-SNC80. Our goal is to help you prevent and resolve issues related to the precipitation of this compound in stock solutions, ensuring the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper dissolution important?

This compound is the racemic mixture of SNC80, a potent and highly selective non-peptide δ-opioid receptor agonist.[1][2] It is widely used in research to investigate the role of the δ-opioid system in pain, depression, and other neurological disorders.[1][3] Proper dissolution is critical to ensure accurate dosing and to avoid precipitation, which can lead to inconsistent results and experimental artifacts.

Q2: What are the recommended solvents for preparing this compound stock solutions?

The choice of solvent depends on the intended application (in vitro vs. in vivo).

  • For in vitro experiments: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.[4]

  • For in vivo experiments: Due to the potential toxicity of DMSO, stock solutions are often prepared in a vehicle that may include a combination of solvents such as DMSO, PEG300, Tween-80, and saline, or corn oil. Alternatively, acidification with hydrochloric acid (HCl) or tartaric acid can be used to dissolve this compound in aqueous solutions.

Q3: What is the recommended storage procedure for this compound stock solutions?

To maintain the stability and prevent degradation of this compound stock solutions, it is recommended to:

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Troubleshooting Guide: Preventing and Resolving Precipitation

Issue: My this compound has precipitated out of my DMSO stock solution.

This is a common issue, particularly with high-concentration stock solutions. Here are several steps you can take to address this problem:

  • Gentle Warming and Sonication: Gently warm the solution in a water bath (not exceeding 37-40°C) and use a bath sonicator to aid in redissolving the compound. Be cautious with heating, as excessive heat can degrade the compound.

  • Dilution: If the concentration is too high, the compound may precipitate. Consider preparing a new stock solution at a lower concentration that is still within the usable range for your experiments.

  • Use of Co-solvents: For working solutions, especially for in vivo studies, the use of co-solvents is often necessary. A common formulation involves first dissolving this compound in DMSO and then sequentially adding other solvents like PEG300 and Tween-80 before the final addition of saline.

Issue: My this compound will not dissolve in an aqueous buffer for my in vitro assay.

Directly dissolving this compound in aqueous buffers can be challenging due to its low water solubility.

  • Acidification: this compound is more soluble in acidic conditions. Adding an equimolar amount of a weak acid like tartaric acid or using a dilute solution of hydrochloric acid (e.g., 1 M HCl) can significantly improve its solubility in aqueous solutions.

  • Prepare a High-Concentration Stock in DMSO First: The standard procedure is to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects.

Quantitative Data Summary

The following table summarizes the solubility of this compound in common solvents. This data is compiled from various sources and should be used as a guideline. Batch-to-batch variability may result in slight differences.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO8.9920-
1 eq. HCl44.96100Gentle warming may be required.
WaterInsolubleInsoluble-
EthanolSparingly SolubleSparingly Soluble-

Molecular Weight of this compound is approximately 449.64 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out 4.5 mg of this compound powder.

  • Dissolution: Add 1 mL of high-purity DMSO to the powder.

  • Mixing: Vortex the solution until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath and sonicate for 5-10 minutes.

  • Storage: Aliquot into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation (Example)

This protocol is adapted from a method for SNC80 and should be optimized for your specific experimental needs.

  • Prepare a Concentrated DMSO Stock: Prepare a 33.3 mg/mL stock solution of this compound in DMSO.

  • Add Co-solvents: For a 1 mL final working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

  • Final Dilution: Add 450 µL of saline to bring the final volume to 1 mL. This results in a final concentration of 3.33 mg/mL. The solution should be prepared fresh on the day of use.

Visualizations

SNC80_Signaling_Pathway SNC80 This compound DOR δ-Opioid Receptor (DOR) SNC80->DOR Agonist Heteromer μ-δ Heteromer SNC80->Heteromer Selective Agonist at δ-protomer G_protein Gi/o Protein DOR->G_protein MOR μ-Opioid Receptor (MOR) Heteromer->G_protein AC Adenylyl Cyclase G_protein->AC GIRK GIRK Channels G_protein->GIRK Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel cAMP ↓ cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response K_efflux ↑ K+ Efflux K_efflux->Cellular_Response Ca_influx ↓ Ca2+ Influx Ca_influx->Cellular_Response Troubleshooting_Workflow Start Precipitation Observed in This compound Stock Solution Check_Conc Is the concentration too high? Start->Check_Conc Warm_Sonicate Gently warm (≤40°C) and sonicate Check_Conc->Warm_Sonicate No Lower_Conc Prepare new stock at a lower concentration Check_Conc->Lower_Conc Yes Still_Precipitated Still Precipitated? Warm_Sonicate->Still_Precipitated Check_Solvent Is the solvent appropriate for the application? Still_Precipitated->Check_Solvent Yes Resolved Precipitation Resolved Still_Precipitated->Resolved No Lower_Conc->Resolved Use_CoSolvent For in vivo, use co-solvents (e.g., DMSO, PEG300, Tween-80) Check_Solvent->Use_CoSolvent No (In Vivo) Acidify For aqueous solutions, consider acidification (e.g., HCl) Check_Solvent->Acidify No (Aqueous) Check_Solvent->Resolved Yes Use_CoSolvent->Resolved Acidify->Resolved

References

Technical Support Center: (Rac)-SNC80 Analgesia Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (Rac)-SNC80 in analgesia studies. The information is tailored for researchers, scientists, and drug development professionals to optimize their dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in analgesia?

A1: this compound is the racemic mixture of SNC80, a potent and selective non-peptide agonist for the delta-opioid receptor (DOR) with a Ki of 1.78 nM and an IC50 of 2.73 nM.[1] Its analgesic effects are primarily mediated through the activation of these receptors.[1][2] Interestingly, research also suggests that SNC80 may produce its maximal antinociceptive effects by selectively activating heteromers of mu-opioid receptors (MOR) and DORs.[3][4]

Q2: What are the typical routes of administration for this compound in preclinical analgesia studies?

A2: In preclinical studies, this compound is commonly administered systemically (e.g., intraperitoneally) or directly into the central nervous system via intrathecal or intracerebroventricular injections to assess its analgesic properties.

Q3: What analgesic assays are commonly used to evaluate the efficacy of this compound?

A3: The analgesic effects of this compound are often evaluated using models of acute and chronic pain. Common assays include the tail-flick test for thermal nociception, the von Frey filament test for mechanical allodynia, and chemically-induced pain models such as the formalin test or lactic acid-induced stretching.

Q4: Are there any known side effects or challenging properties of SNC80 to be aware of during experiments?

A4: Yes, researchers should be aware of a few key properties of SNC80. It has limited solubility, which can be a challenge for preparing solutions for injection, particularly for higher doses. Additionally, at higher doses (e.g., 30-60 mg/kg), SNC80 has been reported to have pro-convulsant effects in rodents.

Troubleshooting Guide

Issue 1: High variability or lack of a clear dose-response relationship in our analgesia study.

  • Possible Cause 1: Drug Solubility and Stability.

    • Recommendation: this compound has limited solubility. One study notes dissolving it in 20% dimethyl sulfoxide (DMSO) and 0.1 N HCl. Another prepared a stock solution of 10 mg/ml in 0.4% lactic acid in sterile water, with further dilutions in sterile water. Ensure the compound is fully dissolved before administration. Prepare fresh solutions for each experiment to avoid degradation.

  • Possible Cause 2: Animal Strain and Genotype.

    • Recommendation: The analgesic response to SNC80 can be influenced by the genetic background of the animals. For instance, the ED50 for intrathecal SNC80 in the tail-flick test differs between C57/129 and C57BL/6 wild-type mice. Furthermore, the response is significantly altered in mu-opioid receptor (MOR) and delta-opioid receptor (DOR) knockout mice. It is crucial to be consistent with the animal strain and consider potential genetic influences.

  • Possible Cause 3: Route of Administration and Dosing Regimen.

    • Recommendation: The method of administration can significantly impact the observed effects. Intrathecal administration targets spinal mechanisms, while systemic administration involves broader central and peripheral actions. For intrathecal studies with limited solubility at high doses, a cumulative dosing schedule has been successfully employed.

Issue 2: The observed analgesic effect of SNC80 is weaker than expected.

  • Possible Cause 1: Pain Model Specificity.

    • Recommendation: SNC80's efficacy can vary depending on the pain modality being tested. For example, intrathecal SNC80 has been shown to be effective against tactile allodynia in an inflammatory pain model but may not produce significant analgesia in acute thermal pain assays like the Hargreaves' test. Consider the specific type of pain your model induces and whether DOR activation is known to be effective in that context.

  • Possible Cause 2: Receptor Target Complexity.

    • Recommendation: While SNC80 is a selective DOR agonist, evidence suggests its in vivo antinociceptive action may involve both MOR and DOR, potentially through mu-delta heteromers. The relative expression and function of these receptors in the specific brain or spinal cord regions targeted can influence the overall analgesic effect.

Issue 3: We are observing unexpected behavioral side effects, such as seizures.

  • Possible Cause: High Dose of SNC80.

    • Recommendation: SNC80 has been shown to have complex, dose-dependent effects, including pro-convulsant activity at higher doses (e.g., 30-60 mg/kg, systemically). If you observe seizure-like activity, it is crucial to lower the dose of SNC80. The therapeutic window for analgesia should be established while carefully monitoring for adverse effects.

Data Presentation

Table 1: ED50 Values for Intrathecal SNC80-Induced Antinociception in the Mouse Tail-Flick Assay

Mouse Strain/GenotypeED50 (nmol)95% Confidence IntervalFold Shift vs. WT
Wild-Type (C57/129)4943–56N/A
μ-KO (C57/129 background)131111–1532.7
Wild-Type (C57BL/6)53.647.0–61.1N/A
δ-KO (C57BL/6 background)327216–4946.1

Data extracted from a study investigating the role of μ–δ opioid receptor heteromers.

Table 2: Effective Doses of Intrathecal SNC80 in a Rat Model of Inflammatory Pain

Dose (µg)Effect on Carrageenan-Induced Tactile Allodynia
100No significant effect
200Significant increase in withdrawal threshold

Data from a study on the effects of intrathecal SNC80 on nociceptive threshold and substance P release.

Experimental Protocols

Protocol 1: Establishing a Dose-Response Curve for Intrathecal SNC80 in the Mouse Tail-Flick Test

  • Animal Preparation: Use adult male mice of a specific strain (e.g., C57BL/6). House animals individually with free access to food and water. Allow for acclimatization to the testing environment.

  • Drug Preparation: Prepare a stock solution of this compound. For example, dissolve in a vehicle of 20% DMSO and 0.1 N HCl. Perform serial dilutions to create a range of doses.

  • Intrathecal Injection: Under light anesthesia, perform an intrathecal injection in a small volume (e.g., 5 µL) followed by a saline flush.

  • Baseline Latency: Before drug administration, measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time to withdrawal. Set a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.

  • Dose Administration: Administer a single dose of SNC80 or vehicle intrathecally. A cumulative dosing schedule can also be used to address solubility issues at higher concentrations.

  • Post-Treatment Latency: At specific time points after injection (e.g., 15, 30, 60 minutes), re-measure the tail-flick latency.

  • Data Analysis: Convert the latency data to the percentage of maximum possible effect (%MPE). Plot the %MPE against the log of the dose to generate a dose-response curve and calculate the ED50 value.

Protocol 2: Assessing the Effect of Intrathecal SNC80 on Mechanical Allodynia using von Frey Filaments

  • Induction of Inflammatory Pain: Induce inflammation in one hind paw by injecting λ-carrageenan (e.g., 2% in 100 µL).

  • Animal Preparation: Place the animals in individual compartments on a wire mesh grid and allow them to acclimate.

  • Baseline Threshold: Before carrageenan injection, determine the baseline paw withdrawal threshold using the "up-down" method with a series of von Frey filaments.

  • Post-Inflammation Threshold: At a set time after carrageenan injection (e.g., 60 minutes), re-measure the paw withdrawal threshold to confirm the development of mechanical allodynia.

  • Drug Administration: Administer SNC80 or vehicle intrathecally at the time of peak inflammation.

  • Post-Treatment Thresholds: Measure the paw withdrawal threshold at various time points after drug administration (e.g., 120, 150, 180 minutes).

  • Data Analysis: Plot the paw withdrawal threshold over time for each dose group. The area under the curve can also be calculated to represent the overall analgesic effect.

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis animal_prep Animal Acclimatization baseline Baseline Nociceptive Measurement (e.g., Tail-Flick, von Frey) animal_prep->baseline drug_prep SNC80 & Vehicle Preparation admin SNC80/Vehicle Administration (e.g., Intrathecal) drug_prep->admin baseline->admin post_admin Post-Administration Measurements (Multiple Time Points) admin->post_admin data_conv Data Conversion (%MPE or Withdrawal Threshold) post_admin->data_conv curve_gen Dose-Response Curve Generation data_conv->curve_gen ed50_calc ED50 Calculation curve_gen->ed50_calc

Experimental workflow for generating an SNC80 dose-response curve.

signaling_pathway cluster_receptor Receptor Level cluster_intracellular Intracellular Signaling cluster_neuronal Neuronal Effect snc80 This compound dor Delta-Opioid Receptor (DOR) snc80->dor mor_dor Mu-Delta Heteromer snc80->mor_dor g_protein G-Protein Activation dor->g_protein mor_dor->g_protein ion_channel Ion Channel Modulation (e.g., K+ channel activation, Ca2+ channel inhibition) g_protein->ion_channel ca_cl Ca2+-activated Cl- Channel Involvement g_protein->ca_cl hyperpolarization Neuronal Hyperpolarization ion_channel->hyperpolarization ca_cl->hyperpolarization neurotransmitter Reduced Neurotransmitter Release (e.g., Substance P) hyperpolarization->neurotransmitter analgesia Analgesia neurotransmitter->analgesia

Simplified signaling pathway for SNC80-mediated analgesia.

References

Navigating the Complexities of (Rac)-SNC80: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the δ-opioid receptor agonist, (Rac)-SNC80. This guide is designed to help you interpret conflicting results from your experiments, providing troubleshooting advice and in-depth information to navigate the nuanced pharmacology of this compound.

Frequently Asked Questions (FAQs)

Q1: My in vivo antinociception results with SNC80 are weaker than expected, or are blocked by a μ-opioid antagonist. Is my compound impure or degraded?

A1: Not necessarily. While traditionally viewed as a selective δ-opioid receptor (DOR) agonist, substantial evidence suggests that the in vivo antinociceptive effects of SNC80 may be mediated by μ-δ opioid receptor (MOR-DOR) heteromers.[1][2][3][4] Studies in knockout mice have shown diminished antinociceptive activity when either the μ-opioid receptor or the δ-opioid receptor is absent.[1] This suggests that for maximal efficacy, SNC80 requires the presence of both receptors, likely acting on the δ-protomer to activate the entire heteromeric complex. Therefore, your results could be reflecting the specific expression patterns of MOR-DOR heteromers in your model system.

Q2: I am observing seizure-like activity in my animal models after SNC80 administration. Is this a known side effect?

A2: Yes, the convulsant potential of SNC80 is a well-documented and complex phenomenon with conflicting reports. The effect is highly dependent on the dose, route, and speed of administration. For instance, rapid intravenous infusion is more likely to induce convulsions than slower infusion rates. Furthermore, the effect can be dose-dependent, with lower doses sometimes showing anticonvulsant properties in certain epilepsy models, while higher doses are pro-convulsant. The underlying mechanism may be related to biased agonism, with some studies suggesting a role for β-arrestin recruitment in seizure activity.

Q3: My experiments show that SNC80 potentiates the effects of amphetamine, but does not by itself increase dopamine efflux. Is this a contradictory finding?

A3: This is not a contradiction but rather highlights a key aspect of SNC80's pharmacology. Studies have consistently shown that while SNC80 can elicit dopamine-related behaviors, it does not independently stimulate dopamine efflux from the striatum. However, it does enhance amphetamine-mediated dopamine efflux. This suggests an indirect or modulatory role for SNC80 in the dopaminergic system. The proposed mechanism involves SNC80 acting on δ-opioid receptors to modulate other neurotransmitter systems, such as glutamate, which in turn influences dopamine release.

Q4: I am seeing a significant anti-tumor effect of SNC80 in vivo, but only a marginal effect on my tumor cell lines in vitro. What could explain this discrepancy?

A4: This is a key example of how in vitro and in vivo results with SNC80 can diverge. One study reported that SNC80 had only a marginal inhibitory effect on the growth of L5178Y-R tumor cells in vitro. However, in vivo administration in tumor-bearing mice led to a significant reduction in tumor weight and increased survival. This discrepancy suggests that the in vivo anti-tumor effects of SNC80 may not be due to direct cytotoxicity but could be mediated by indirect mechanisms such as immunomodulation or effects on the tumor microenvironment, which are not captured in a simple cell culture model.

Troubleshooting Guides

Issue: Inconsistent Antinociceptive Efficacy
Potential Cause Troubleshooting Steps
Receptor Population Variability - Characterize the expression levels of both μ- and δ-opioid receptors in your specific tissue or animal model. - Consider using cell lines co-expressing both MOR and DOR to investigate the role of heteromers. - Test the effect of MOR-selective antagonists in parallel with DOR antagonists to dissect the contribution of each receptor.
Route and Timing of Administration - Systematically evaluate different routes of administration (e.g., intrathecal, intraperitoneal, subcutaneous) as this can influence the observed efficacy. - Perform a time-course study to determine the peak effect of SNC80 in your model.
Biased Agonism - Investigate downstream signaling pathways beyond G-protein activation, such as β-arrestin recruitment, to understand the full signaling profile of SNC80 in your system.
Issue: Unwanted Convulsant Effects
Potential Cause Troubleshooting Steps
High Peak Plasma Concentration - Administer SNC80 via a slower infusion rate or a route with slower absorption (e.g., subcutaneous instead of intravenous). - Start with a lower dose range and carefully escalate to find a therapeutic window that minimizes seizure risk.
Animal Model Sensitivity - Be aware that different species and even strains of animals can have varying sensitivities to the pro-convulsant effects of SNC80. - If possible, use a model where the seizure liability of SNC80 has been previously characterized.
Concomitant Medications - Avoid co-administration of other drugs known to lower the seizure threshold.

Data Presentation

Table 1: Conflicting Effects of SNC80 on Seizure Activity
Study Focus Experimental Model SNC80 Dose Observed Effect Reference
Pilocarpine-induced seizuresSprague-Dawley rats30 mg/kgAnticonvulsant (decreased seizure severity)
Pilocarpine-induced seizuresSprague-Dawley rats60 mg/kgPro-convulsant (increased total seizure time)
Seizure inductionRhesus monkeys10 mg/kgEEG seizures and tonic-clonic convulsion in 1 of 4 monkeys
Seizure inductionSprague Dawley rats & mice3.2 - 32 mg/kgConvulsions, myoclonic jerking, epileptic-like EEG patterns
Seizure induction (IV infusion)Rats1.0 mg/kg (fast infusion)66% of rats convulsed
Seizure induction (IV infusion)Rats10 mg/kg (slow infusion)17% of rats convulsed
Table 2: Discrepancy in SNC80's Effect on Dopamine Efflux
Experimental Condition Key Finding Reference
SNC80 aloneFails to promote dopamine efflux from the striatum.
SNC80 + AmphetamineEnhances amphetamine-mediated dopamine efflux in a concentration- and time-dependent manner.

Experimental Protocols

Key Experiment: Investigating MOR-DOR Heteromer Involvement in Antinociception
  • Animal Model: Wild-type, μ-opioid receptor knockout (μ-KO), and δ-opioid receptor knockout (δ-KO) mice.

  • Drug Administration: Intrathecal administration of SNC80.

  • Behavioral Assay: Tail-flick test to measure antinociceptive response.

  • Procedure:

    • Establish baseline tail-flick latencies for all mouse genotypes.

    • Administer varying doses of SNC80 intrathecally.

    • Measure tail-flick latencies at predetermined time points post-injection.

    • Compare the dose-response curves for SNC80-induced antinociception across the wild-type, μ-KO, and δ-KO groups.

  • Expected Outcome: A rightward shift and/or a decrease in the maximal effect of SNC80 in both μ-KO and δ-KO mice compared to wild-type mice would indicate the involvement of MOR-DOR heteromers.

Key Experiment: Assessing the Impact of Infusion Rate on Convulsant Activity
  • Animal Model: Sprague-Dawley rats.

  • Drug Administration: Intravenous (IV) infusion of SNC80 at different rates (e.g., 20-second fast infusion vs. 60-minute slow infusion).

  • Observation: Continuously monitor animals for behavioral signs of convulsions (e.g., myoclonic jerks, tonic-clonic seizures).

  • Procedure:

    • Divide rats into groups, with each group receiving the same total dose of SNC80 but at a different infusion rate.

    • Infuse SNC80 and record the latency to the first convulsive behavior and the total duration of seizure activity.

    • Compare the incidence and severity of convulsions between the different infusion rate groups.

  • Expected Outcome: A significantly lower incidence and severity of convulsions in the slow-infusion group compared to the fast-infusion group.

Mandatory Visualizations

SNC80_Signaling_Pathways cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling SNC80 SNC80 DOR δ-Opioid Receptor (DOR) SNC80->DOR Traditional View Heteromer MOR-DOR Heteromer SNC80->Heteromer Emerging View G_Protein G-Protein Activation DOR->G_Protein Beta_Arrestin β-Arrestin Recruitment DOR->Beta_Arrestin MOR μ-Opioid Receptor (MOR) Heteromer->G_Protein Heteromer->Beta_Arrestin Analgesia Analgesia G_Protein->Analgesia Dopamine_Modulation Dopamine Efflux Modulation G_Protein->Dopamine_Modulation Seizure Seizure Activity Beta_Arrestin->Seizure Potential Link

Caption: Contrasting signaling pathways of SNC80.

SNC80_Dopamine_Modulation_Workflow SNC80 SNC80 Administration DOR_Activation δ-Opioid Receptor Activation in Striatum SNC80->DOR_Activation Glutamate_Release Increased Glutamate Release DOR_Activation->Glutamate_Release No_Direct_Efflux No Direct Dopamine Efflux DOR_Activation->No_Direct_Efflux NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Dopamine_Efflux Enhanced Dopamine Efflux NMDA_Activation->Dopamine_Efflux Potentiation Amphetamine Amphetamine Amphetamine->Dopamine_Efflux

Caption: SNC80's indirect modulation of dopamine efflux.

SNC80_Seizure_Logic SNC80_Admin SNC80 Administration Dose Dose SNC80_Admin->Dose Admin_Rate Administration Rate SNC80_Admin->Admin_Rate Low_Dose Low Dose Dose->Low_Dose Low High_Dose High Dose Dose->High_Dose High Slow_Rate Slow Rate Admin_Rate->Slow_Rate Slow Fast_Rate Fast Rate Admin_Rate->Fast_Rate Fast Anticonvulsant Anticonvulsant Effect Low_Dose->Anticonvulsant Proconvulsant Pro-convulsant Effect High_Dose->Proconvulsant Low_Risk Low Seizure Risk Slow_Rate->Low_Risk High_Risk High Seizure Risk Fast_Rate->High_Risk

Caption: Factors influencing SNC80's convulsive effects.

References

(Rac)-SNC80 Technical Support Center: Best Practices for Storage, Handling, and Experimentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the storage and handling of (Rac)-SNC80, a potent and selective δ-opioid receptor agonist. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

1. Storage and Stability

Q: What are the recommended storage conditions for this compound?

A: Proper storage of this compound is crucial for maintaining its stability and activity. Upon receipt, it is recommended to store the compound at -20°C for long-term storage, ensuring stability for at least four years.[1] For short-term use, some suppliers suggest that the solid compound can be stored at room temperature.[2][3] However, to minimize any potential degradation, adhering to the -20°C storage temperature is the best practice. Once in solution, it is advisable to store stock solutions at -80°C.[4]

Q: How should I handle this compound upon arrival?

A: this compound is typically shipped at room temperature in continental US, though this may vary for other locations.[2] Upon receipt, the vial should be inspected for any damage. It is recommended to briefly centrifuge the vial to ensure that all the powder is collected at the bottom before opening.

Q: My this compound has been stored at room temperature for an extended period. Is it still viable?

A: While some suppliers indicate that this compound is stable at room temperature for up to 12 months, the optimal long-term storage condition is at -20°C to ensure maximum stability. If the compound has been stored at room temperature for a prolonged period, its activity may be compromised. It is advisable to test its performance in a small-scale, well-characterized assay before proceeding with critical experiments.

2. Solubility and Solution Preparation

Q: How do I dissolve this compound? I'm having trouble getting it into solution.

A: this compound is soluble in various organic solvents and aqueous solutions. For in vitro experiments, it is commonly dissolved in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For in vivo studies, a common method involves dissolving it in an 8% 1M HCl solution. If you are experiencing solubility issues, gentle warming to 37°C and sonication can aid in dissolution. Always prepare solutions fresh for optimal results. To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q: What is the recommended concentration for stock solutions?

A: The maximum concentration for stock solutions will depend on the solvent used. For example, solubility in DMSO is reported to be up to 20 mM, while in a 1:1 solution of DMSO:PBS (pH 7.2), it is approximately 0.5 mg/ml. It is crucial to consult the product data sheet from your specific supplier for detailed solubility information.

SolventMaximum Concentration
DMSO~20 mM
DMF~0.1 mg/ml
1 eq. HClup to 100 mM

3. Experimental Troubleshooting

Q: I am not observing the expected biological activity in my experiments. What could be the issue?

A: Several factors could contribute to a lack of biological activity:

  • Improper Storage: As discussed, prolonged storage at suboptimal temperatures can lead to degradation.

  • Incorrect Solution Preparation: Ensure the compound is fully dissolved and that the final concentration in your assay is appropriate.

  • Experimental System: this compound is a selective δ-opioid receptor agonist. Confirm that your cellular or animal model expresses functional δ-opioid receptors. Recent research also suggests that SNC80 can selectively activate heteromeric μ-δ opioid receptors, and its maximal efficacy may depend on the presence of both receptor types.

  • Compound Degradation in Media: The stability of this compound in your specific cell culture media or buffer should be considered, especially for long-term experiments.

Q: I am observing seizure-like activity in my animal studies. Is this a known side effect of this compound?

A: Yes, proconvulsant effects are a known and significant side effect of SNC80 and related compounds. This activity is thought to be mediated through the recruitment of β-arrestin and its effects on forebrain GABAergic neurons. If you observe such effects, consider reducing the dose. It is important to be aware of this potential adverse effect when designing and interpreting in vivo experiments.

4. Safety and Handling

Q: What are the necessary safety precautions when handling this compound?

A: this compound is for research use only and should be handled with appropriate laboratory safety practices. It may be harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory system. Always wear personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the compound in a well-ventilated area or a chemical fume hood. In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Experimental Protocols

Detailed Methodology for In Vitro Dopamine Efflux Assay

This protocol is adapted from a study investigating the effect of SNC80 on amphetamine-mediated dopamine efflux from rat striatal tissue.

  • Preparation of this compound Solution: Dissolve this compound in an 8% 1M HCl solution to prepare a stock solution. For in vitro application, dilute the stock solution to the desired final concentration in Krebs-Ringer buffer (KRB).

  • Tissue Preparation: Male Sprague Dawley rats are sacrificed, and the striatum is dissected.

  • Synaptosomal Preparation: Prepare P2 synaptosomes from the striatal tissue.

  • Superfusion: The synaptosomes are then subjected to in vitro superfusion to measure dopamine efflux.

  • Treatment: Pre-treat the striatal preparations with the desired concentration of this compound.

  • Amphetamine Challenge: Challenge the tissue with amphetamine to induce dopamine efflux.

  • Dopamine Measurement: Collect the superfusate and measure the dopamine content using an appropriate method, such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and a typical experimental workflow for studying this compound.

SNC80_Signaling_Pathway SNC80 Signaling Pathway SNC80 This compound DOR δ-Opioid Receptor (DOR) SNC80->DOR Binds to mu_DOR_heteromer μ-δ Opioid Receptor Heteromer SNC80->mu_DOR_heteromer Activates G_protein Gi/o Protein DOR->G_protein Activates beta_arrestin β-Arrestin DOR->beta_arrestin Recruits adenylyl_cyclase Adenylyl Cyclase G_protein->adenylyl_cyclase Inhibits cAMP ↓ cAMP adenylyl_cyclase->cAMP internalization Receptor Internalization beta_arrestin->internalization

Caption: SNC80 activates δ-opioid receptors, leading to G-protein signaling and β-arrestin recruitment.

Experimental_Workflow General In Vitro Experimental Workflow for this compound prep Prepare Stock Solution (e.g., in DMSO) treatment Treat Cells with Varying Concentrations of this compound prep->treatment cell_culture Culture Cells Expressing δ-Opioid Receptors cell_culture->treatment assay Perform Functional Assay (e.g., cAMP measurement, Ca2+ imaging) treatment->assay analysis Data Analysis (e.g., EC50 determination) assay->analysis

Caption: A typical workflow for assessing the in vitro activity of this compound.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results rect_node rect_node start Unexpected Experimental Results check_storage Storage Conditions Correct? start->check_storage check_solubility Compound Fully Dissolved? check_storage->check_solubility Yes degradation Consider Compound Degradation check_storage->degradation No check_receptor Receptor Expression Confirmed? check_solubility->check_receptor Yes re_dissolve Re-prepare Solution check_solubility->re_dissolve No check_dose Dose/Concentration Appropriate? check_receptor->check_dose Yes validate_model Validate Experimental Model check_receptor->validate_model No check_dose->degradation Yes optimize_dose Perform Dose-Response Experiment check_dose->optimize_dose No

References

Validation & Comparative

(Rac)-SNC80 vs DPDPE in delta-opioid receptor binding

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of (Rac)-SNC80 and DPDPE for Delta-Opioid Receptor Binding

In the field of opioid pharmacology, the delta-opioid receptor (DOR) has emerged as a promising target for developing novel analgesics and therapeutics for mood disorders with potentially fewer side effects than traditional mu-opioid receptor agonists.[1][2][3] Two of the most widely utilized pharmacological tools to investigate DOR function are this compound and [D-Pen²,D-Pen⁵]-enkephalin (DPDPE). This guide provides a detailed, objective comparison of these two critical agonists, focusing on their binding characteristics, functional activities, and the signaling pathways they initiate, supported by experimental data for researchers, scientists, and drug development professionals.

This compound is a non-peptidic, systemically active small molecule known for its high selectivity for the DOR.[4][5] In contrast, DPDPE is a synthetic cyclic peptide analog of enkephalin, renowned for being one of the first highly selective DOR agonists developed. Their fundamental structural differences—peptide versus non-peptide—contribute to distinct pharmacological profiles, including differences in blood-brain barrier permeability, metabolic stability, and interactions with the receptor itself.

Data Presentation: Quantitative Comparison

The binding affinity and functional potency of this compound and DPDPE have been characterized across numerous studies. The following tables summarize key quantitative data from competitive binding and functional assays.

Table 1: Delta-Opioid Receptor Binding Affinity & Selectivity

Compoundδ-Opioid Receptor (Ki, nM)μ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Selectivity (μ/δ)Selectivity (κ/δ)Reference
DPDPE 1.411005400~786-fold~3857-fold
This compound ~1-2>10,000>10,000>800-foldNot Specified

Note: Kᵢ values can vary between studies based on experimental conditions, such as the radioligand and tissue/cell preparation used.

Table 2: Functional Activity at the Delta-Opioid Receptor

CompoundAssay TypePotency (EC₅₀, nM)Efficacy (% of Max)Cell/Tissue TypeReference
DPDPE [³⁵S]GTPγS BindingNot Specified147% (±4)Rat Brain Slices
cAMP Inhibition5.2100% (by definition)HEK293 Cells
This compound [³⁵S]GTPγS BindingNot Specified177% (±4)Rat Brain Slices
cAMP InhibitionNot SpecifiedFull AgonistHEK293 Cells
Ca²⁺ Fluorescence52.8 (±27.8)Not SpecifiedHEK293 (μ–δ co-expressed)

Signaling Pathways and Functional Selectivity

Activation of the delta-opioid receptor by an agonist typically initiates a signaling cascade through its coupling to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. However, research indicates that this compound and DPDPE can differentially engage downstream signaling pathways, a phenomenon known as biased agonism.

This compound has been shown to be a potent inducer of receptor internalization, a process mediated by β-arrestins that leads to receptor desensitization and degradation. In contrast, while DPDPE also induces internalization, some studies suggest it may do so less efficiently or that the post-endocytic fate of the receptor differs, with a greater potential for receptor recycling to the cell surface. These differences in β-arrestin engagement and receptor trafficking may underlie the varying tolerance profiles observed with these agonists.

Furthermore, compelling evidence suggests that the maximal effects of SNC80, both in vitro and in vivo, may require the presence of μ–δ opioid receptor heteromers. Studies have shown that SNC80 produces a significantly more robust response in cells co-expressing both receptor types compared to cells expressing only the delta-opioid receptor.

DOR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (this compound or DPDPE) DOR δ-Opioid Receptor (DOR) Agonist->DOR Binding G_Protein Gαi/o-βγ DOR->G_Protein Activation BetaArrestin β-Arrestin DOR->BetaArrestin Recruitment G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Internalization Receptor Internalization BetaArrestin->Internalization G_alpha->AC Inhibition ERK ERK/MAPK Pathway G_betagamma->ERK ATP ATP ATP->AC PKA PKA Activity cAMP->PKA Binding_Assay_Workflow prep 1. Prepare Components - DOR Membranes - [³H]Radioligand - Competitor (SNC80/DPDPE) incubate 2. Incubate (Allow binding to reach equilibrium) prep->incubate filter 3. Rapid Filtration (Separate bound vs. free radioligand) incubate->filter wash 4. Wash Filters (Remove non-specific binding) filter->wash count 5. Scintillation Counting (Quantify bound radioactivity) wash->count analyze 6. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze

References

A Comparative Guide to (Rac)-SNC80 and Other Non-Peptide Delta-Opioid Agonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount. This guide provides an objective comparison of (Rac)-SNC80 with other notable non-peptide delta-opioid receptor (DOR) agonists, supported by experimental data to inform compound selection for preclinical research.

This compound is a potent and selective non-peptide agonist of the delta-opioid receptor, widely used as a benchmark compound in the study of DOR pharmacology. Its development, along with other non-peptide agonists, has been instrumental in elucidating the therapeutic potential of targeting the DOR for conditions such as chronic pain, depression, and anxiety. However, the pharmacological profiles of these agonists are not uniform, with significant differences in binding affinity, functional potency, signaling pathways, and in vivo effects. This guide aims to provide a clear comparison of this compound with other key non-peptide DOR agonists, including BW373U86, TAN-67, and ARM390, to aid researchers in selecting the most suitable compound for their specific experimental needs.

Quantitative Comparison of In Vitro Pharmacology

The following tables summarize the binding affinities and functional potencies of this compound and other non-peptide delta-opioid agonists across various in vitro assays. These data provide a quantitative basis for comparing the potency and selectivity of these compounds.

Table 1: Delta-Opioid Receptor Binding Affinities (Ki, nM)

CompoundHuman DORRat DORMouse DORμ-Opioid Receptor (MOR) Selectivity (MOR Ki / DOR Ki)κ-Opioid Receptor (KOR) Selectivity (KOR Ki / DOR Ki)
This compound 1.78--495248
(+)BW373U86 -1.8-~8.3~47.2
TAN-67 0.647-->1000-
ARM390 0.89-->4200>8300

Note: Lower Ki values indicate higher binding affinity. Selectivity ratios are calculated from Ki values and indicate the fold-selectivity for the delta-opioid receptor over other opioid receptor subtypes.

Table 2: Functional Potency and Efficacy in In Vitro Assays

CompoundAssaySpecies/Cell LineEC50/IC50 (nM)Emax (% of control or standard)
This compound [35S]GTPγS BindingRat Brain-Partial Agonist
cAMP InhibitionHuman DOR (CHO cells)9.2Full Agonist
β-arrestin 2 RecruitmentCHO-K1 cells-High Efficacy
(+)BW373U86 [35S]GTPγS BindingRat Brain-High Efficacy
Mouse Vas DeferensMouse0.2Full Agonist
TAN-67 cAMP InhibitionHuman DOR (CHO cells)1.72Full Agonist
Mouse Vas DeferensMouse6.61Full Agonist
ARM390 [35S]GTPγS BindingHuman DOR (HEK293S cells)7.2Partial Agonist
β-arrestin Recruitment--Low Efficacy

Note: EC50/IC50 values represent the concentration of the agonist that produces 50% of its maximal effect. Emax represents the maximum effect produced by the agonist.

In Vivo Performance Comparison

The in vivo effects of these agonists are critical for understanding their therapeutic potential and side-effect profiles. The following table summarizes key in vivo data for this compound and its comparators.

Table 3: In Vivo Pharmacological Effects

CompoundAnalgesic Effect (Animal Model)Antidepressant-like Effect (Forced Swim Test)Convulsant Activity
This compound Antinociceptive in various pain modelsReduces immobility, indicating antidepressant-like effects[1][2][3]Produces convulsions at higher doses[4][5]
(+)BW373U86 AntinociceptiveReduces immobility, demonstrating antidepressant-like propertiesInduces convulsions
TAN-67 Antinociceptive-Lacks convulsant activity at analgesic doses
ARM390 Antinociceptive-Does not induce convulsions

Signaling Pathways: Biased Agonism

A critical aspect differentiating these agonists is their propensity to activate distinct downstream signaling pathways, a phenomenon known as biased agonism or functional selectivity. Delta-opioid receptors primarily signal through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels. However, they can also engage β-arrestin pathways, which are involved in receptor desensitization, internalization, and activation of other signaling cascades like the ERK pathway.

This compound is considered a relatively balanced or slightly β-arrestin-biased agonist, leading to robust receptor internalization. In contrast, compounds like ARM390 are G-protein biased agonists with low efficacy for β-arrestin recruitment and consequently cause less receptor internalization. This difference in signaling bias is thought to underlie the differential propensity of these agonists to induce convulsions, with β-arrestin recruitment being implicated in the pro-convulsive effects of some DOR agonists.

G_protein_and_beta_arrestin_pathways cluster_0 Delta-Opioid Receptor Activation cluster_1 G-Protein Signaling cluster_2 β-Arrestin Signaling Agonist Non-peptide Agonist DOR DOR Agonist->DOR Binds to G_protein Gαi/o Activation DOR->G_protein beta_arrestin β-Arrestin Recruitment DOR->beta_arrestin AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Antidepressant Effects cAMP->Analgesia Ion_Channels->Analgesia Internalization Receptor Internalization beta_arrestin->Internalization ERK ERK Activation beta_arrestin->ERK Convulsions Convulsant Effects ERK->Convulsions

Figure 1: Delta-Opioid Receptor Signaling Pathways. This diagram illustrates the two major signaling cascades activated by DOR agonists: the G-protein pathway, associated with therapeutic effects, and the β-arrestin pathway, linked to receptor regulation and potential side effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Assay_Workflow start Start prep Prepare cell membranes expressing DOR start->prep incubation Incubate membranes with radioligand ([3H]naltrindole) and varying concentrations of test compound prep->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Analyze data to determine IC50 and calculate Ki scintillation->analysis end End analysis->end

Figure 2: Radioligand Binding Assay Workflow. This flowchart outlines the key steps involved in determining the binding affinity of a test compound to the delta-opioid receptor.

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the delta-opioid receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled DOR antagonist (e.g., [3H]naltrindole) and a range of concentrations of the unlabeled test compound.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to activate G-proteins coupled to the receptor.

GTPgS_Binding_Assay_Workflow start Start prep Prepare cell membranes expressing DOR start->prep incubation Incubate membranes with [35S]GTPγS, GDP, and varying concentrations of test agonist prep->incubation filtration Separate bound and free [35S]GTPγS by rapid filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Analyze data to determine EC50 and Emax scintillation->analysis end End analysis->end

Figure 3: [35S]GTPγS Binding Assay Workflow. This diagram shows the sequential steps of the [35S]GTPγS binding assay to measure G-protein activation by a delta-opioid receptor agonist.

Protocol:

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Incubation: Incubate the membranes with a fixed concentration of [35S]GTPγS, an excess of GDP, and a range of concentrations of the test agonist.

  • Filtration: Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the agonist concentration to determine the EC50 and Emax values.

In Vivo Behavioral Assays

Forced Swim Test (Antidepressant-like effects):

  • Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure: Mice or rats are placed in the water for a 6-minute session. The duration of immobility during the last 4 minutes of the test is recorded.

  • Drug Administration: The test compound is administered at a specified time before the test.

  • Analysis: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.

Tail-Flick Test (Analgesic effects):

  • Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.

  • Procedure: The animal's tail is exposed to the heat source, and the latency to flick the tail away from the heat is measured. A cut-off time is set to prevent tissue damage.

  • Drug Administration: The test compound is administered, and the tail-flick latency is measured at various time points after administration.

  • Analysis: An increase in the tail-flick latency indicates an analgesic effect.

Conclusion

This compound remains a valuable tool for delta-opioid receptor research due to its high selectivity and well-characterized profile. However, its pro-convulsive properties at higher doses necessitate careful consideration. For studies requiring a DOR agonist with a favorable safety profile, particularly concerning convulsant activity, compounds like TAN-67 and ARM390 may be more suitable alternatives. The choice of agonist should be guided by the specific research question, with careful attention to the compound's binding affinity, functional potency, and, importantly, its signaling bias. Understanding the distinct pharmacological profiles of these non-peptide delta-opioid agonists will enable researchers to design more precise experiments and better interpret their findings, ultimately advancing our understanding of the therapeutic potential of the delta-opioid system.

References

(Rac)-SNC80: A Comparative Guide to its Delta-Opioid Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (Rac)-SNC80's performance as a delta-opioid receptor (DOR) agonist against other common alternatives, supported by experimental data. This compound is a non-peptidic synthetic compound widely used in research to investigate the physiological and pathological roles of DORs. Its selectivity and efficacy are critical parameters for interpreting experimental outcomes and for the development of novel therapeutics.

Comparative Analysis of Opioid Receptor Agonists

The selectivity and functional potency of this compound are best understood when compared to other well-characterized DOR agonists, such as the peptidic agonists [D-Pen²,D-Pen⁵]enkephalin (DPDPE) and deltorphin II. The following tables summarize their binding affinities and functional activities at the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.

Disclaimer: The data presented below are compiled from various studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions, such as tissue preparations, radioligands, and cell lines used.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Lower Kᵢ values indicate higher binding affinity.

Compoundδ-Opioid Receptor (DOR)μ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)Selectivity (δ vs. μ)Selectivity (δ vs. κ)
This compound ~1-2[1]9.8[2]-~5-10-fold-
DPDPE 1.4[1]>10,000[3]>10,000[3]>7140-fold>7140-fold
Deltorphin II 0.13>1,000>1,000>7690-fold>7690-fold

*Note: The Ki for SNC-80 was not directly provided in some cited texts but is described as having low nanomolar affinity for DOR. Another study reported a Ki of 9.8 nM for SNC80 at the MOR.

Table 2: Functional Activity in cAMP Inhibition Assays

cAMP assays are a common method to assess the functional potency and efficacy of Gi-coupled receptor agonists.

CompoundCell LineEC₅₀ (nM)Eₘₐₓ (% inhibition)
This compound HEK2939.2Full agonist
DPDPE HEK2935.2100 (by definition)
Deltorphin II --High Efficacy

*Note: A comprehensive table with directly comparable EC₅₀ and Eₘₐₓ values from a single study was not available in the search results. The data presented is a qualitative summary.

While this compound is a potent DOR agonist, studies suggest its in vivo analgesic effects may be mediated by μ-δ opioid receptor heteromers, challenging the view of it being solely a selective DOR homomer agonist. In contrast, DPDPE and deltorphin II are considered highly selective for the DOR, although some in vivo studies suggest that at higher doses, their effects might also involve mu-opioid receptors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Radioligand Binding Assay

This assay measures the binding affinity of a ligand to a receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells, or brain tissue).

  • Radioligand (e.g., [³H]DPDPE for DOR, [³H]DAMGO for MOR, [³H]U69,593 for KOR).

  • Unlabeled competitor compounds (this compound, DPDPE, deltorphin II).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Filtration apparatus.

  • Scintillation counter and cocktail.

Procedure:

  • Membrane Preparation: Prepare cell membranes from the source expressing the opioid receptor.

  • Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled competitor compound and the cell membranes in binding buffer.

  • Filtration: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to a GPCR.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS.

  • GDP (Guanosine diphosphate).

  • Non-radiolabeled GTPγS (for non-specific binding).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Test compounds.

Procedure:

  • Incubation: Incubate cell membranes with the test compound, a fixed concentration of GDP, and [³⁵S]GTPγS in the assay buffer.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration to determine the EC₅₀ and Eₘₐₓ values.

cAMP Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of the Gαi/o subunit of the G protein.

Materials:

  • Whole cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

Procedure:

  • Cell Culture: Culture the cells in appropriate multi-well plates.

  • Pre-treatment: Pre-incubate the cells with the test compound.

  • Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Data Analysis: Determine the EC₅₀ and Eₘₐₓ of the agonist for inhibiting forskolin-stimulated cAMP accumulation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the delta-opioid receptor signaling pathway and a typical experimental workflow for validating agonist selectivity.

DOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (this compound, DPDPE) DOR DOR Agonist->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates Beta_arrestin β-Arrestin DOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Internalization Receptor Internalization Beta_arrestin->Internalization Promotes

Caption: Delta-Opioid Receptor Signaling Pathway.

Experimental_Workflow cluster_step1 Step 1: Binding Affinity cluster_step2 Step 2: Functional Potency & Efficacy cluster_step3 Step 3: Downstream Signaling cluster_step4 Step 4: In Vivo Validation Binding_Assay Radioligand Binding Assay (MOR, DOR, KOR) Determine_Ki Determine Ki values Binding_Assay->Determine_Ki Determine_EC50_Emax Determine EC₅₀ and Eₘₐₓ Functional_Assay Functional Assays (cAMP, GTPγS) Functional_Assay->Determine_EC50_Emax Assess_Bias Assess Signaling Bias Downstream_Assay β-Arrestin Recruitment Assay Downstream_Assay->Assess_Bias Confirm_Selectivity Confirm Selectivity with Selective Antagonists In_Vivo_Study In Vivo Models (e.g., Analgesia) In_Vivo_Study->Confirm_Selectivity

Caption: Experimental Workflow for Agonist Validation.

References

(Rac)-SNC80: A Comparative Analysis of its Cross-Reactivity with Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-SNC80 is a potent and selective non-peptidic agonist for the delta-opioid receptor (δOR), with a binding affinity (Ki) of 1.78 nM and a functional inhibitory concentration (IC50) of 2.73 nM for the δOR.[1][2] While exhibiting a high degree of selectivity, this compound is not entirely specific to the δOR and displays cross-reactivity with other opioid receptors, most notably the mu-opioid receptor (μOR), particularly in the context of receptor heteromers. This guide provides a comprehensive comparison of this compound's interaction with delta, mu, and kappa (κ) opioid receptors, supported by experimental data.

Binding Affinity and Functional Activity

This compound demonstrates a clear preference for the δ-opioid receptor over the μ- and κ-opioid receptors in radioligand binding assays.[3] Functional assays further underscore this selectivity, although recent studies have highlighted the significant role of μ-δ opioid receptor heteromers in the pharmacological effects of SNC80.

Opioid Receptor Binding Affinity of this compound
Receptor SubtypeLigandKi (nM)Selectivity (fold) vs. δOR
Delta (δ)[3H]Naltrindole1.78-
Mu (μ)[3H]DAMGO881495
Kappa (κ)[3H]U69,593441248

Data compiled from mouse whole-brain assays.[3][4]

Functional Activity of this compound at Opioid Receptors
AssayReceptor(s)MetricValue (nM)
Inhibition of Electrically Induced Contractions (Mouse Vas Deferens)δORIC502.73
Inhibition of Electrically Induced Contractions (Guinea Pig Ileum)μORIC505457
Inhibition of Forskolin-Stimulated Adenylyl Cyclase (CHO cells)human δOREC506.3 - 9.2
Intracellular Calcium Release (HEK293 cells)μ-δ heteromerEC5052.8

Experimental Protocols

The following are summaries of common experimental protocols used to assess the binding and functional activity of this compound.

Radioligand Binding Assay

This competitive binding assay quantifies the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

prep Membrane Preparation (e.g., mouse whole brain) radioligand Radiolabeled Ligand Addition (e.g., [3H]Naltrindole for δOR) prep->radioligand snc80 This compound Addition (varying concentrations) radioligand->snc80 incubation Incubation (allow binding to reach equilibrium) snc80->incubation filtration Rapid Filtration (separate bound from free radioligand) incubation->filtration scintillation Scintillation Counting (quantify bound radioactivity) filtration->scintillation analysis Data Analysis (calculate Ki values) scintillation->analysis

Caption: Workflow for a radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Homogenize tissue (e.g., mouse brain) to isolate cell membranes containing the opioid receptors.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a specific radiolabeled ligand for the receptor of interest (e.g., [3H]naltrindole for δOR, [3H]DAMGO for μOR, or [3H]U69,593 for κOR), and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well to separate the membranes with bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: Inhibition of Forskolin-Stimulated Adenylyl Cyclase (cAMP Assay)

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in G-protein coupled receptor signaling.

Workflow:

cell_culture Cell Culture (e.g., CHO cells expressing hδOR) forskolin Forskolin Stimulation (activates adenylyl cyclase) cell_culture->forskolin snc80 This compound Treatment (varying concentrations) forskolin->snc80 incubation Incubation snc80->incubation lysis Cell Lysis incubation->lysis cAMP_detection cAMP Detection (e.g., HTRF, ELISA) lysis->cAMP_detection analysis Data Analysis (calculate EC50 values) cAMP_detection->analysis

Caption: Workflow for a cAMP inhibition assay.

Detailed Steps:

  • Cell Culture: Use a cell line stably expressing the human delta-opioid receptor (hδOR), such as Chinese Hamster Ovary (CHO) cells.

  • Stimulation and Treatment: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels. Concurrently, treat the cells with varying concentrations of this compound.

  • Incubation: Incubate the cells to allow for receptor activation and subsequent inhibition of adenylyl cyclase.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Signaling Pathways

The primary signaling mechanism for this compound at the δ-opioid receptor involves the inhibition of adenylyl cyclase through the activation of Gαi/o proteins. However, the interaction with μ-δ heteromers introduces additional complexity to its signaling profile.

Canonical δ-Opioid Receptor Signaling

Activation of the δOR by this compound leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP production. The Gβγ dimer can modulate the activity of other downstream effectors, such as ion channels.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SNC80 This compound dOR δ-Opioid Receptor SNC80->dOR binds G_protein Gi/o Protein dOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Canonical δ-opioid receptor signaling pathway.

μ-δ Heteromer Signaling

Recent evidence suggests that this compound can selectively activate μ-δ opioid receptor heteromers. This interaction can lead to unique downstream signaling events that may differ from the activation of δOR homomers alone. The precise signaling cascade following μ-δ heteromer activation by SNC80 is an area of ongoing research but is thought to contribute to its antinociceptive effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SNC80 This compound mu_delta_heteromer μ-δ Heteromer SNC80->mu_delta_heteromer binds G_protein G Protein mu_delta_heteromer->G_protein activates Effector Downstream Effector G_protein->Effector modulates Second_Messenger Second Messenger Effector->Second_Messenger produces Signaling_Cascade Signaling Cascade Second_Messenger->Signaling_Cascade Cellular_Response Unique Cellular Response Signaling_Cascade->Cellular_Response

Caption: Putative signaling from a μ-δ opioid receptor heteromer.

References

A Comparative Analysis of (Rac)-SNC80 and its Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the racemic delta-opioid receptor agonist SNC80 and its individual enantiomers reveals significant stereoselectivity in receptor binding and functional activity. This guide provides a detailed comparison of their pharmacological profiles, supported by experimental data and protocols, to aid researchers and drug development professionals in understanding their distinct properties.

(Rac)-SNC80 is a non-peptidic agonist of the delta-opioid receptor (δOR), a G protein-coupled receptor involved in various physiological processes, including pain modulation and emotional responses. As a chiral molecule, SNC80 exists as a racemic mixture of two enantiomers: (+)-SNC80 and (-)-SNC80. Pharmacological studies have demonstrated that the biological activity of SNC80 resides almost exclusively in the (+)-enantiomer, highlighting the critical role of stereochemistry in its interaction with the δOR.

Quantitative Comparison of this compound and its Enantiomers

The following tables summarize the key quantitative data comparing the binding affinities and functional potencies of this compound and its enantiomers at the delta-opioid receptor. It is important to note that while extensive data is available for the active (+)-enantiomer, specific quantitative values for the (-)-enantiomer are less commonly reported in the literature, reflecting its significantly lower affinity and efficacy.

Table 1: Delta-Opioid Receptor Binding Affinities (Ki)

CompoundReceptorKi (nM)SpeciesReference
(+)-SNC80 Human δ-Opioid0.28Human[1]
1.78[2]
This compound Human δ-Opioid~10-fold less selective than enantiomers[1][3]
(-)-SNC80 Human δ-OpioidSignificantly higher than (+)-SNC80Inferred from stereoselectivity studies

Note: The Ki value for this compound is often not reported directly, but studies on its precursor, (±)-BW373U86, indicate that the racemic mixture has lower selectivity compared to its active enantiomer.

Table 2: Functional Activity at the Delta-Opioid Receptor

CompoundAssayParameterValue (nM)SpeciesReference
(+)-SNC80 [³⁵S]GTPγS BindingEC₅₀9.2Human[1]
Adenylyl Cyclase InhibitionIC₅₀2.73
Ca²⁺ Fluorescence Assay (μ-δ heteromer)EC₅₀52.8HEK293 cells
(-)-SNC80 VariousEC₅₀/IC₅₀Not reported/Significantly higher than (+)-SNC80Inferred from stereoselectivity studies

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from the delta-opioid receptor by this compound and its enantiomers.

Materials:

  • Cell membranes expressing the human delta-opioid receptor.

  • [³H]naltrindole (radioligand).

  • This compound, (+)-SNC80, and (-)-SNC80.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds (this compound, (+)-SNC80, (-)-SNC80).

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]naltrindole and varying concentrations of the test compound.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding.

Objective: To determine the potency (EC₅₀) and efficacy of this compound and its enantiomers in stimulating G protein activation via the delta-opioid receptor.

Materials:

  • Cell membranes expressing the human delta-opioid receptor.

  • [³⁵S]GTPγS (radiolabeled guanosine triphosphate analog).

  • GDP (Guanosine diphosphate).

  • This compound, (+)-SNC80, and (-)-SNC80.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate the cell membranes with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to generate a dose-response curve.

  • Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect).

Signaling Pathways and Experimental Workflows

The interaction of SNC80 with the delta-opioid receptor initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, visualize these pathways and the experimental workflow for their characterization.

Caption: Canonical G-protein signaling pathway of (+)-SNC80 at the delta-opioid receptor.

experimental_workflow cluster_binding Binding Affinity cluster_functional Functional Activity cluster_downstream Downstream Signaling radioligand_assay Radioligand Binding Assay ki_value Ki Value Determination radioligand_assay->ki_value gtpgs_assay [³⁵S]GTPγS Binding Assay ec50_emax EC₅₀ and Emax Determination gtpgs_assay->ec50_emax adenylyl_cyclase_assay Adenylyl Cyclase Assay ic50_value IC₅₀ Value Determination adenylyl_cyclase_assay->ic50_value start Start: Characterization of SNC80 Enantiomers start->radioligand_assay start->gtpgs_assay start->adenylyl_cyclase_assay

Caption: Experimental workflow for the pharmacological characterization of SNC80 and its enantiomers.

Discussion and Conclusion

The available data unequivocally demonstrate the stereoselective nature of the delta-opioid receptor's interaction with SNC80. The (+)-enantiomer is a potent and efficacious agonist, exhibiting high affinity in binding assays and robust activation of G-protein signaling pathways, leading to the inhibition of adenylyl cyclase. In contrast, while quantitative data for the (-)-enantiomer is sparse, the principles of stereochemistry in pharmacology and the high potency of the (+)-enantiomer strongly suggest that the (-)-enantiomer is significantly less active or inactive at the delta-opioid receptor.

Recent research also suggests that (+)-SNC80 may exert some of its effects through the activation of μ-δ opioid receptor heteromers, adding another layer of complexity to its pharmacological profile. This finding is particularly relevant for in vivo studies and the development of therapeutic agents targeting the delta-opioid system.

For researchers and drug development professionals, the key takeaway is the critical importance of using the enantiomerically pure (+)-SNC80 for studies targeting the delta-opioid receptor to ensure specific and reproducible results. The use of the racemic mixture can introduce variability and may not accurately reflect the compound's true potency and efficacy at the intended target. This guide provides the foundational data and experimental context necessary for the informed use and further investigation of this important pharmacological tool.

References

Confirming (Rac)-SNC80-Induced Signaling: A Comparative Guide to Antagonist-Based Validation

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-SNC80, a potent and selective non-peptide δ-opioid receptor (DOR) agonist, is a valuable pharmacological tool for investigating the physiological roles of DORs. However, emerging evidence suggests a more complex signaling profile involving potential interactions with μ-opioid receptors (MORs) to form μ-δ opioid receptor (MDOR) heteromers. This guide provides a comparative overview of experimental approaches to confirm this compound-induced signaling, with a focus on the use of antagonists to dissect its precise mechanisms of action. We present quantitative data from key assays, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Quantitative Comparison of Antagonist Potency

The specificity of this compound's effects can be confirmed by demonstrating their reversal with selective antagonists. The non-selective opioid antagonist naloxone and the δ-selective antagonist naltrindole are commonly employed for this purpose. The following tables summarize the potency of these antagonists in blocking SNC80- and other opioid agonist-induced effects in various assays.

AgonistAntagonistAssayTest SystemAntagonist Potency (IC50 in µg)Reference
DPDPE (δ-agonist)NaloxoneIntrathecal AntinociceptionRat2.1-5.4[1]
DPDPE (δ-agonist)NaltrindoleIntrathecal AntinociceptionRat4.0[1]
Morphine (μ-agonist)NaloxoneIntrathecal AntinociceptionRat2.1-5.4[1]
Morphine (μ-agonist)NaltrindoleIntrathecal AntinociceptionRat23.5[1]
DAMGO (μ-agonist)NaloxoneIntrathecal AntinociceptionRat2.1-5.4[1]
DAMGO (μ-agonist)NaltrindoleIntrathecal AntinociceptionRat> 30

Table 1: Comparative potency of naloxone and naltrindole in antagonizing the antinociceptive effects of selective opioid agonists administered intrathecally in rats. Note that while this study did not directly test SNC80, it provides a clear comparison of naloxone and naltrindole's potency against selective delta and mu agonists, which is crucial for interpreting their effects on SNC80.

LigandParameterValueSystem
SNC80EC50 (cAMP Assay)9.2 nMCloned human delta opioid receptors
SNC80Emax (cAMP Assay)Full AgonistCloned human delta opioid receptors
DPDPEEC50 (cAMP Assay)~0.35 nMCloned human delta opioid receptors

Table 2: Agonist activity of SNC80 at the delta-opioid receptor in a functional adenylyl cyclase inhibition assay. SNC80 demonstrates full agonist activity, albeit with lower potency compared to the peptide agonist DPDPE.

Signaling Pathways of this compound

This compound primarily exerts its effects through the activation of G-protein coupled receptors. The current understanding points to two primary receptor targets: the δ-opioid receptor (DOR) homomer and the μ-δ opioid receptor (MDOR) heteromer. The engagement of these receptors initiates distinct downstream signaling cascades.

Canonical DOR Homomer Signaling

Activation of DOR homomers by SNC80 leads to the coupling of inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that includes:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels (VGCCs).

  • Activation of Kinase Pathways: Including the extracellular signal-regulated kinase (ERK) pathway, which is a member of the mitogen-activated protein kinase (MAPK) family.

DOR_Signaling SNC80 SNC80 DOR δ-Opioid Receptor (DOR) SNC80->DOR G_protein Gαi/o DOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK ↑ K+ Conductance (GIRK) G_protein->GIRK VGCC ↓ Ca2+ Influx (VGCC) G_protein->VGCC Inhibition ERK ↑ ERK Activation G_protein->ERK cAMP ↓ cAMP AC->cAMP Naltrindole Naltrindole Naltrindole->DOR Antagonism

Canonical SNC80 signaling via DOR homomers.

MDOR Heteromer Signaling

Mounting evidence suggests that some of the in vivo effects of SNC80, particularly its potent antinociceptive properties, are mediated through the activation of MDOR heteromers. In this context, SNC80 is thought to bind to the δ-protomer of the heteromer, leading to a unique signaling output that may differ from that of DOR homomers. The antinociceptive activity of SNC80 is reduced in both μ- and δ-opioid receptor knockout mice, supporting the involvement of the heteromer.

MDOR_Signaling cluster_MDOR μ-δ Opioid Receptor Heteromer (MDOR) MOR μ-Opioid Receptor (MOR) G_protein Gαi/o MOR->G_protein DOR δ-Opioid Receptor (DOR) DOR->G_protein Activation SNC80 SNC80 SNC80->DOR Downstream Unique Downstream Signaling & Effects (e.g., enhanced antinociception) G_protein->Downstream Naloxone Naloxone Naloxone->MOR Antagonism Naloxone->DOR Antagonism Naltrindole Naltrindole Naltrindole->DOR Antagonism

SNC80 signaling through MDOR heteromers.

Experimental Protocols for Antagonist Confirmation

To rigorously confirm that the observed effects of this compound are mediated by specific opioid receptors, antagonist challenge experiments are essential. Below are detailed protocols for key in vitro assays.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon receptor agonism. An increase in [³⁵S]GTPγS binding to cell membranes indicates G-protein activation.

Objective: To determine if the SNC80-induced increase in [³⁵S]GTPγS binding is blocked by naloxone or naltrindole.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

  • [³⁵S]GTPγS

  • GDP

  • Unlabeled GTPγS

  • This compound

  • Naloxone and/or Naltrindole

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Scintillation counter and filter plates

Procedure:

  • Prepare cell membranes expressing the receptor of interest.

  • In a 96-well plate, add in the following order:

    • 25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).

    • 25 µL of antagonist (naloxone or naltrindole) at various concentrations or vehicle.

    • 50 µL of SNC80 at a fixed concentration (e.g., its EC₈₀).

    • 50 µL of membrane suspension.

    • 50 µL of GDP.

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS.

  • Incubate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through filter plates.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filter plate and add scintillation cocktail.

  • Quantify radioactivity using a scintillation counter.

Data Analysis: Plot the percentage of inhibition of SNC80-stimulated [³⁵S]GTPγS binding against the antagonist concentration to determine the IC₅₀ of the antagonist.

GTPgS_Workflow A Prepare Reagents: Membranes, SNC80, Antagonist, [35S]GTPγS, GDP B Incubate Membranes with SNC80 and Antagonist A->B C Initiate Reaction with [35S]GTPγS B->C D Incubate at 30°C C->D E Terminate by Filtration D->E F Wash Filters E->F G Measure Radioactivity F->G H Data Analysis (IC50) G->H

Workflow for the [³⁵S]GTPγS binding assay.

Intracellular Calcium Mobilization Assay

This assay is particularly useful for studying Gq-coupled receptors, but can be adapted for Gi/o-coupled receptors like DORs by co-expressing a chimeric G-protein (e.g., Gαqi) that redirects the signal to the phospholipase C pathway, resulting in intracellular calcium release.

Objective: To determine if the SNC80-induced increase in intracellular calcium is blocked by naloxone or naltrindole.

Materials:

  • HEK293 cells co-expressing the opioid receptor of interest and a chimeric G-protein.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound

  • Naloxone and/or Naltrindole

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Wash the cells with assay buffer.

  • Place the plate in the fluorescence reader and record a baseline fluorescence reading.

  • Inject the antagonist (naloxone or naltrindole) at various concentrations and incubate for a specified period.

  • Inject SNC80 at a fixed concentration (e.g., its EC₈₀) and immediately begin recording the fluorescence signal over time.

Data Analysis: Measure the peak fluorescence response after SNC80 addition in the presence and absence of the antagonist. Plot the percentage of inhibition of the SNC80 response against the antagonist concentration to calculate the IC₅₀.

Calcium_Workflow A Plate Cells B Load with Calcium Dye A->B C Wash Cells B->C D Record Baseline Fluorescence C->D E Add Antagonist D->E F Add SNC80 and Measure Fluorescence E->F G Data Analysis (IC50) F->G

Workflow for the intracellular calcium mobilization assay.

ERK Phosphorylation Assay (In-Cell Western)

This assay quantifies the activation of the ERK/MAPK pathway, a downstream target of DOR signaling.

Objective: To determine if SNC80-induced ERK phosphorylation is blocked by naltrindole.

Materials:

  • Cells expressing the opioid receptor of interest (e.g., CHO-K1-hDOPr).

  • This compound

  • Naltrindole

  • Primary antibodies against total ERK and phosphorylated ERK (p-ERK).

  • Fluorescently labeled secondary antibodies.

  • 96-well microassay plates.

  • Imaging system (e.g., LI-COR Odyssey).

Procedure:

  • Seed cells in 96-well plates and serum-starve them to reduce basal ERK phosphorylation.

  • Pre-incubate the cells with various concentrations of naltrindole or vehicle.

  • Stimulate the cells with SNC80 at a fixed concentration (e.g., its EC₈₀) for a short period (e.g., 5 minutes).

  • Fix and permeabilize the cells.

  • Incubate with primary antibodies against total ERK and p-ERK.

  • Incubate with fluorescently labeled secondary antibodies.

  • Scan the plate using an imaging system to quantify the fluorescence intensity for both total ERK and p-ERK.

Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the percentage of inhibition of SNC80-induced ERK phosphorylation against the naltrindole concentration to determine its IC₅₀.

ERK_Workflow A Seed and Serum-Starve Cells B Pre-incubate with Naltrindole A->B C Stimulate with SNC80 B->C D Fix and Permeabilize C->D E Incubate with Primary Antibodies D->E F Incubate with Secondary Antibodies E->F G Image and Quantify Fluorescence F->G H Data Analysis (IC50) G->H

Workflow for the ERK phosphorylation In-Cell Western assay.

Conclusion

Confirming the signaling pathways of this compound requires a multi-faceted approach that combines the use of selective and non-selective antagonists with a variety of in vitro and in vivo assays. The evidence strongly supports the role of the δ-opioid receptor as the primary target for SNC80. However, the involvement of μ-δ opioid receptor heteromers in mediating some of its key physiological effects highlights the complexity of its pharmacology. By employing the experimental strategies outlined in this guide, researchers can effectively dissect the specific receptor mechanisms underlying the actions of this compound and gain a deeper understanding of opioid receptor signaling.

References

A Comparative Guide to the Behavioral Pharmacology of (Rac)-SNC80

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral findings of the delta-opioid receptor agonist (Rac)-SNC80 and its alternatives. The information is intended to aid in the critical evaluation of published data and the design of future experiments.

Summary of Behavioral Effects: this compound and Alternatives

The following tables summarize the key behavioral effects of this compound in comparison to other notable delta-opioid receptor agonists. These compounds are frequently used as pharmacological tools to investigate the role of the delta-opioid system in various physiological and pathological processes.

Analgesic Effects
CompoundAssaySpeciesRoute of AdministrationEffective Dose (ED50 or Range)Key Findings & Citations
This compound Warm-Water Tail WithdrawalRhesus Monkeysi.m.0.1-10 mg/kgProduced weak but replicable antinociceptive effects.[1][2]
Acetic Acid WrithingMicei.p.~10 mg/kgAntinociception observed at doses that also caused mild convulsions.[3]
Formalin TestRatsi.t.100-200 µgReduced formalin-evoked flinching.[4]
BW373U86 Acetic Acid WrithingMicei.p.10 mg/kgEquipotent to SNC80 in producing antinociception and mild convulsions.[3]
Warm-Water Tail WithdrawalRhesus Monkeysi.m.InactiveDid not produce antinociception and antagonized the effects of SNC80.
DPDPE Tail-Flick TestMicei.c.v.~30 nmolExhibited analgesic effects, though some studies suggest partial involvement of mu-opioid receptors.
ARM390 Inflammatory Pain (CFA)Micei.p.10 mg/kgProduced antihyperalgesia.
Antidepressant-Like Effects
CompoundAssaySpeciesRoute of AdministrationEffective Dose RangeKey Findings & Citations
This compound Forced Swim TestMicei.p.1-10 mg/kgSignificantly reduced immobility time.
Forced Swim TestRatss.c.3.2-32 mg/kgDecreased immobility; tolerance did not develop to this effect with repeated administration.
(+)BW373U86 Forced Swim TestRatsi.p.Not specifiedProduced a decrease in immobility, similar to SNC80.
Anxiolytic-Like Effects
CompoundAssaySpeciesRoute of AdministrationEffective Dose RangeKey Findings & Citations
This compound Elevated Plus MazeMicei.p.1-10 mg/kgDose-dependently increased time spent in the open arms.
Convulsant Effects
CompoundAssaySpeciesRoute of AdministrationDoseKey Findings & Citations
This compound ObservationMicei.p.10 mg/kgConsistently produced mild, non-lethal convulsions.
ObservationMicei.p.320 mg/kgProduced violent, lethal convulsions.
BW373U86 ObservationMicei.p.10 mg/kgProduced mild convulsions behaviorally indistinguishable from SNC80.

Experimental Protocols

Detailed methodologies for the key behavioral assays cited in this guide are provided below.

Forced Swim Test (Rodents)

The Forced Swim Test is a widely used assay to assess antidepressant-like activity.

  • Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter for mice) is filled with water (24-30°C) to a level where the animal cannot touch the bottom with its tail or paws (approximately 15 cm deep).

  • Procedure:

    • Mice or rats are individually placed into the water-filled cylinder.

    • The total duration of the test is typically 6 minutes.

    • Behavior is recorded, often via video, for later scoring.

  • Data Analysis: The last 4 minutes of the test are typically analyzed. The primary measure is the duration of immobility, where the animal ceases struggling and remains floating, making only small movements to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect. Other behaviors, such as swimming and climbing, can also be quantified.

Elevated Plus Maze (Rodents)

The Elevated Plus Maze is a standard behavioral test for assessing anxiety-like behavior in rodents.

  • Apparatus: The maze is shaped like a plus sign and elevated from the floor. It typically has two "open" arms (without walls) and two "closed" arms (with high walls).

  • Procedure:

    • Animals are habituated to the testing room for at least 30-45 minutes prior to the test.

    • Each animal is placed in the center of the maze, facing one of the open arms.

    • The animal is allowed to freely explore the maze for a set period, usually 5 minutes.

    • Behavior is recorded using a video tracking system.

  • Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic-like effect.

Warm-Water Tail-Withdrawal Assay (Rodents)

This assay is used to measure the analgesic properties of a compound against thermal pain.

  • Apparatus: A water bath maintained at a constant temperature (e.g., 52-55°C) and a timer.

  • Procedure:

    • The animal is gently restrained, allowing its tail to be accessible.

    • The distal portion of the tail (e.g., the last 3-5 cm) is immersed in the warm water.

    • The latency for the animal to flick or withdraw its tail from the water is recorded.

    • A cut-off time (typically 10-20 seconds) is used to prevent tissue damage.

  • Data Analysis: An increase in the tail-withdrawal latency after drug administration, compared to a baseline measurement, indicates an antinociceptive effect.

Visualizations

Signaling Pathway of this compound

This compound is understood to exert its effects primarily through the activation of delta-opioid receptors (DOR), which are G-protein coupled receptors. Recent evidence suggests that SNC80's in vivo effects, particularly analgesia, may be mediated through the selective activation of μ-δ opioid receptor heteromers.

SNC80_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response SNC80 This compound Heteromer μ-δ Heteromer SNC80->Heteromer Binds DOR δ-Opioid Receptor (DOR) MOR μ-Opioid Receptor (MOR) G_protein Gαi/o Heteromer->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channels ↓ Ca²⁺ Influx G_protein->Ca_channels K_channels ↑ K⁺ Efflux G_protein->K_channels MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Response ↓ Neuronal Excitability ↓ Neurotransmitter Release cAMP->Response Ca_channels->Response K_channels->Response MAPK->Response

Proposed signaling pathway for this compound.
Experimental Workflow: Comparative Behavioral Analysis

The following diagram illustrates a typical workflow for comparing the behavioral effects of this compound with an alternative compound.

Behavioral_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis & Interpretation Animal_Model Select Animal Model (e.g., Mice, Rats) Habituation Animal Habituation Animal_Model->Habituation Drug_Prep Prepare Drug Solutions (SNC80, Alternative, Vehicle) Drug_Admin Drug Administration Drug_Prep->Drug_Admin Behavioral_Assay Select Behavioral Assay (e.g., FST, EPM, Tail-Withdrawal) Baseline Baseline Measurement Behavioral_Assay->Baseline Habituation->Baseline Baseline->Drug_Admin Testing Behavioral Testing Drug_Admin->Testing Data_Collection Data Collection & Scoring Testing->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation Comparison Compare SNC80 vs. Alternative Interpretation->Comparison

Workflow for comparative behavioral studies.

References

Safety Operating Guide

Proper Disposal of (Rac)-SNC80: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmacologically active compounds like (Rac)-SNC80 is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), its potent opioid receptor activity necessitates a cautious and informed approach to its disposal. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Chemical and Physical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 1217643-87-2
Molecular Formula C₂₈H₃₉N₃O₂
Molecular Weight 449.63 g/mol
Solubility Soluble in DMSO and DMF
Storage Temperature -20°C

Step-by-Step Disposal Procedure for this compound

While some safety data sheets may suggest that small quantities of this compound can be disposed of with household waste, this is not a recommended practice for a potent, pharmacologically active compound used in a laboratory setting. The recommended and most environmentally sound method for the disposal of this compound is through incineration by a licensed chemical waste disposal service. This approach is consistent with guidelines for the disposal of non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste, which, although not strictly classified as hazardous, can still pose environmental risks.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes pure, unused compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.

  • Segregate this compound waste from other laboratory waste streams at the point of generation. Do not mix it with non-hazardous trash or other chemical waste unless they are compatible and destined for the same disposal method.

2. Selection of Waste Containers:

  • Use a dedicated, leak-proof, and clearly labeled waste container for all this compound waste.

  • For solid waste (e.g., contaminated gloves, weigh boats), a securely sealed plastic bag or a rigid container is appropriate.

  • For liquid waste (e.g., solutions containing this compound), use a compatible, sealable container, such as a glass or polyethylene bottle. Ensure the container material is compatible with the solvent used.

3. Labeling of Waste Containers:

  • Properly label the waste container with the following information:

    • The words "Non-RCRA Pharmaceutical Waste for Incineration"

    • The full chemical name: "this compound"

    • The approximate quantity of the compound.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory supervisor.

4. Storage of Waste:

  • Store the sealed and labeled waste container in a designated, secure area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible chemicals.

  • Follow all institutional guidelines for the storage of chemical waste.

5. Arrangement for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste.

  • Provide the EHS office with all necessary information about the waste, as indicated on the label.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

Experimental Protocols

The disposal procedure outlined above is a standard best practice and does not rely on specific experimental results cited in this document. The primary basis for this protocol is a combination of information from Safety Data Sheets, general laboratory chemical waste disposal guidelines, and specific recommendations for the disposal of pharmacologically active, non-RCRA hazardous compounds.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following workflow diagram illustrates the key steps from waste generation to final disposal.

Workflow for the Proper Disposal of this compound cluster_0 In the Laboratory cluster_1 Disposal Process A 1. Identify & Segregate This compound Waste B 2. Select Appropriate Waste Container A->B C 3. Label Container Clearly and Accurately B->C D 4. Store Waste Securely in a Designated Area C->D E 5. Contact Environmental Health & Safety (EHS) D->E F 6. Arrange for Professional Waste Pickup E->F G 7. Transport to a Licensed Waste Disposal Facility F->G H 8. Final Disposal via Incineration G->H

Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.